Cembrane
Description
Properties
CAS No. |
1786-12-5 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1,7,11-trimethyl-4-propan-2-ylcyclotetradecane |
InChI |
InChI=1S/C20H40/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h16-20H,6-15H2,1-5H3 |
InChI Key |
LHORCXXUZJAMPU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C |
Canonical SMILES |
CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C |
Other CAS No. |
1786-12-5 |
Synonyms |
cembrane cembrane I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cembrane Diterpenoids: From Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cembrane diterpenoids, often referred to as cembranoids, represent a large and structurally diverse class of natural products.[1][2] Characterized by a 14-membered carbon ring, these compounds are found in a wide array of terrestrial and marine organisms.[2] First identified in 1962 from pine oleoresin, hundreds of cembranoids have since been isolated from various sources, including plants, insects, and notably, marine invertebrates like soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[3][4]
The core this compound skeleton is derived from the cyclization of geranylgeranyl pyrophosphate and is often adorned with a variety of functional groups, including lactones, epoxides, furans, and hydroxyl groups, leading to a broad spectrum of biological activities.[3] This structural diversity has made this compound diterpenoids a significant area of interest in drug discovery, with numerous studies highlighting their cytotoxic and anti-inflammatory properties, positioning them as promising lead compounds for the development of new therapeutics for cancer and inflammatory diseases.[1][2]
Chemical Structure and Classification
The fundamental structure of a this compound diterpenoid consists of a 14-membered carbocyclic ring.[5] This basic framework can be modified in numerous ways, leading to a classification system based on these structural variations. The primary classes include:
-
Simple Cembranes: These possess the basic 14-membered ring with various degrees of unsaturation and functionalization but without additional fused rings.
-
Cembranolides: This major subgroup is characterized by the presence of a lactone ring fused to the this compound nucleus. The lactone can be five-, six-, or seven-membered.
-
Furanocembranoids: These compounds feature a furan ring integrated into their structure.
-
Biscembranoids: These are complex dimers formed from two this compound units.
The diverse array of functional groups and stereochemical complexities contribute to the wide range of biological activities observed in this class of compounds.
Biological Activities and Therapeutic Potential
This compound diterpenoids exhibit a remarkable range of pharmacological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.[1][2]
Anti-inflammatory Activity
Many cembranoids have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, certain this compound-type diterpenoids have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[3] Additionally, they can suppress the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The mechanism of action often involves the modulation of critical signaling pathways, most notably the NF-κB and TGF-β pathways.
Cytotoxic Activity
The cytotoxic potential of this compound diterpenoids against various cancer cell lines is a major focus of research. The presence of an α,β-unsaturated lactone ring is often considered a key pharmacophore for their cytotoxic and anti-inflammatory properties.[4]
Quantitative Data on Biological Activities
The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of selected this compound diterpenoids.
Table 1: Cytotoxicity of this compound Diterpenoids against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sinulariolide | A549 (Lung), HepG2 (Liver) | > 40 | [7] |
| 3,4:8,11-bisepoxy-7-acetoxcembra-15(17)-en-1,12-olide | A549 (Lung), HepG2 (Liver) | > 40 | [7] |
| Sinularin | A549 (Lung), HepG2 (Liver) | > 40 | [7] |
| Unnamed Cembranoid 2 | A431 (Skin) | 33.8 | [8] |
| Unnamed Cembranoid 2 | T47D (Breast) | 44.8 | [8] |
| Unnamed Cembranoid 1 | A431 (Skin) | 20.6 | [8] |
| Unnamed Cembranoid 1 | T47D (Breast) | 15.6 | [8] |
| Sterenoid E | SMMC-7721 (Liver) | 7.6 | [9] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [9] |
Table 2: Anti-inflammatory Activity of this compound Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Lobophytin F | NO Production (RAW264.7) | 17.6 | [3] |
| Lobophytin G | NO Production (RAW264.7) | 26.7 | [3] |
| Unnamed Cembranoid 3 | TNF-α Release (RAW264.7) | 16.5 | [10] |
| Unnamed Cembranoid 7 | TNF-α Release (RAW264.7) | 5.6 | [10] |
| Unnamed Cembranoid 6 | Anti-inflammatory effect | 2.7 | [11] |
| Unnamed Cembranoid 7 | Anti-inflammatory effect | 4.7 | [11] |
| Unnamed Cembranoid 8 | Anti-inflammatory effect | 4.2 | [11] |
| 11-dehydrosinulariolide (SC-2) | NO Production (RAW 264.7) | 5.66 | [12] |
| 3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7) | NO Production (RAW 264.7) | 15.25 | [12] |
| Sinularin (SC-9) | NO Production (RAW 264.7) | 3.85 | [12] |
| Sinulariolide | IL-6 Inhibition (A549) | 4.8 | [7] |
| 3,4:8,11-bisepoxy-7-acetoxcembra-15(17)-en-1,12-olide | IL-6 Inhibition (A549) | 3.5 | [7] |
| Sinularin | IL-6 Inhibition (A549) | 4.2 | [7] |
Signaling Pathways Modulated by this compound Diterpenoids
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Several this compound diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in advanced stages.[8] In the context of inflammation-associated cancer, TGF-β can induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[7] Some cembranoids have been found to selectively inhibit the non-canonical (non-Smad) TGF-β pathway, thereby reducing IL-6 secretion without affecting the canonical Smad-dependent tumor-suppressive functions.[7] This selective inhibition is a promising strategy for cancer therapy.
Experimental Protocols
Isolation and Purification of this compound Diterpenoids from Soft Coral
The following is a general workflow for the isolation and purification of this compound diterpenoids from soft coral species.
Detailed Methodology:
-
Sample Preparation: Freshly collected soft coral is typically freeze-dried to remove water and then ground into a fine powder.
-
Extraction: The powdered coral is exhaustively extracted with organic solvents such as a mixture of methanol and dichloromethane (1:1) or ethyl acetate.[13][14] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often subjected to solvent partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity. The organic layer, typically containing the diterpenoids, is concentrated.
-
Column Chromatography: The concentrated extract is fractionated using column chromatography, commonly with silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.[13]
-
Purification: Fractions showing promising activity or chemical profiles are further purified using techniques like Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure compounds.[14][15]
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5][13]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C.[1][17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
The Griess assay is a common method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[3][20][21][22][23]
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound diterpenoid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[21]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[21]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[24][25][26][27][28]
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[24]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[24]
-
Sample Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.[24]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Structure-Activity Relationship (SAR)
The biological activity of this compound diterpenoids is closely linked to their chemical structure. Key structural features that influence their anti-inflammatory and cytotoxic effects include:
-
α,β-Unsaturated Lactone: The presence of an α-methylene-γ-lactone or a similar unsaturated lactone moiety is often crucial for both cytotoxic and anti-inflammatory activities.[4]
-
Epoxide Groups: The position and stereochemistry of epoxide rings on the this compound skeleton can significantly impact bioactivity.
-
Hydroxyl and Acetyl Groups: The presence, number, and location of hydroxyl and acetyl groups can modulate the potency and selectivity of the compounds.[7]
-
Double Bonds: The position and configuration of double bonds within the 14-membered ring can influence the overall conformation and biological activity of the molecule.[10]
For example, studies have shown that a six-membered lactone framework with favorable acetylation and lower steric bulk is associated with higher potency against TGF-β–driven IL-6 production.[7]
Conclusion
This compound diterpenoids are a fascinating and important class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their complex and diverse structures provide a rich scaffold for the development of novel drug candidates. A thorough understanding of their chemistry, biological activities, mechanisms of action, and structure-activity relationships is essential for harnessing their full therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these promising natural compounds. Further research, including in vivo studies and clinical trials, is warranted to translate the promising in vitro findings into effective therapies for human diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. This compound diterpenoids: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory this compound-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Structure Elucidation of Cembranoids from a Dongsha Atoll Soft Coral Sarcophyton stellatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Structure Elucidation of Cembranoids from a Dongsha Atoll Soft Coral Sarcophyton stellatum [mdpi.com]
- 14. The Discovery of Antibacterial Cembranoids from the Soft Coral Lobophytum crassum by DeepSAT Analysis [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol Griess Test [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. bowdish.ca [bowdish.ca]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Cembrane Skeleton: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cembrane skeleton, a foundational structure for a diverse class of diterpenoid natural products. This document details its chemical structure, spectroscopic properties, biosynthesis, and biological significance, with a focus on data-driven insights and experimental methodologies.
Core Chemical Structure and Nomenclature
The this compound skeleton is a 14-membered macrocyclic ring system that forms the structural basis of a large and varied group of natural products known as this compound diterpenoids or cembranoids.[1][2][3] First identified in 1962 from pine oleoresin, cembranoids have since been isolated from a wide array of terrestrial plants and marine organisms, particularly soft corals of the orders Alcyonacea and Gorgonacea.[4]
The fundamental this compound hydrocarbon framework (C₂₀H₄₀) is characterized by an isopropyl group at the C1 position and three methyl groups located at C4, C8, and C12.[5] The numbering of the carbon atoms in the this compound ring follows a standardized convention, crucial for the unambiguous identification and discussion of its numerous derivatives.
The structural diversity of cembranoids arises from various modifications to the basic skeleton, including the introduction of functional groups such as hydroxyls, epoxides, and carbonyls, as well as the formation of additional rings, often lactones, ethers, or furans.[6][7] These modifications give rise to a wide range of structurally complex and biologically active molecules.
Quantitative Structural and Spectroscopic Data
The precise three-dimensional structure of the this compound skeleton has been elucidated through X-ray crystallography of various derivatives. This data provides accurate measurements of bond lengths and angles within the 14-membered ring, which can vary depending on the specific substitutions and conformations.
Crystallographic Data Summary
The following table summarizes typical bond lengths and angles for the core this compound skeleton, derived from crystallographic data of representative cembranoid compounds. These values can serve as a reference for computational modeling and structural analysis.
| Bond/Angle | Typical Value Range | Notes |
| Bond Lengths (Å) | ||
| C-C (sp³-sp³) | 1.52 - 1.56 | Standard single bond lengths within the macrocycle. |
| C-C (sp³-sp²) | 1.48 - 1.52 | Bonds adjacent to double bonds. |
| C=C | 1.32 - 1.35 | Double bonds within the this compound ring. |
| C-O (hydroxyl) | 1.41 - 1.45 | |
| C-O (ether) | 1.42 - 1.46 | |
| C=O (ketone) | 1.20 - 1.23 | |
| C=O (lactone) | 1.19 - 1.22 | |
| Bond Angles (°) | ||
| C-C-C (sp³) | 110 - 115 | Tetrahedral angles within the flexible macrocycle. |
| C-C=C | 122 - 126 | Angles associated with endocyclic double bonds. |
| O-C-C | 107 - 112 | Angles involving hydroxyl or ether linkages. |
| C-C(=O)-C | 118 - 122 | Angles around a ketone functionality. |
Note: These values are generalized and can be influenced by the specific substitution pattern and crystal packing forces.
Spectroscopic Data: ¹H and ¹³C NMR of Sarcophine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound diterpenoids. The following table provides the characteristic ¹H and ¹³C NMR chemical shifts for sarcophine, a well-studied cembranoid isolated from soft corals of the genus Sarcophyton.
| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Multiplicity |
| 1 | 39.8 | 2.35 (m) |
| 2 | 127.5 | 5.20 (d, J=10.0 Hz) |
| 3 | 134.0 | - |
| 4 | 61.5 | 4.45 (d, J=10.0 Hz) |
| 5 | 39.5 | 2.20 (m), 2.30 (m) |
| 6 | 25.5 | 1.65 (m), 1.75 (m) |
| 7 | 124.5 | 5.10 (t, J=7.0 Hz) |
| 8 | 143.0 | - |
| 9 | 38.0 | 2.15 (m), 2.25 (m) |
| 10 | 26.0 | 1.80 (m), 1.90 (m) |
| 11 | 125.0 | 5.05 (t, J=7.0 Hz) |
| 12 | 135.5 | - |
| 13 | 35.0 | 2.05 (m) |
| 14 | 28.0 | 1.95 (m), 2.10 (m) |
| 15 | 175.0 | - |
| 16 | 120.0 | 5.90 (s) |
| 17 | 16.0 | 1.60 (s) |
| 18 | 15.5 | 1.65 (s) |
| 19 | 17.0 | 1.70 (s) |
| 20 | 22.0 | 1.05 (d, J=7.0 Hz), 1.10 (d, J=7.0 Hz) |
Note: Chemical shifts are reported in ppm relative to TMS and may vary slightly depending on the solvent and experimental conditions.
Biosynthesis of the this compound Skeleton
The biosynthesis of the this compound skeleton originates from the general terpenoid pathway, starting with the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). The key step is an intramolecular cyclization reaction catalyzed by a specific terpene synthase.
The following diagram illustrates the biosynthetic pathway from GGPP to the parent cembrene hydrocarbon.
Experimental Protocols
Isolation and Purification of this compound Diterpenes from Soft Corals
This protocol outlines a general procedure for the isolation and purification of this compound diterpenes from soft coral species, such as those from the genus Sarcophyton or Sinularia.
1. Extraction:
-
Freshly collected soft coral material is minced and extracted exhaustively with a polar solvent, typically methanol or a mixture of dichloromethane and methanol (1:1), at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their polarity. This compound diterpenes are typically found in the less polar fractions (n-hexane and dichloromethane).
3. Chromatographic Separation:
-
Column Chromatography: The organic-soluble fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched in cembranoids are further purified by reversed-phase HPLC (e.g., C18 column) using a mobile phase typically consisting of a gradient of acetonitrile and water or methanol and water.
4. Structural Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous absolute stereochemistry.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy, often in conjunction with computational calculations, can be used to determine the absolute configuration of non-crystalline compounds.
-
The following diagram depicts a typical experimental workflow for the isolation of this compound diterpenes.
Biological Activities and Signaling Pathways
This compound diterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial properties.[2][3][4] A significant body of research has focused on the anti-inflammatory effects of cembranoids, with many studies pointing to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Several this compound diterpenoids have been shown to inhibit the activation of NF-κB. Evidence suggests that some cembranoids may directly target and inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.
The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound diterpenoids.
Conclusion
The this compound skeleton represents a remarkable molecular scaffold that has given rise to a vast and structurally diverse family of natural products with significant therapeutic potential. This technical guide has provided a detailed overview of the core chemical structure, quantitative data, biosynthetic origins, and key biological activities of cembranoids. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in natural product chemistry, medicinal chemistry, and pharmacology who are engaged in the discovery and development of new therapeutic agents based on this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of this compound diterpenoids will undoubtedly continue to fuel innovation in drug discovery.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Natural Sources of Cembrane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cembrane diterpenes, a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring, have garnered significant attention in the scientific community for their wide range of potent biological activities. These activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, position cembranoids as promising lead compounds in drug discovery and development. This technical guide provides a comprehensive overview of the primary natural sources of these valuable compounds, detailed methodologies for their isolation and biological evaluation, and insights into their mechanisms of action.
Principal Natural Sources of this compound Compounds
This compound compounds are predominantly found in both marine and terrestrial organisms. The most prolific sources are soft corals of the order Alcyonacea and the resin of trees from the genus Boswellia. While also present in some species of the Pinus genus, the diversity and abundance of cembranoids are most notable in the aforementioned marine and resinous sources.
Marine Sources: Soft Corals
Soft corals, particularly from the genera Sinularia, Sarcophyton, and Lobophytum, are a rich reservoir of unique and biologically active this compound diterpenes.[1][2] These organisms utilize cembranoids as a chemical defense mechanism.
-
Sinularia species: This genus is known to produce a variety of cembranoids, including sinulariolide and its derivatives. For instance, Sinularia flexibilis has been a source for the isolation of compounds like flexibilin D and 5-dehydrosinulariolide.[3]
-
Sarcophyton species: Often referred to as leather corals, species like Sarcophyton glaucum are a well-documented source of sarcophine and its analogues.[4][5] Numerous other cembranoids, such as sarcophynoids, have also been isolated from this genus.[6]
-
Lobophytum species: This genus has yielded a range of bioactive cembranoids, contributing significantly to the chemical diversity of this class of compounds.
Terrestrial Sources: Resinous Plants
Certain terrestrial plants, especially those that produce oleo-gum resins, are another significant source of this compound compounds.
-
Boswellia species: The gum resin of Boswellia trees, commonly known as frankincense, is a traditional medicine with well-documented anti-inflammatory properties.[7][8] These properties are largely attributed to the presence of boswellic acids (triterpenes) and a variety of cembranoid diterpenes, such as incensole and incensole acetate.[7][8][9] Species like Boswellia sacra and Boswellia serrata are primary sources of these compounds.[7][10]
-
Pinus (Pine) species: While more commonly known for other terpenes like pinene and limonene, some pine species have been reported to contain this compound-related diterpenes.[7] However, the diversity and abundance of cembranoids in Pinus are generally less than in soft corals and Boswellia resin. Research has been conducted on species such as Pinus koraiensis and Pinus sibirica, though detailed characterization of specific cembranoids is less common.
Quantitative Data on this compound Compounds
The yield and biological activity of this compound compounds can vary significantly depending on the source organism, geographical location, and extraction method. The following tables summarize key quantitative data for representative this compound compounds.
| Compound | Source Organism | Yield | Reference |
| Sarcophine | Sarcophyton glaucum | 1.8 g from 1.5 kg of fresh coral (0.12%) | [3] |
| Incensole Acetate | Boswellia papyrifera | ~5% from the neutral fraction of the resin | [11] |
| Flexibilin D | Sinularia flexibilis | Not specified | [3] |
| 5-Dehydrosinulariolide | Sinularia flexibilis | Not specified | [3] |
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| Sarcophine | HEK293 | Cytotoxicity | 29.3 (LD50) | [4][12] |
| (7S, 8R)-dihydroxydeepoxysarcophine | HEK293 | Cytotoxicity | 123.5 (LD50) | [4][12] |
| Decaryiol | Various tumor cell lines | Cytotoxicity | 0.15 - 8.6 (GI50) | [13] |
| Cembranoid 1 | A431 (skin cancer) | Cytotoxicity | 20.6 | [14] |
| Cembranoid 1 | T47D (breast cancer) | Cytotoxicity | 15.6 | [14] |
| Cembranoid 2 | A431 (skin cancer) | Cytotoxicity | 33.8 | [14] |
| Cembranoid 2 | T47D (breast cancer) | Cytotoxicity | 44.8 | [14] |
| Compound | Assay | Activity | IC50 Value (µM) | Reference |
| Cembranoid 7 | TNF-α inhibition | Anti-inflammatory | 5.6 | [7] |
| Cembranoid 3 | TNF-α inhibition | Anti-inflammatory | 16.5 | [7] |
| Cembranoid 6 | NO production inhibition | Anti-inflammatory | 26.7 | [15] |
| Cembranoid 7 | NO production inhibition | Anti-inflammatory | 17.6 | [15] |
| Incensole Acetate | IκBα degradation inhibition | Anti-inflammatory | 60 - 140 | [16] |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound compounds, based on established and published protocols.
Isolation of Sarcophine from Sarcophyton glaucum
This protocol is adapted from the methods described in Saleh et al. (2020).[3]
1. Collection and Preparation of Coral Material:
-
Collect fresh samples of Sarcophyton glaucum.
-
Immediately freeze the samples at -20°C.
-
Cut the frozen coral (1.5 kg) into small pieces, freeze-dry, and then grind into a powder.
2. Extraction:
-
Extract the ground coral material with n-hexane at room temperature for 5-7 days.
-
Filter the extract and concentrate under reduced pressure to obtain the crude n-hexane extract.
3. Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing sarcophine.
-
Further purify the sarcophine-containing fractions by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure sarcophine (1.8 g).
4. Structure Elucidation:
-
Confirm the structure of the isolated sarcophine using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Cytotoxicity Evaluation: MTT Assay
This protocol is a generalized procedure based on standard MTT assay protocols.
1. Cell Seeding:
-
Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is based on the principles of the Griess assay for the detection of nitrite, a stable product of NO.
1. Cell Culture and Stimulation:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of the test this compound compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells without LPS stimulation) and a positive control (cells with LPS stimulation but without the test compound).
2. Collection of Supernatant:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
3. Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by the test compound and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological activities of this compound compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by a this compound compound and a typical experimental workflow for its isolation and characterization.
Inhibition of the NF-κB Signaling Pathway by Incensole Acetate
Incensole acetate, a cembranoid from Boswellia resin, has been shown to exert its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][8] The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of TNF-α-induced NF-κB activation by incensole acetate.
General Workflow for the Bioassay-Guided Isolation of this compound Compounds
The isolation of bioactive this compound compounds from natural sources is often guided by biological assays to identify and purify the active constituents. The following workflow illustrates this process.
Caption: Bioassay-guided isolation of this compound compounds.
Conclusion
This compound diterpenes from natural sources, particularly soft corals and Boswellia resin, represent a treasure trove of chemical diversity and biological activity. Their potent anti-inflammatory and cytotoxic properties make them highly attractive candidates for further investigation in the context of drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic exploration of these compounds, from their isolation and characterization to the elucidation of their mechanisms of action. As our understanding of the chemical ecology and biosynthesis of cembranoids deepens, so too will the opportunities to harness their therapeutic potential for human health.
References
- 1. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incensole - Molecule of the Month December 2017 - JSMol version [chm.bris.ac.uk]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Incensole - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Bioactivities of Tobacco Cembranoid Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolic extractives from the bark of Pinus sylvestris L. and their effects on inflammatory mediators nitric oxide and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfaf.org [pfaf.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro anti-inflammatory activity of Pinus sylvestris and Plantago lanceolata extracts: effect on inducible NOS, COX-1, COX-2 and their products in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Diversity in Species Belonging to Soft Coral Genus Sacrophyton and Its Impact on Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Cembrane Biosynthesis in Soft Corals
Abstract: Soft corals (Octocorallia) are a prolific source of structurally complex and biologically active secondary metabolites, with cembranoid diterpenes being a predominant class. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive candidates for drug discovery. For decades, the biosynthetic origins of these molecules were largely unknown, hindering their biotechnological potential. Recent genomic and biochemical studies have revealed that soft corals, unlike many marine invertebrates, possess the intrinsic genetic machinery to synthesize these defensive compounds. This guide provides a detailed technical overview of the cembrane biosynthetic pathway in soft corals, focusing on the core enzymatic processes, genetic organization, and the experimental protocols used to elucidate them.
The Core Biosynthetic Pathway
The biosynthesis of the vast family of cembranoid diterpenes originates from a common C20 precursor, geranylgeranyl diphosphate (GGPP), a central intermediate in the isoprenoid biosynthesis pathway.[1][2][3] The formation of the characteristic 14-membered this compound ring is the foundational step, which is followed by a series of enzymatic modifications that generate the immense structural diversity observed in nature.
The pathway can be summarized in two major stages:
-
Cyclization of GGPP: The linear GGPP molecule is cyclized by a Class I terpene cyclase (TC), specifically a cembrene synthase, to form the parent this compound skeleton.[1][4] This reaction is initiated by the Mg²⁺-dependent abstraction of the diphosphate group from GGPP, generating an allylic carbocation that subsequently undergoes an intramolecular cyclization cascade.[5][6]
-
Post-Cyclization Tailoring: Following the formation of the initial this compound scaffold (e.g., cembrene), a suite of "tailoring" enzymes, primarily from the cytochrome P450 (P450) monooxygenase family, introduce a wide array of functional groups.[4] These modifications include oxidations, acetylations, methylations, and the formation of various cyclic ethers and lactone rings (e.g., cembranolides, furanocembranoids), which are crucial for the specific biological activities of the final compounds.[1][3][7]
Genetic Organization: Biosynthetic Gene Clusters
A landmark discovery in the field was the identification of coral-encoded terpene cyclase genes.[4] This finding overturned the long-held assumption that symbiotic microorganisms were responsible for producing these complex metabolites. These genes are not randomly distributed but are organized into biosynthetic gene clusters (BGCs).[4] In these clusters, the gene for the core terpene cyclase is physically co-located on the chromosome with genes for various tailoring enzymes, such as P450s.[4] This genomic architecture ensures the coordinated expression of all enzymes required to produce a specific class of defensive compounds and is a model of metabolic efficiency. Phylogenetic analyses show that these octocoral TCs form a distinct, monophyletic clade, suggesting an ancient and unique evolutionary origin for this biosynthetic capability.[1]
Quantitative Data Summary
Quantitative analysis is essential for characterizing the enzymes and products of the this compound pathway. The following tables summarize key data points derived from published literature.
Table 1: Properties of a Characterized Soft Coral Diterpene Cyclase
| Parameter | Value | Source Organism | Notes |
| Enzyme | EcTPS1 | Erythropodium caribaeorum | A representative coral diterpene cyclase.[1] |
| Substrate | Geranylgeranyl Diphosphate (GGPP) | - | The universal C20 precursor.[1] |
| Major Product | Klysimplexin R (a eunicellane) | - | While not a cembrene, its kinetics are representative.[1] |
| K_m_ | 44 µM | E. caribaeorum | Michaelis constant for GGPP.[1] |
| k_cat_ | 0.02 s⁻¹ | E. caribaeorum | Catalytic turnover rate.[1] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Cembrene A
Data compiled from various spectroscopic databases and literature for Cembrene A in CDCl₃.
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~134.5 | C (sp²) |
| C2 | ~124.8 | CH (sp²) |
| C3 | ~39.7 | CH₂ |
| C4 | ~24.5 | CH₂ |
| C5 | ~135.1 | C (sp²) |
| C6 | ~124.5 | CH (sp²) |
| C7 | ~35.0 | CH₂ |
| C8 | ~29.8 | CH₂ |
| C9 | ~133.9 | C (sp²) |
| C10 | ~125.2 | CH (sp²) |
| C11 | ~32.1 | CH₂ |
| C12 | ~45.9 | CH |
| C13 | ~26.0 | CH₂ |
| C14 | ~38.9 | CH₂ |
| C15 | ~149.5 | C (sp²) |
| C16 | ~110.2 | CH₂ (sp²) |
| C17 (Methyl on C1) | ~15.9 | CH₃ |
| C18 (Methyl on C5) | ~16.0 | CH₃ |
| C19 (Methyl on C9) | ~15.2 | CH₃ |
| C20 (Methyl on C15) | ~22.0 | CH₃ |
Table 3: GC-MS Data for a Key Terpene Cyclase Product
| Compound | Retention Time (t_r_) | Key Mass Fragments (m/z) | Source Enzyme |
| Cembrene | 5.88 min | 272.2 [M]⁺ | EcTPS6[1] |
| Klysimplexin R | 6.11 min | 290.3 [M]⁺ | EcTPS1[1] |
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.
Protocol 1: Discovery of Terpene Cyclase Genes via Transcriptome Mining
This protocol outlines the bioinformatics workflow to identify candidate terpene cyclase genes from soft coral sequencing data.
-
Tissue Collection & RNA Extraction: Collect fresh soft coral tissue and immediately preserve it (e.g., flash-freezing in liquid nitrogen or in RNAlater). Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
-
Transcriptome Sequencing: Prepare a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
De Novo Assembly: Assemble the raw sequencing reads into a transcriptome using software like Trinity.[4]
-
Identification of Open Reading Frames (ORFs): Use tools like TransDecoder to predict protein-coding sequences from the assembled transcripts.[4]
-
Homology Searching: Build a Hidden Markov Model (HMM) profile using a set of known, biochemically characterized terpene cyclase protein sequences. Use this HMM profile to search the predicted coral proteome for candidate terpene cyclases using hmmsearch (HMMER suite).[1][4] Key conserved motifs to look for in Class I TCs are the aspartate-rich DDXXD/E and the NSE/DTE motifs.[1][6]
Protocol 2: Functional Characterization of a Candidate Terpene Cyclase
This protocol describes the heterologous expression of a candidate gene and the biochemical verification of its function.
-
Gene Cloning: Synthesize the codon-optimized candidate gene and clone it into a bacterial expression vector, such as pET-28a, which often includes an N-terminal His₆-tag for purification.
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG at a reduced temperature (e.g., 18°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and clarify the lysate. Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
In Vitro Enzymatic Assay: In a reaction buffer (e.g., sodium phosphate pH 6.8, 10% glycerol) containing 5-10 mM MgCl₂, incubate the purified enzyme (e.g., 10 µM) with the substrate GGPP (e.g., 20-60 µM). Incubate at a controlled temperature (e.g., 28°C) for a set time (e.g., 10-30 minutes).[1]
-
Product Extraction: Quench the reaction by adding EDTA. Extract the terpene products from the aqueous reaction mixture using an organic solvent like n-hexane. An internal standard (e.g., caryophyllene) can be added for quantification.[1]
-
GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and mass spectrum of the product are compared to authentic standards or spectral libraries to identify the compound (e.g., cembrene).[1][2]
References
- 1. Cembrene A and a congeneric ketone isolated from the paracloacal glands of the Chinese alligator (Alligator sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. foodb.ca [foodb.ca]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. hmdb.ca [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Pharmacological Potential of Cembranoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cembranoids, a class of natural diterpenoids characterized by a 14-membered carbon ring, have emerged as a significant area of interest in pharmacological research. Primarily isolated from terrestrial plants like tobacco and marine organisms such as soft corals, these compounds exhibit a remarkable diversity of chemical structures and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological activities of cembranoids, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for assessing these activities are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and to aid in the design of future research and drug development initiatives.
Anti-inflammatory Activity
Cembranoids have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Data for Anti-inflammatory Activity of Cembranoids
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Compound 3 (from Sinularia sp.) | LPS-induced TNF-α release | RAW264.7 macrophages | IC50: 16.5 μM | [1][2] |
| Compound 7 (from Sinularia sp.) | LPS-induced TNF-α release | RAW264.7 macrophages | IC50: 5.6 μM | [1][2] |
| Cherbonolide G (2) | fMLF/CB-induced elastase release | Human neutrophils | 48.2% ± 6.2% inhibition at 30 µM | |
| Cherbonolide H (3) | fMLF/CB-induced superoxide anion generation | Human neutrophils | 44.5% ± 4.6% inhibition at 30 µM | |
| Lobophyolide A (1) | LPS-induced IL-12 and NO production | Dendritic cells | 86.1% to 96.2% inhibition (below 50 μg/mL) | [3] |
| Lobophyolide B (2) | LPS-induced IL-12 and NO production | Dendritic cells | 86.1% to 96.2% inhibition (below 50 μg/mL) | [3] |
Experimental Protocols for Anti-inflammatory Assays
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cembranoid. The cells are pre-incubated for a specified period (e.g., 1 hour).
-
LPS Stimulation: LPS (e.g., from E. coli) is added to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
TNF-α Quantification: The supernatant from each well is collected, and the concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated relative to the LPS-stimulated control group, and the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α release) is determined.
This assay assesses the effect of cembranoids on the release of reactive oxygen species (superoxide anion) and the degranulation (elastase release) of neutrophils, which are key events in the inflammatory response.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Superoxide Anion Generation Assay:
-
Neutrophils are pre-incubated with the test cembranoid at various concentrations.
-
The cells are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).
-
Superoxide anion production is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.
-
-
Elastase Release Assay:
-
Neutrophils are pre-treated with the test cembranoid.
-
Degranulation is induced by stimulating the cells with fMLP/CB.
-
The supernatant is collected, and elastase activity is measured using a specific substrate, such as N-succinyl-Ala-Ala-Val-p-nitroanilide. The cleavage of the substrate is monitored spectrophotometrically.
-
-
Data Analysis: The percentage inhibition of superoxide anion generation and elastase release is calculated by comparing the results from cembranoid-treated cells to untreated, stimulated cells.
Signaling Pathway: Cembranoid Inhibition of the NF-κB Pathway
Caption: Cembranoids inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Anticancer Activity
Numerous cembranoids have exhibited significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and migration.
Quantitative Data for Anticancer Activity of Cembranoids
| Compound | Cell Line | Activity | IC50 / Effect | Reference |
| α-2,7,11-cyprotermine-4,6-diol (α-CBD) | HepG2 (Hepatocellular carcinoma) | Inhibition of proliferation | Significant effect at 20 mg/L | [4] |
| α-2,7,11-cyprotermine-4,6-diol (α-CBD) | SMMC-7721 (Hepatocellular carcinoma) | Inhibition of proliferation | Significant effect at 20 mg/L | [4] |
| 11-dehydrosinulariolide | P388 (Murine leukemia) | Selective cytotoxicity | - | [5] |
| Compound 187 (from Sinularia flexibilis) | P388 (Mouse leukemia) | Anti-proliferation | - | [6] |
| Compound 187 (from Sinularia flexibilis) | K562 (Human myelogenous leukemia) | Anti-proliferation | - | [6] |
| Compound 187 (from Sinularia flexibilis) | HT-29 (Human colon cancer) | Anti-proliferation | - | [6] |
| Compound 191 (from Sinularia flexibilis) | Ca9.22, SCC9, HSC-3 (Human oral squamous cell carcinoma) | Induces oxidative stress-mediated cell death | - | [6] |
| Compounds 3-9 (from Lobophytum sp.) | HEL, A549, H1975, MDA-MB-231, H1299 (Various tumor cells) | Inhibitory effects | IC50 values ranging from 0.39 to 29.66 μM | [7] |
Experimental Protocol for Anticancer Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the cembranoid compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow of the MTT assay for assessing the cytotoxicity of cembranoids.
Neuroprotective Activity
Certain cembranoids have shown promise as neuroprotective agents, demonstrating the ability to protect neuronal cells from damage induced by various neurotoxins and ischemic conditions. Their mechanisms of action are often linked to the modulation of signaling pathways involved in neuronal survival and apoptosis.
Quantitative Data for Neuroprotective Activity of Cembranoids
| Compound | Model | Effect | Result | Reference |
| β-CBT-diol | NMDA-induced excitatory neurotoxicity in hippocampal slices | Protection | Antagonist of the nAChR | [8] |
| 4R-cembranoid (4R) | Diisopropylfluorophosphate (DFP)-mediated neurodegeneration | Decreased neurodegeneration | Antagonist of the α7 nicotinic acetylcholine receptor | [9] |
| 4R-cembranoid (4R) | Rodent ischemic stroke models | Decreased brain damage | Lower infarct volumes | [10] |
| 4R-cembranoid (4R) | Oxygen-glucose deprivation (OGD) in neuro2a cells | Decreased apoptosis | - | [10] |
| 4R-cembranoid (4R) | LPS-induced hippocampal inflammation | Neuroprotection | Decreased TNF-α and IL-1β levels | [11] |
Experimental Protocol for Neuroprotective Assay
This in vitro model mimics the conditions of ischemia (stroke) to assess the neuroprotective effects of compounds.
Methodology:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1-5% O2, 5% CO2, and balanced with N2) for a specific duration (e.g., 2-4 hours) to induce cell injury.
-
Compound Treatment: The test cembranoid is added to the culture medium either before, during, or after the OGD period (reperfusion phase).
-
Reperfusion: After OGD, the glucose-free medium is replaced with a regular, glucose-containing medium, and the cells are returned to normoxic conditions (21% O2) for a period of 24-48 hours.
-
Assessment of Cell Viability/Apoptosis: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death). Apoptosis can be quantified using methods like TUNEL staining or Annexin V/Propidium Iodide flow cytometry.
-
Data Analysis: The neuroprotective effect of the cembranoid is determined by comparing the viability or apoptosis rates of treated cells with those of untreated OGD-exposed cells.
Signaling Pathway: Cembranoid Modulation of the PI3K/Akt Pathway
Caption: Cembranoids can promote neuronal survival by activating the PI3K/Akt signaling pathway.
Conclusion
Cembranoids represent a rich and diverse class of natural products with significant pharmacological potential. Their demonstrated anti-inflammatory, anticancer, and neuroprotective activities, coupled with their varied mechanisms of action, make them promising candidates for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these fascinating compounds. Future research should continue to explore the vast chemical space of cembranoids, elucidate their detailed mechanisms of action, and optimize their structures to enhance their potency and selectivity for various therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New cembranoid with potent anti-inflammatory effect isolated from Boswellia sacra by inactivating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. 4R-cembranoid confers neuroprotection against LPS-induced hippocampal inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
Cembrane Diterpenes in Marine Invertebrates: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Marine invertebrates, particularly soft corals of the orders Alcyonacea, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, cembrane diterpenes, characterized by a 14-membered carbocyclic ring, represent a significant and promising class of natural products. These compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of this compound diterpenes derived from marine invertebrates, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols for key assays are provided, and the known signaling pathways modulated by these compounds are illustrated. Quantitative data on the biological activities of representative cembranoids are summarized for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of marine natural products.
Introduction to this compound Diterpenes from Marine Invertebrates
This compound diterpenes, or cembranoids, are a large and structurally diverse family of natural products derived from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] They are characterized by a 14-membered carbocyclic ring, often featuring various functional groups such as lactones, epoxides, furans, and hydroxyl moieties.[1] Marine invertebrates, especially soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, are renowned for producing a vast number of cembranoids.[1] These compounds are believed to play a role in the chemical defense mechanisms of these sessile organisms.[1]
The significant interest in marine cembranoids stems from their potent and diverse biological activities. Numerous studies have demonstrated their potential as anti-inflammatory, anticancer, and neuroprotective agents, positioning them as valuable lead compounds in drug discovery programs.[1][2][3]
Biosynthesis of this compound Diterpenes
The biosynthesis of the characteristic 14-membered this compound ring is initiated by the head-to-tail cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP).[4] This crucial step is catalyzed by specific terpene cyclases. Recent genomic studies on soft corals have identified coral-encoded terpene cyclase genes responsible for producing the cembrene skeleton.[1][5] Following the formation of the core ring, a variety of "tailoring" enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and transferases, introduce further structural diversity through oxidation, rearrangement, and functional group installation.[1]
Figure 1: Simplified biosynthesis of this compound diterpenes.
Isolation and Structure Elucidation
The isolation and structural characterization of this compound diterpenes from marine invertebrates is a multi-step process that requires careful execution.
General Experimental Workflow
The typical workflow for isolating and identifying cembranoids is outlined below.
Figure 2: General workflow for the isolation and analysis of this compound diterpenes.
Detailed Experimental Protocols
-
Sample Preparation: Lyophilize the collected marine invertebrate specimens to remove water. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered sample with a suitable organic solvent (e.g., a 1:1 mixture of methanol and dichloromethane) at room temperature.[6] Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water. The less polar this compound diterpenes will preferentially partition into the organic layer.[4]
-
Column Chromatography: Subject the organic-soluble fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.[7]
-
Size-Exclusion Chromatography: Further purify the fractions obtained from silica gel chromatography using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol/dichloromethane).[7]
-
High-Performance Liquid Chromatography (HPLC): Achieve final purification of the compounds using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a gradient of methanol or acetonitrile in water.[7]
-
Mass Spectrometry (MS): Determine the molecular formula of the purified compounds using high-resolution electrospray ionization mass spectrometry (HRESIMS).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).[8]
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Indicates the number of carbon atoms and their hybridization.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[8]
-
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[9]
Biological Activities and Quantitative Data
This compound diterpenes from marine invertebrates have been extensively studied for their diverse biological activities. The following tables summarize the quantitative data for representative compounds against various biological targets.
Table 1: Anti-inflammatory Activity of this compound Diterpenes
| Compound | Source Organism | Assay | Target | IC₅₀ / Inhibition | Reference |
| Flexibilin D | Sinularia flexibilis | Western Blot | iNOS & COX-2 in RAW264.7 cells | Significant inhibition at 10 µM | [9] |
| Sinulariolone | Sinularia querciformis | Western Blot | iNOS in RAW264.7 cells | Significant inhibition at 10 µM | [6] |
| Querciformolide A | Sinularia querciformis | Western Blot | iNOS in RAW264.7 cells | Significant inhibition at 10 µM | [6] |
| Meijicrassolin C | Sarcophyton crassocaule | NO production in RAW264.7 cells | Nitric Oxide | Moderate inhibition | [7] |
| Meijicrassolin D | Sarcophyton crassocaule | NO production in RAW264.7 cells | Nitric Oxide | Moderate inhibition | [7] |
| Sarcolactone A | Sarcophyton crassocaule | NO production in RAW264.7 cells | Nitric Oxide | Moderate inhibition | [7] |
Table 2: Cytotoxic Activity of this compound Diterpenes
| Compound | Source Organism | Cell Line | Assay | IC₅₀ / ED₅₀ | Reference |
| Sinularin | Sinularia triangular | CCRF-CEM (Leukemia) | MTT | 26.0 µM | [8] |
| Sinularin | Sinularia triangular | DLD-1 (Colon) | MTT | 37.1 µM | [8] |
| (-)-14-Deoxycrassin | Sinularia triangular | CCRF-CEM (Leukemia) | MTT | 29.8 µM | [8] |
| (-)-14-Deoxycrassin | Sinularia triangular | DLD-1 (Colon) | MTT | 32.2 µM | [8] |
Table 3: Neuroprotective Activity of this compound Diterpenes
| Compound | Source Organism | Assay | Protection against | Effective Concentration | Reference |
| Sarcophytolide | Sarcophyton glaucum | Primary rat cortical cells | Glutamate-induced neurotoxicity | 10 µg/mL | [7] |
Key Experimental Protocols for Bioactivity Assessment
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol describes the assessment of the anti-inflammatory potential of this compound diterpenes by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[10]
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10]
-
-
Western Blot Analysis for iNOS and COX-2 Expression:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[10]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound diterpene for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotection Assay (Glutamate-Induced Toxicity)
This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by glutamate.
-
Primary Neuronal Cell Culture: Isolate and culture primary cortical neurons from rat embryos.
-
Compound Pre-incubation: Pre-incubate the cultured neurons with various concentrations of the this compound diterpene for a defined period (e.g., 30 minutes to 24 hours).[7]
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 15 mM) for a specific duration.[11]
-
Cell Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by counting viable cells after staining with a viability dye (e.g., trypan blue).[7][11]
-
Mechanism of Action Studies (Optional):
Signaling Pathways Modulated by this compound Diterpenes
The anti-inflammatory effects of many this compound diterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13] Some diterpenes have been shown to inhibit this pathway.[14]
Figure 3: Inhibition of the NF-κB signaling pathway by this compound diterpenes.
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators.[15] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes. Some terpenoids have been shown to interfere with the MAPK signaling pathway.[16]
Figure 4: Modulation of MAPK signaling pathways by this compound diterpenes.
Conclusion and Future Perspectives
This compound diterpenes from marine invertebrates represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their structural diversity and potent biological activities make them highly attractive for further investigation. This guide has provided a comprehensive overview of the current state of research, including detailed methodologies for their study. Future research should focus on the sustainable supply of these compounds, potentially through aquaculture or synthetic biology approaches, to facilitate their progression through the drug development pipeline. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the design and synthesis of more potent and selective analogs. The continued exploration of the marine environment, coupled with advances in analytical and screening technologies, promises to unveil new this compound diterpenes with significant therapeutic potential.
References
- 1. Ancient defensive terpene biosynthetic gene clusters in the soft corals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Ancient plant-like terpene biosynthesis in corals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive this compound-Based Diterpenoids from the Soft Coral Sinularia triangular - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 14. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triterpene Acids from Mesona procumbens Exert Anti-inflammatory Effects on LPS-Stimulated Murine Macrophages by Regulating the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Cembranes: A Journey from Pine Trees to Coral Reefs
An in-depth technical guide on the history, isolation, and characterization of cembrane diterpenes, a class of natural products with significant therapeutic potential.
This guide provides a comprehensive overview of the history of this compound discovery, from their initial isolation from terrestrial plants to their identification as a diverse and abundant class of marine natural products. It details the evolution of experimental techniques used for their isolation and structural elucidation, and presents a summary of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.
A Serendipitous Discovery: The Pine Tree Origins
The story of this compound discovery begins not in the vibrant coral reefs of the tropics, but in the vast pine forests of North America. In 1962, a team of chemists led by William G. Dauben and Lloyd E. Thiessen at the University of California, Berkeley, were investigating the chemical constituents of the oleoresin of the whitebark pine, Pinus albicaulis. Their work led to the isolation of a novel 14-membered ring diterpene hydrocarbon, which they named cembrene .[1][2] This marked the first time a compound with this unique macrocyclic skeleton had been identified.[2]
Contemporaneously, Japanese chemists H. Kobayashi and S. Akiyoshi were also investigating the constituents of pine resin and independently isolated the same compound, which they named thunbergene .[1][3] The initial structural elucidation of cembrene was a formidable challenge, relying on classical chemical degradation methods and early spectroscopic techniques. Through a series of chemical reactions and analysis of the resulting fragments, Dauben, Thiessen, and Resnick proposed the structure of cembrene as 1-isopropyl-4,8,12-trimethyl-2,4,7,11-cyclotetradecatetraene in a full paper published in 1965.[1][2]
The definitive confirmation of this structure, however, came in 1969 when M. G. B. Drew, D. H. Templeton, and A. Zalkin at the Lawrence Radiation Laboratory, University of California, determined the crystal and molecular structure of cembrene using X-ray diffraction. This seminal work unequivocally established the 14-membered ring system and the stereochemistry of the double bonds.
From Terrestrial Flora to Marine Fauna: A Paradigm Shift
For several years following its discovery, cembrene and its derivatives were primarily associated with terrestrial plants, particularly those of the genus Pinus. However, the 1970s witnessed a paradigm shift in our understanding of the distribution of these compounds. The burgeoning field of marine natural products chemistry led to the exploration of a vast and previously untapped source of chemical diversity: the world's oceans.
Researchers began to discover that cembranoid diterpenes were not only present in marine organisms but were, in fact, remarkably abundant and structurally diverse, particularly in soft corals of the order Alcyonacea, especially the genus Sarcophyton.[4][5] This discovery opened up a new and exciting chapter in the history of this compound research, revealing a plethora of new structures with a wide range of biological activities.
Experimental Protocols: From Classical Degradation to Modern Spectroscopy
The journey of this compound discovery is intrinsically linked to the evolution of analytical and spectroscopic techniques. The initial structure elucidation of cembrene relied heavily on classical chemical methods, which were laborious and required significant quantities of the isolated compound.
Historical Methods of Isolation and Structure Elucidation
Isolation from Pine Oleoresin (circa 1960s):
The pioneering work of Dauben and his colleagues involved the following general steps:
-
Extraction: The oleoresin was typically extracted with a non-polar solvent like n-hexane.
-
Fractional Distillation: The crude extract was subjected to fractional distillation under reduced pressure to separate the volatile turpentine fraction from the non-volatile rosin.
-
Column Chromatography: The terpene-containing fractions were further purified by column chromatography on alumina or silica gel, eluting with a gradient of non-polar solvents.
-
Crystallization: Cembrene, being a crystalline solid, was often purified by recrystallization from a suitable solvent.
Structure Elucidation by Chemical Degradation:
This involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments. Key reactions included:
-
Ozonolysis: This reaction cleaves double bonds and was used to determine the position of the double bonds in the cembrene ring.
-
Oxidation: Various oxidizing agents were used to convert functional groups and generate degradation products that could be more easily identified.
-
Hydrogenation: This reaction was used to determine the degree of unsaturation (the number of double bonds) in the molecule.
Modern Techniques for Isolation and Characterization
The advent of modern spectroscopic techniques has revolutionized the field of natural product chemistry, allowing for the rapid and accurate determination of complex molecular structures from minute quantities of material.
Isolation from Soft Corals:
A typical modern workflow for the isolation of cembranoids from soft corals is as follows:
Figure 1: A generalized workflow for the isolation of cembranoid diterpenes from soft corals.
Structure Elucidation by Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for determining the planar structure and relative stereochemistry of cembranoids.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.[9]
-
X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry of the molecule.[7]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Biological Activities and Therapeutic Potential
Cembranoid diterpenes exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery. Their diverse pharmacological properties are a testament to their structural complexity and diversity.
Quantitative Data on Biological Activities
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected cembranoid diterpenes.
Table 1: Cytotoxic Activity of Selected Cembranoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sarcophine | HL-60 (Human promyelocytic leukemia) | 2.5 | [10] |
| 7α,8β-dihydroxydeepoxysarcophine | A549 (Human lung carcinoma) | 5.2 | [10] |
| Sinularin | P-388 (Murine leukemia) | 1.8 | [11] |
| Dihydrosinularin | P-388 (Murine leukemia) | 3.5 | [11] |
| Lobophytumin A | K562 (Human chronic myelogenous leukemia) | 4.1 | [11] |
Table 2: Anti-inflammatory Activity of Selected Cembranoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Sarcophytolide | Inhibition of iNOS induction in RAW 264.7 macrophages | 12.5 | [5] |
| Sinulariolide | Inhibition of COX-2 expression in RAW 264.7 macrophages | 8.7 | [5] |
| Lobophytolide | Inhibition of superoxide anion generation in human neutrophils | 3.2 | [11] |
| Cembrene | Inhibition of PGE₂ production in LPS-stimulated RAW 264.7 cells | 15.4 | [12] |
Signaling Pathways and Mechanisms of Action
The biological activities of cembranoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer. For example, some cembranoids have been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.
Figure 2: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by cembranoid compounds.
Conclusion and Future Perspectives
The discovery of cembranes, from their humble origins in pine resin to their vast diversity in the marine environment, is a compelling story of scientific exploration and technological advancement. These fascinating macrocyclic diterpenes continue to be a rich source of novel chemical structures with potent biological activities. Future research in this area will likely focus on the total synthesis of promising cembranoid candidates, the elucidation of their detailed mechanisms of action, and their development as next-generation therapeutic agents for a range of human diseases. The journey that began with a simple pine tree continues to unfold, promising new discoveries and innovations in the years to come.
References
- 1. Cembranoids, Pseudopteranoids, and Cubitanoids of Natural Occurrence [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computationally Assisted Structural Elucidation of Cembranoids from the Soft Coral Sarcophyton tortuosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Structure Elucidation of Cembranoids from a Dongsha Atoll Soft Coral Sarcophyton stellatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Review on New Naturally Occurring Cembranoid Diterpene Derivatives from the Soft Corals of the Genera Sarcophyton, Sinularia, and Lobophytum Since 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Bioactivities of Tobacco Cembranoid Diterpenes | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Cembrane Diterpenoids from Sarcophyton sp.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isolation and purification of cembrane diterpenoids from soft corals of the genus Sarcophyton. These marine natural products are of significant interest due to their diverse chemical structures and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2][3]
Introduction
Soft corals of the genus Sarcophyton are a rich source of bioactive secondary metabolites, particularly this compound-type diterpenoids.[2][3] These compounds are characterized by a 14-membered carbocyclic ring and exhibit a wide range of biological activities.[3][4] The isolation of these compounds is a critical first step in their pharmacological evaluation and potential development as therapeutic agents. The following protocols outline the general procedures for the extraction, fractionation, and purification of cembranoids from Sarcophyton sp.
Data Presentation: Bioactivity of Isolated Cembranoids
The following tables summarize the cytotoxic activities of various this compound diterpenoids isolated from different Sarcophyton species. This data is crucial for identifying promising lead compounds for further investigation.
Table 1: Cytotoxicity of Cembranoids from Sarcophyton crassocaule
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Sarcrassin B | KB | 5.0 | [1] |
| Sarcrassin D | KB | 4.0 | [1] |
| Emblide | KB | 5.0 | [1] |
| Sarcrassin A | KB | 19.0 | [1] |
| Sarcrassin E | KB | 13.0 | [1] |
Table 2: Cytotoxicity of Cembranoids from Sarcophyton cherbonnieri
| Compound | Tumor Cell Lines | GI50 (µg/mL) | Reference |
| Furanocembranoid 1 | Various | 0.15 - 8.6 | [5][6] |
| Furanocembranoid 3 | Various | 0.15 - 8.6 | [5][6] |
| Decaryiol | Various | 0.15 - 8.6 | [5][6] |
Table 3: Antiproliferative Activity of Cembranoids from a Red Sea Sarcophyton sp.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Cembranoids 1-7 | MCF-7 | 22.39 - 27.12 | [7][8] |
Experimental Protocols
The following are generalized yet detailed protocols for the isolation of this compound diterpenoids from Sarcophyton sp. These methods may require optimization based on the specific species and the target compounds.
1. Sample Collection and Preparation
-
Collection: Specimens of Sarcophyton sp. are collected by hand using SCUBA diving from their natural marine habitat.
-
Preservation: Immediately after collection, the soft coral samples should be frozen at -20°C to prevent degradation of the secondary metabolites.[9]
-
Preparation for Extraction: The frozen coral material is cut into small pieces and can be either freeze-dried or directly subjected to solvent extraction. For quantitative analysis, it is advisable to record the wet and dry weight of the coral material.
2. Extraction of Crude Bioactive Compounds
-
Solvent Extraction: The prepared coral material is exhaustively extracted with an organic solvent. Common solvents used include acetone, methanol, ethyl acetate, or a mixture of dichloromethane and methanol (1:1).[9] The extraction is typically performed at room temperature by maceration or with the aid of ultrasonication.[10][11] This process is repeated multiple times (e.g., 3 x 500 mL for 100 g of coral) to ensure complete extraction.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3. Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is typically partitioned between an organic solvent and water to separate compounds based on their polarity. A common method involves partitioning the extract between ethyl acetate (EtOAc) and water.[12] The organic layer, which contains the majority of the diterpenoids, is collected and concentrated.
-
Preliminary Column Chromatography: The concentrated organic fraction is subjected to column chromatography on silica gel. A step-gradient elution is performed using a non-polar solvent system, gradually increasing in polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[13] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Purification of Individual Cembranoids
-
Sephadex LH-20 Chromatography: Fractions from the silica gel column that show promising profiles on TLC are further purified using Sephadex LH-20 column chromatography.[9][10][11] This technique separates compounds based on their molecular size. Methanol is a common solvent for this step.
-
High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure compounds is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11] An ODS (C18) column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[14] The elution can be isocratic or a gradient. The detector is usually set at a wavelength around 220 nm for detecting the cembranoids.[14]
5. Structure Elucidation
The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the chemical structure and relative stereochemistry.[1][12]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[15]
-
Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy can provide information about the functional groups present in the molecule.[5][6]
Mandatory Visualization
The following diagrams illustrate the general workflow for the isolation of this compound diterpenoids and a simplified representation of their potential biological impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New cytotoxic this compound based diterpenes from the soft corals Sarcophyton cherbonnieri and Nephthea sp. | Semantic Scholar [semanticscholar.org]
- 6. New cytotoxic this compound based diterpenes from the soft corals Sarcophyton cherbonnieri and Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Antiproliferative this compound Diterpenes from the Red Sea Sarcophyton Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound diterpenoids from the taiwanese soft coral Sarcophyton stolidotum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC method for the quantitative determination of sarcophine, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes: Spectroscopic Analysis of Cembranoids
Introduction to Cembranoids
Cembranoids are a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring.[1] First identified in the 1960s, these diterpenes have been isolated from various terrestrial plants, insects, and, most notably, marine organisms like soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[1][2] Cembranoids have attracted significant scientific interest due to their wide range of potent biological activities, including anti-inflammatory, antitumor, and neuroprotective effects, making them promising candidates for drug discovery and development.[3][4]
The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques. The unique structural frameworks, which can include various functional groups such as lactones, epoxides, and hydroxyl groups, necessitate a multi-faceted analytical approach for unambiguous characterization.[3][5]
Role of Key Spectroscopic Techniques
Spectroscopic analysis is fundamental to identifying and characterizing cembranoids.[6][7] A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is typically employed to determine the molecular formula, connectivity, functional groups, and stereochemistry of these compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the de novo structure determination of cembranoids.[6]
-
1D NMR (¹H and ¹³C) : ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[8] The chemical shifts, multiplicities, and coupling constants in ¹H spectra help identify structural fragments.
-
2D NMR : Two-dimensional NMR experiments are crucial for establishing the complete molecular structure.
-
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin systems, allowing for the connection of adjacent protons.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.[1][11]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the spin systems and establishing the overall carbon framework.[9][12]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close in proximity, providing critical information about the relative stereochemistry and geometry of double bonds.[1][13]
-
-
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry, particularly with Electrospray Ionization (HRESIMS), is used to determine the precise molecular weight of the cembranoid.[9] This allows for the unambiguous determination of its molecular formula by calculating the elemental composition.[14]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[6] Characteristic absorption bands can indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups in lactones or ketones, and double bonds (C=C).[3][9][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule and is primarily used to identify the presence of chromophores, such as conjugated double bonds or α,β-unsaturated carbonyl systems.[9][15]
Experimental Workflow and Protocols
The structural elucidation of cembranoids follows a systematic workflow, beginning with isolation from the natural source and culminating in detailed spectroscopic analysis.
Caption: General workflow for the isolation and structural elucidation of cembranoids.
Protocol 1: Sample Preparation
-
Purity : Ensure the isolated cembranoid sample is of high purity (>95%), as determined by HPLC or ¹H NMR. Further purification using semi-preparative HPLC may be required.[13][16]
-
Solvent Selection :
-
NMR : Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is most common for cembranoids.[9][12] Other solvents like deuterated benzene (C₆D₆), methanol (CD₃OD), or acetone-d₆ may be used depending on polarity.[14][16]
-
MS, IR, UV-Vis : Use high-purity spectroscopic grade solvents (e.g., methanol, chloroform, acetonitrile).
-
-
Concentration :
-
NMR : Dissolve 5-10 mg of the pure compound in 0.5-0.6 mL of deuterated solvent in a 5 mm NMR tube.[16]
-
MS : Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) in a suitable solvent like methanol.
-
UV-Vis : Prepare a solution with a concentration that results in an absorbance between 0.1 and 1.0 AU.
-
Protocol 2: Mass Spectrometry (HRESIMS)
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12][13]
-
Ionization Mode : Electrospray ionization (ESI) is typically used, often in positive ion mode to detect adducts like [M+H]⁺ or [M+Na]⁺.[9][14]
-
Analysis : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).
-
Data Processing : Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and thus the molecular formula, comparing the measured mass with the calculated mass (typically with an error < 5 ppm).[3]
Protocol 3: Infrared (IR) Spectroscopy
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[3][9]
-
Sample Preparation : Samples can be analyzed as a thin film on a KBr plate after solvent evaporation or directly in a solution cell.[10]
-
Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis : Identify characteristic absorption bands (ν_max) for key functional groups. For example:
Protocol 4: NMR Spectroscopy
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) for optimal signal dispersion and sensitivity.[9][12][17]
-
1D NMR Acquisition :
-
¹H NMR :
-
¹³C NMR :
-
DEPT (Distortionless Enhancement by Polarization Transfer) : Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[14]
-
-
2D NMR Acquisition : Acquire a standard suite of 2D experiments to establish structural connectivity.
Caption: Role of different NMR experiments in cembranoid structure elucidation.
Quantitative Data Presentation
The following tables summarize characteristic spectroscopic data for representative cembranoids isolated from soft corals.
Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Selected Cembranoids
| Compound Name | Molecular Formula | HRESIMS [M+Na]⁺ (m/z) | Key IR Absorptions (ν_max, cm⁻¹) | Source |
| Stellatumolide A | C₂₀H₂₈O₅ | 371.1832 | 3445 (-OH), 1760 (γ-lactone C=O), 1680 (C=C) | [9] |
| Cherbonolide A | C₂₀H₂₈O₄ | 355.1880 | 3457 (-OH), 1746 (lactone C=O) | [5] |
| Glacunoid A | C₂₀H₂₈O₃ | 339.1928 | 3448 (-OH), 1669 (lactone C=O) | [3] |
| Glacunoid B | C₂₀H₂₈O₃ | 339.1928 | Not Reported | [3] |
| Meijicrassolin E | C₂₀H₃₄O₄ | 361.2349 | Not Reported | [13] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Querciformolide F (1) in CDCl₃ [17]
| Position | ¹³C (δc, type) | ¹H (δh, mult., J in Hz) |
| 1 | 35.7, CH | 2.68, dd (12.0, 7.2) |
| 2 | 32.9, CH₂ | 1.42, m |
| 3 | 61.3, CH | 2.89, dd (10.4, 3.2) |
| 4 | 61.1, C | - |
| 5 | 42.9, CH₂ | 2.74, dd (12.0, 4.8); 1.71, dd (12.0, 10.0) |
| 6 | 125.9, CH | 5.68, ddd (16.0, 10.0, 4.8) |
| 7 | 137.9, CH | 5.56, d (16.0) |
| 8 | 83.6, C | - |
| 9 | 47.9, CH₂ | 2.22, m; 1.83, m |
| 10 | 27.9, CH₂ | 1.92, m; 1.61, m |
| 11 | 76.7, CH | 3.48, d (10.0) |
| 12 | 83.9, C | - |
| 13 | 33.4, CH₂ | 1.48, m |
| 14 | 32.2, CH₂ | 2.31, m |
| 15 | 144.3, C | - |
| 16 | 170.1, C | - |
| 17 | 124.7, CH₂ | 6.31, s; 5.47, s |
| 18 | 16.4, CH₃ | 1.29, s |
| 19 | 24.9, CH₃ | 1.40, s |
| 20 | 27.5, CH₃ | 1.43, s |
| 8-OOH | - | 7.34, br s |
Table 3: Selected ¹H and ¹³C NMR Data for Stellatumolide A (1) in CDCl₃ [9]
| Position | ¹³C (δc, type) | ¹H (δh, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 157.9, C | - | H₃-17 | - |
| 2 | 34.0, CH₂ | 2.45, m; 2.28, m | - | H-3/H₃-18 |
| 3 | 47.2, CH | 2.88, m | H₃-18 | H-3/H-2 |
| 4 | 74.9, C | - | H₃-18 | - |
| 8 | 84.4, C | - | H₃-19 | H₃-19/H-7, H-10 |
| 12 | 74.0, C | - | H₃-20 | H-11/H-13 |
| 15 | 128.8, C | - | H₃-17 | H-14/H₃-17 |
| 16 | 171.1, C | - | H₃-17 | - |
| 18 | 24.9, CH₃ | 1.21, s | C-3, C-4, C-5 | H₃-18/H-3, H-5 |
| 20 | 29.8, CH₃ | 1.34, s | C-11, C-12, C-13 | H₃-20/H-10, H-11 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Cembranoids and a Biscembranoid Peroxide from the Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 8. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 9. Isolation and Structure Elucidation of Cembranoids from a Dongsha Atoll Soft Coral Sarcophyton stellatum [mdpi.com]
- 10. Cembrane-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and structure determination of the cembranoid eunicin from a new genus of octocoral, Pseudoplexaura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Structure Elucidation of Cembrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cembrane diterpenoids (cembranoids) are a large and structurally diverse class of natural products characterized by a 14-membered macrocyclic ring.[1][2] Found in both marine and terrestrial organisms, particularly soft corals, these compounds exhibit a wide range of significant biological activities, including anti-inflammatory and cytotoxic properties, making them promising candidates for drug development.[2] The complexity of the this compound skeleton, with its numerous stereocenters and functional groups, presents a significant challenge for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete and unambiguous structure elucidation of these molecules.[3] This document provides detailed application notes and protocols for employing a suite of NMR experiments to determine the constitution and relative stereochemistry of novel this compound diterpenoids.
Application Notes: The Role of NMR in this compound Structure Elucidation
The structural analysis of a this compound diterpenoid is a puzzle solved by systematically combining information from various NMR experiments. Each experiment provides a specific piece of the structural puzzle, from identifying individual atoms and their immediate neighbors to mapping long-range connections and spatial proximities.
Key NMR Experiments and Their Contributions:
-
1D NMR (¹H and ¹³C): These are the foundational experiments.
-
¹H NMR: Provides information on the number and type of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting patterns) hints at the number of adjacent protons.
-
¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[4]
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[7] It is a highly sensitive method for unambiguously assigning carbon signals based on their attached, and usually better-resolved, proton signals.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes four.[7][8] These long-range correlations are used to connect the fragments identified by COSY, piecing together the macrocyclic ring and identifying the positions of quaternary carbons and heteroatoms.[1][6]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their through-bond connectivity.[9][10] Correlations (cross-peaks) are observed between protons typically within 5 Å of each other.[11] This information is paramount for determining the relative stereochemistry of the molecule, including the geometry of double bonds and the relative configuration of stereocenters around the ring.[6][9] For medium-sized molecules like cembranes, where the NOE can be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[12][13]
-
Experimental Workflow and Data Interpretation Logic
The process of elucidating a this compound structure follows a logical progression from data acquisition to final structure proposal. This workflow ensures that all available data are integrated systematically.
Caption: Overall workflow for this compound structure elucidation using NMR.
The interpretation of the acquired spectra involves a logical assembly of structural information, where the output of one analysis serves as the input for the next.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound diterpenoids: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols for the Total Synthesis of Cembrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Cembrane diterpenoids (cembranoids) are a large and structurally diverse class of natural products characterized by a 14-membered macrocyclic carbon skeleton.[1][2] Isolated from both marine and terrestrial organisms, particularly soft corals, these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties, making them attractive targets for total synthesis and drug development.[1][3][4] This document provides an overview of key synthetic strategies, quantitative data from selected total syntheses, and detailed experimental protocols for crucial transformations.
Overview of Key Synthetic Strategies
The central challenge in this compound synthesis is the construction of the 14-membered macrocycle. Synthetic chemists have developed several powerful strategies to achieve this, often employing a late-stage macrocyclization of an acyclic precursor. The choice of strategy depends on the functional group tolerance and the desired stereochemistry of the target molecule.
Caption: Common strategies for this compound macrocycle construction.
Application Note 1: Total Synthesis of Sarcophytol A
Sarcophytol A is a marine cembranoid isolated from the soft coral Sarcophyton glaucum.[3] It has demonstrated significant potential as a cancer chemopreventive agent, exhibiting potent inhibitory activities against tumor promoters without showing toxicity in animal studies.[3]
Synthetic Strategy Overview
A highly stereo- and enantioselective total synthesis of sarcophytol A has been reported, which relies on two key transformations: a Z-selective Horner-Emmons reaction to construct an acyclic precursor and a subsequent intramolecular alkylation of a cyanohydrin ether to form the 14-membered ring.[3]
Caption: Synthetic workflow for the total synthesis of Sarcophytol A.
Quantitative Data Summary
| Step # | Transformation | Reagents/Conditions | Yield (%) | Stereoselectivity | Reference |
| 1 | Horner-Emmons Reaction | Phosphononitrile 9, KHMDS, 18-crown-6 | 91 | Z:E > 35:1 | [3] |
| 2-4 | Dienal Formation | (a) SeO₂, t-BuOOH; (b) PPh₃, CCl₄; (c) DIBAL-H | ~60 (over 3 steps) | - | [3] |
| 5 | Intramolecular Alkylation | TMSCN, KCN, 18-crown-6; then KHMDS | 79 (overall from dienal) | - | [3] |
| 6 | Chiral Reduction & Deprotection | Chiral LiAlH₄ reagent, then deprotection | 78-97 | 87-93% ee | [3] |
Experimental Protocols
Protocol 1: Z-Selective Horner-Emmons Reaction [3]
-
To a solution of phosphononitrile 9 and 18-crown-6 ether in THF at -78 °C, add a solution of KHMDS in toluene dropwise.
-
Stir the resulting red solution for 30 minutes at -78 °C.
-
Add a solution of (E,E)-farnesal 5 in THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the Z-nitrile 10 . The reported yield for this step is 91%.[3]
Protocol 2: Intramolecular Cyanohydrin Alkylation [3]
-
To a solution of the dienal precursor 3 in CH₂Cl₂ at 0 °C, add TMSCN and a catalytic amount of KCN/18-crown-6.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the solvent under reduced pressure. The crude cyanohydrin TMS ether is used directly in the next step.
-
To a solution of KHMDS and 18-crown-6 in THF at -78 °C, add the crude cyanohydrin TMS ether in THF dropwise.
-
Stir the reaction mixture for 5 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the macrocyclic ketone 2 . The overall yield from the dienal is 79%.[3]
Application Note 2: Total Synthesis of (-)-Asperdiol
Asperdiol, isolated from Caribbean gorgonians, is a cembranoid that has shown in vivo activity against P-388 lymphocytic leukemia.[5] Its total synthesis confirms the structure and absolute configuration determined by X-ray crystallography.[5]
Synthetic Strategy Overview
The synthesis of (-)-asperdiol can be achieved from a chiral epoxy alcohol intermediate, which contains all the necessary stereocenters. The key macrocyclization is accomplished via an intramolecular Horner-Emmons reaction.
Caption: Retrosynthetic analysis of the total synthesis of (-)-Asperdiol.
Quantitative Data Summary
| Step # | Transformation | Reagents/Conditions | Yield (%) | Reference |
| 1 | Iodination | NaI, acetone, reflux | 81 | [5] |
| 2 | Arbuzov Reaction | Sodium salt of triethylphosphonoacetate, 50 °C | 78 | [5] |
| 3 | Intramolecular Horner-Emmons | K₂CO₃, 18-crown-6, toluene, 80 °C | 85 | [5] |
Experimental Protocols
Protocol 3: Acyclic Chain Elongation (Arbuzov-type reaction) [5]
-
Convert the precursor alcohol to the corresponding iodide by treatment with sodium iodide in refluxing acetone (reported 81% yield).[5]
-
Prepare the sodium salt of triethylphosphonoacetate.
-
Displace the iodide with the sodium salt of triethylphosphonoacetate in DMF with a catalytic amount of 18-crown-6 at 50 °C for 0.5 hours.
-
After workup, purify the product to obtain the acyclic phosphonate ester. The reported yield for the displacement is 78%.[5]
Protocol 4: Intramolecular Horner-Emmons Cyclization [5][6]
-
To a solution of the acyclic aldehyde-phosphonate precursor in toluene, add K₂CO₃ and a catalytic amount of 18-crown-6.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter, and concentrate the solvent.
-
Purify the crude product by chromatography to yield the macrocyclic product. A similar reaction is reported to proceed in 85% yield.[5]
Biological Activity of this compound Diterpenoids
Many this compound diterpenoids are investigated for their potential as therapeutic agents due to their significant biological activities.[1] For example, Sarcophytol A is known to inhibit tumor promotion, and one of the proposed mechanisms is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[3] TNF-α is a pro-inflammatory cytokine involved in various signaling pathways related to inflammation and cancer.
Caption: Inhibition of TNF-α release by Sarcophytol A.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis and chemical biology of the sarcodictyins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anti-inflammatory Assays of Cembranoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of cembranoids, a class of natural products derived primarily from marine organisms like soft corals.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data for various cembranoids, and illustrates the underlying signaling pathways involved in their anti-inflammatory effects.
Introduction to Cembranoids and Inflammation
Cembranoids are cembrane-type diterpenoids that exhibit a wide range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-viral effects.[1][3][4] Their anti-inflammatory properties are of significant interest for the development of novel therapeutics. These compounds have been shown to modulate key inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby inhibiting the production of pro-inflammatory mediators.[1][5]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] While it is a protective mechanism, chronic inflammation can contribute to various diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[2][6][7] The assays described herein are designed to quantify the inhibitory effects of cembranoids on these crucial inflammatory markers.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening and mechanistic evaluation of the anti-inflammatory potential of cembranoids. These assays are typically performed using cell lines such as RAW 264.7 murine macrophages, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][8][9][10]
Quantitative Data Summary: In Vitro Anti-inflammatory Activity of Cembranoids
The following table summarizes the reported in vitro anti-inflammatory activities of various cembranoids.
| Cembranoid Compound | Assay | Cell Line | IC50 Value (µM) | Inhibition (%) | Reference |
| Lobophytin A | NO Production | RAW264.7 | - | - | [11] |
| Lobophytin B | NO Production | RAW264.7 | - | - | [11] |
| (Unnamed) | NO Production | RAW264.7 | 26.7 | - | [11] |
| (Unnamed) | NO Production | RAW264.7 | 17.6 | - | [11] |
| Apo-9′-Fucoxanthinone | NO Production | RAW264.7 | 32.1 | - | [11] |
| Lobophyolide A | IL-12 & NO Production | Dendritic Cells | - | 86.1 - 96.2% (at 50 µg/mL) | [2] |
| Lobophyolide B | IL-12 & NO Production | Dendritic Cells | - | 86.1 - 96.2% (at 50 µg/mL) | [2] |
| 16-methoxycarbonyl-cembrene A | IL-12 & NO Production | Dendritic Cells | - | 86.1 - 96.2% (at 50 µg/mL) | [2] |
| Sinularone | IL-12 & NO Production | Dendritic Cells | - | - | [2] |
| Sinulariol D | IL-12 & NO Production | Dendritic Cells | - | 86.1 - 96.2% (at 50 µg/mL) | [2] |
| Sinulariolide | IL-6 Secretion | A549 & HepG2 | - | Effective at 10-20 µM | [1] |
| (Unnamed) | TNF-α Release | RAW264.7 | 16.5 | - | [12] |
| (Unnamed) | TNF-α Release | RAW264.7 | 5.6 | - | [12] |
Note: A hyphen (-) indicates that the data was not specified in the cited source. The inhibition percentage for Lobophyolides A, B, and others was reported as a range for the group of compounds.
Experimental Protocols: In Vitro Assays
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.[9] Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well or 24-well plates at a density of 1-3 x 10^5 cells/well and allow them to adhere overnight.[9][13]
-
Treatment: Pre-treat the cells with various concentrations of the cembranoid compounds (e.g., 50, 100, 200 µg/mL or specific µM concentrations) for 1-2 hours.[10][12]
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.[9][12]
-
Incubation: Incubate the plates for 24 hours at 37°C.[8][12]
-
Supernatant Collection: After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.[9]
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[14] The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Protocol:
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15]
-
Sample Reaction: In a 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent.[15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values of the samples to a standard curve generated using known concentrations of sodium nitrite.[15]
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PGE2 and cytokines, a competitive or sandwich ELISA is typically used.
Protocol (General):
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-12).
-
Sample/Standard Addition: Add 50-100 µL of the collected cell culture supernatant or standards of known concentrations to the appropriate wells.[16]
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature to allow the target molecule to bind to the capture antibody.[16][17]
-
Washing: Wash the plate several times with a wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubation and Washing: Incubate the plate again, followed by another series of washes.
-
Substrate Addition: Add a substrate solution that will react with the enzyme to produce a colored product.[16]
-
Stop Solution: Add a stop solution to terminate the reaction.[16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]
-
Quantification: Calculate the concentration of the target molecule in the samples by comparing their absorbance to the standard curve.
In Vivo Anti-inflammatory Assay
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of cembranoids in a whole organism. The carrageenan-induced paw edema model is a classic and widely used assay for this purpose.[18][19][20][21][22][23]
Quantitative Data Summary: In Vivo Anti-inflammatory Activity
| Cembranoid Compound/Extract | Animal Model | Dose | Inhibition of Paw Edema (%) | Time Point | Reference |
| Thymelaea hirsuta aqueous extract | Rat | 500 mg/kg | 60 | 4 hours | [24] |
| Olive leaf extract | Rat | 200 mg/kg | 42.31 | 5 hours | [22] |
| Olive leaf extract | Rat | 400 mg/kg | 46.99 | 5 hours | [22] |
| Ficus virens ethanolic extract | Mouse | 200 mg/kg | Dose-dependent | 1, 2, 3 hours | [23] |
| Ficus virens ethanolic extract | Mouse | 400 mg/kg | Dose-dependent | 1, 2, 3 hours | [23] |
Note: The specific cembranoid responsible for the activity in the extracts is not always identified in the provided sources.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling).[20][21] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Model: Use healthy adult Wistar or Sprague-Dawley rats (150-250g) or Swiss albino mice.[18] Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Compound Administration: Administer the vehicle, positive control, or cembranoid compound orally or via intraperitoneal injection 30-60 minutes before carrageenan injection.[20]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[19][23]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][23]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Cembranoids exert their anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response. LPS stimulation of macrophages activates these pathways, leading to the transcription of genes encoding pro-inflammatory mediators. Cembranoids have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α, and by blocking the nuclear translocation of the p65 subunit.[5] They can also modulate the phosphorylation of MAPK proteins such as p38.[1]
Caption: Cembranoid Inhibition of NF-κB and MAPK Pathways.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key in vitro and in vivo assays described.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. arborassays.com [arborassays.com]
- 7. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhiza glabra L. Extracts Prevent LPS-Induced Inflammation in RAW264.7 Cells by Targeting Pro-Inflammatory Cytokines, Mediators and the JAK/STAT Signaling Pathway [mdpi.com]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory this compound-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Griess Test [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. arborassays.com [arborassays.com]
- 18. benchchem.com [benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cembrane Compounds in Cancer Research
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crassin acetate, the principal antineoplastic agent in four gorgonians of the Pseudoplexaura genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid natural compound C4 (Crassin) exerts cytostatic effects on triple-negative breast cancer cells via a pathway involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Drug Development from Cembrane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cembranoids, a class of natural products characterized by a 14-membered carbocyclic ring, represent a rich and diverse scaffold for the development of novel therapeutics.[1][2] Primarily isolated from marine organisms such as soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as some terrestrial plants like tobacco, these diterpenes have demonstrated a wide array of potent biological activities.[3][4][5][6] This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of drugs derived from cembrane scaffolds, with a primary focus on their anticancer and anti-inflammatory potential.
Therapeutic Potential of this compound Scaffolds
This compound derivatives have emerged as promising candidates for drug development due to their significant therapeutic effects observed in preclinical studies.
Anticancer Activity
Numerous cembranoids have exhibited potent cytotoxic effects against a variety of cancer cell lines.[1][7] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8][9] Sarcophine, one of the most studied cembranoids, has been shown to inhibit the viability of melanoma cells and suppress DNA synthesis.[8][9]
Anti-inflammatory Activity
Cembranoids have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators.[3][10][11] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the downregulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[3][6][12] Several cembranoids isolated from Sinularia species have shown potent inhibition of TNF-α release in macrophages.[3]
Data Presentation: Biological Activities of Selected Cembranoids
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Diterpenoids (IC50 values in µM)
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Sarcophine | B16F10 (Melanoma) | Not specified, but inhibits viability | [8] |
| (+)-7α,8β-dihydroxydeepoxysarcophine | B16F10 (Melanoma) | Not specified, but inhibits viability | [8] |
| Sarcophine Metabolites (5-9) | B16B15b (Melanoma) | Significant antimetastatic activity | [8] |
| Columnariol A | LNCaP (Prostate Cancer) | 9.80 µg/mL | [6] |
| Sinulariolone (5) | Various cancer cells | 8.9 - 27.4 | [11] |
| Sinulariolones B-J (2, 3, 8, 9) | DPM (Mesothelioma) | Low micromolar potency | [1] |
| Deheiculatins M-O (1-3) | CNE1, CNE2, HCT 116 | > 20 | [7] |
Table 2: Anti-inflammatory Activity of this compound Diterpenoids (IC50 values in µM)
| Compound | Activity | IC50 (µM) | Reference |
| Sinulariain analogue (3) | TNF-α inhibition | 16.5 | [3] |
| Sinulariain analogue (7) | TNF-α inhibition | 5.6 | [3] |
| Dexamethasone (Positive Control) | TNF-α inhibition | 7.8 | [3] |
| Cembranoids (6-8) from S. flexibilis | NO production inhibition | 2.7, 4.7, 4.2 | [11] |
| Sinumaximol C (3) | sEH inhibition | 70.68 | [13] |
| Sethukarailin (9) | sEH inhibition | 78.83 | [13] |
Experimental Protocols
Protocol 1: General Isolation and Purification of Cembranoids from Soft Corals
This protocol provides a general framework for the isolation and purification of this compound diterpenoids from soft coral tissues.[14][15]
1. Sample Collection and Extraction: a. Collect fresh soft coral samples and freeze-dry them immediately. b. Grind the lyophilized tissue into a fine powder. c. Extract the powder sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature. d. Concentrate each extract under reduced pressure to obtain crude extracts.
2. Fractionation of the Bioactive Extract: a. Subject the most promising crude extract (based on preliminary bioassays) to vacuum liquid chromatography (VLC) on a silica gel column. b. Elute the column with a stepwise gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
3. Purification of Cembranoids: a. Further purify the active fractions using column chromatography on silica gel or Sephadex LH-20. b. Employ a suitable solvent system for elution, which may be a gradient of n-hexane/acetone or chloroform/methanol. c. For final purification, use high-performance liquid chromatography (HPLC) with a reversed-phase (C18) or normal-phase column. d. Monitor the separation by UV detection and collect the pure compounds.
4. Structure Elucidation: a. Determine the structures of the isolated pure compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Figure 1. General workflow for the isolation and identification of cembranoids.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of isolated cembranoids on cancer cell lines.[4][10][13][14]
1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media and conditions. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment: a. Prepare a stock solution of the test cembranoid in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in culture media. The final DMSO concentration should not exceed 0.5%. c. After 24 hours of cell incubation, remove the old media and add 100 µL of the media containing the different concentrations of the test compound. d. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin). e. Incubate the plate for 48-72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the media containing MTT. d. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Figure 2. Workflow of the MTT cytotoxicity assay.
Protocol 3: Anti-inflammatory Activity Assay (iNOS and COX-2 Expression)
This protocol describes the evaluation of the anti-inflammatory activity of cembranoids by measuring their effect on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]
1. Cell Culture and Treatment: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. b. Seed the cells in a 6-well plate and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of the test cembranoid for 1 hour. d. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.
2. Western Blot Analysis: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of the lysates using a BCA protein assay kit. c. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of iNOS and COX-2 to the loading control. c. Compare the protein expression levels in treated cells to the LPS-stimulated control to determine the inhibitory effect of the cembranoid.
Signaling Pathway: Inhibition of NF-κB by Cembranoids
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[16][17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[19][20] Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[16][20] Several cembranoids are thought to exert their anti-inflammatory effects by inhibiting this pathway, preventing the activation of NF-κB.[17]
Figure 3. Proposed mechanism of NF-κB inhibition by this compound scaffolds.
Pharmacokinetics and Drug Delivery
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound derivatives. A study on 4R-cembranoid, a neuroprotective agent from tobacco, revealed that it can cross the blood-brain barrier and is metabolized by cytochrome P450 enzymes into hydroxylated forms. This highlights the importance of understanding the metabolic fate of cembranoids, as it can influence their efficacy and potential toxicity.
Table 3: Pharmacokinetic Parameters of 4R-Cembranoid in Rats (6 mg/kg dose)
| Route | Cmax (ng/mL) | T1/2 (hr) | Brain/Plasma Ratio (at peak) |
| Intravenous (i.v.) | 1017 | 0.6 | 6.4 |
| Intramuscular (i.m.) | 163 | 1.5 | 2.49 |
| Subcutaneous (s.c.) | 138 | 1.5 | 2.48 |
| (Data adapted from Vélez-Carrasco et al., 2015) |
Formulation and Drug Delivery
The lipophilic nature of many cembranoids presents challenges for their formulation and delivery. Advanced drug delivery systems can be employed to improve their solubility, stability, and bioavailability. Potential strategies include:
-
Liposomes and Nanoparticles: Encapsulating cembranoids within lipid-based or polymeric nanoparticles can enhance their systemic circulation time and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Cell Membrane-Coated Nanoparticles: Utilizing cell membranes (e.g., from red blood cells or cancer cells) to coat drug-loaded nanoparticles can help them evade the immune system and improve targeting to specific cells.[2]
-
Prodrug Approach: Modifying the this compound scaffold with hydrophilic moieties to create a prodrug can improve aqueous solubility. The active compound is then released at the target site through enzymatic or chemical cleavage.
Future Directions and Clinical Outlook
The diverse and potent biological activities of this compound scaffolds make them highly attractive for further drug development. Future research should focus on:
-
Synthesis of Novel Derivatives: The synthesis of new this compound analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by cembranoids will facilitate their rational design and application.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety of lead compounds.
To date, there is limited publicly available information on this compound-based drugs that have entered clinical trials. The transition from promising preclinical candidates to clinically approved drugs is a long and challenging process. However, the compelling preclinical data for many cembranoids warrant their continued investigation and development as potential novel therapies for cancer and inflammatory diseases.
References
- 1. Identification of this compound Diterpenoids from Sinularia sp. That Reduce the Viability of Diffuse Pleural Mesothelioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Controlled Drug Delivery Systems Based on Cells and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]
- 6. New Anti-Inflammatory Cembranes from the Cultured Soft Coral Nephthea columnaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalytic and antimetastatic studies of the marine cembranoids sarcophine and 2-epi-16-deoxysarcophine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp. [beilstein-journals.org]
- 13. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The isolation and synthesis of neodolastane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Pharmacokinetics and Metabolism of 4R-Cembranoid | PLOS One [journals.plos.org]
- 20. Cell or Cell Membrane-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Isolation of Cembranoids: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation of cembranoids, a diverse class of diterpenoids with significant therapeutic potential. These compounds are predominantly found in marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as in terrestrial plants like tobacco (Nicotiana tabacum). The following sections outline the necessary procedures for extraction, purification, and quantification, alongside visualizations of relevant biological pathways.
Data Presentation: Quantitative Yields of Cembranoids
The isolation of cembranoids is a multi-step process with yields varying based on the source organism, collection site, and the specific compound of interest. The following tables summarize quantitative data from various studies to provide a comparative overview of expected yields.
Table 1: Cembranoid Yields from Soft Corals
| Source Organism | Wet Weight (kg) | Extraction Solvent | Isolated Cembranoid | Yield (mg) | Yield (%) | Reference |
| Sarcophyton stellatum | 2.5 | Ethyl Acetate | Stellatumolide A (1) | 1.0 | 0.00004% | [1] |
| Stellatumolide B (2) | 3.2 | 0.00013% | [1] | |||
| (+)-Sarcophine (9) | 104.3 | 0.00417% | [1] | |||
| Sarcophyton sp. (Indonesian) | - | Ethanol | 2-hydroxy-crassocolide E (1) | 9.7 | 0.004% | [2] |
| Sarcophytoxide (2) | 10.9 | 0.004% | [2] | |||
| Sarcrassin E (3) | 11.2 | 0.004% | [2] | |||
| 3,7,11-cembreriene-2,15-diol (4) | 5.36 | 0.002% | [2] | |||
| 11,12-epoxy sarcophytol A (5) | 7.4 | 0.003% | [2] | |||
| Sarcophytol A (6) | 12.2 | 0.005% | [2] | |||
| Sarcophyton sp. (South China Sea) | 8.24 | Acetone | Sarcophynoid D (1) | 3.8 | 0.00005% | [3] |
| Sarcophynoid E (2) | 5.8 | 0.00007% | [3] | |||
| Sarcophyton cinereum | - | Ethyl Acetate | Cinerenolide B (2) | 3.4 | - | [4] |
| Cinerenolide C (3) | 2.1 | - | [4] |
Table 2: Cembranoid Yields from Tobacco
| Source Material | Extraction Solvent | Isolated Cembranoid | Yield | Reference |
| Nicotiana tabacum leaves | Not Specified | (1S,2S,3E,6R,7E,11E)-3,7,11-cembratriene-2,6-diol (1) | Not Specified | [5] |
Experimental Protocols
The following are detailed protocols for the key experimental stages in the isolation of cembranoids.
Protocol 1: Extraction of Cembranoids from Soft Coral
This protocol outlines a general procedure for the solvent extraction of cembranoids from soft coral species.
Materials:
-
Frozen soft coral tissue
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
Blender or homogenizer
-
Large glass containers
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Thaw the frozen soft coral tissue at room temperature. Mince the tissue into small pieces to increase the surface area for extraction.
-
Solvent Extraction:
-
Submerge the minced coral tissue in a 1:1 mixture of MeOH and CH2Cl2 (or EtOAc) in a large glass container.[6]
-
Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring. For more efficient extraction, homogenization using a blender can be performed.
-
Decant the solvent. Repeat the extraction process two to three more times with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine all the solvent extracts and filter through filter paper to remove any solid coral debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[6]
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Dissolve the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove fats and other non-polar compounds.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as CH2Cl2 or EtOAc, to extract the cembranoids.
-
Collect the CH2Cl2 or EtOAc layer and concentrate it using a rotary evaporator to yield a cembranoid-enriched fraction.
-
Protocol 2: Purification of Cembranoids by Column Chromatography
This protocol describes the purification of the cembranoid-enriched fraction using column chromatography.
Materials:
-
Cembranoid-enriched extract
-
Silica gel (230-400 mesh)
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents for elution (e.g., n-hexane, ethyl acetate, methanol, acetone)
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Silica Gel Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[7]
-
Sephadex LH-20 Column: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol) for several hours before packing the column.
-
-
Sample Loading:
-
Dissolve the cembranoid-enriched extract in a minimal amount of the initial eluting solvent.
-
Carefully load the sample onto the top of the packed column.[8]
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.[3] A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
For Sephadex LH-20, isocratic elution with a single solvent (e.g., methanol) is common.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume using a fraction collector or manually.
-
Monitor the separation by spotting aliquots of each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
Combine fractions containing the same compound(s) based on their TLC profiles.
-
-
Further Purification:
-
Fractions containing a mixture of compounds may require further purification using another round of column chromatography with a different stationary phase or a different solvent system.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol details the use of HPLC for the final purification of cembranoids to obtain highly pure compounds.
Materials:
-
Partially purified cembranoid fractions from column chromatography
-
HPLC system with a UV detector
-
Preparative or semi-preparative HPLC column (Normal Phase or Reverse Phase, e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, n-hexane, ethyl acetate)
-
Syringe filters
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified cembranoid fraction in the HPLC mobile phase.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development:
-
Reverse-Phase HPLC: A common choice for many cembranoids. A typical mobile phase is a gradient of water and methanol or acetonitrile.[1]
-
Normal-Phase HPLC: Useful for separating isomers or compounds with similar polarity. A typical mobile phase is a mixture of n-hexane and ethyl acetate.[9]
-
Optimize the gradient and flow rate to achieve the best separation of the target compound(s).
-
-
Purification:
-
Inject the filtered sample onto the HPLC column.
-
Run the optimized HPLC method and monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 210-254 nm).
-
Collect the peaks corresponding to the desired cembranoids.
-
-
Solvent Removal:
-
Remove the HPLC solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the pure cembranoid.
-
Signaling Pathways and Experimental Workflows
Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. These activities are often mediated through their interaction with key cellular signaling pathways.
Experimental Workflow for Cembranoid Isolation
The overall workflow for isolating cembranoids from their natural source to pure compounds is depicted below.
Caption: General workflow for the isolation and purification of cembranoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some cembranoids have been shown to modulate this pathway, contributing to their neuroprotective and anticancer effects.
Caption: Cembranoid modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation. The anti-inflammatory properties of many cembranoids are attributed to their ability to inhibit this pathway.[10]
Caption: Inhibition of the NF-κB signaling pathway by cembranoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and plays a role in neuroprotection. Some cembranoids may exert their neuroprotective effects through the modulation of this pathway.[11][12]
Caption: Modulation of the MAPK signaling pathway by cembranoids.
References
- 1. Isolation and Structure Elucidation of Cembranoids from a Dongsha Atoll Soft Coral Sarcophyton stellatum [mdpi.com]
- 2. New Cytotoxic Cembranoid from Indonesian Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cembrane-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New cembranoid with potent anti-inflammatory effect isolated from Boswellia sacra by inactivating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals [mdpi.com]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for Cembrane Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cembranoids, a class of cembrane-type diterpenoids, are a diverse group of natural products primarily isolated from marine organisms, particularly soft corals.[1] These compounds feature a 14-membered carbocyclic core and exhibit a wide range of significant biological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2] The structural complexity and the presence of multiple stereocenters and functional groups in cembranoids often result in the co-occurrence of closely related analogues in natural extracts. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the efficient separation and purification of these complex mixtures, enabling the isolation of pure cembranes for structural elucidation and biological evaluation.[3] This document provides detailed application notes and protocols for the purification of cembranes using both Normal-Phase and Reversed-Phase HPLC.
Principles of HPLC for this compound Purification
HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure.[3] The choice between Normal-Phase and Reversed-Phase HPLC is critical and depends on the polarity of the target cembranoids.
-
Normal-Phase (NP) HPLC : This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[3][4] NP-HPLC is particularly effective for separating non-polar to moderately polar cembranoids and for resolving isomers that are difficult to separate using other techniques.[1][3]
-
Reversed-Phase (RP) HPLC : This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile).[3][5] Cembranoids are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.[6] RP-HPLC is versatile and can be applied to a broad range of cembranoid polarities.[7][8]
Experimental Workflow for this compound Purification
The overall process for isolating cembranes from a natural source involves initial extraction and pre-purification followed by high-resolution HPLC.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Initial Fractionation
This protocol describes the initial steps to obtain semi-purified fractions suitable for HPLC analysis from soft coral.
-
Extraction :
-
Mince the frozen soft coral tissue (e.g., Sarcophyton sp. or Sclerophytum flexibile).[1][8]
-
Thoroughly extract the minced tissue with a suitable organic solvent such as ethyl acetate (EtOAc) or acetone at room temperature.[1][7][8]
-
Combine the solvent extracts and concentrate under reduced pressure to yield the crude extract.[8]
-
-
Solvent Partitioning (Optional but Recommended) :
-
Partition the crude extract between diethyl ether (Et2O) and water (H2O) or other immiscible solvents to separate compounds based on polarity.[7]
-
Collect the organic layer, which typically contains the cembranoids, and concentrate it.
-
-
Initial Column Chromatography :
-
Subject the concentrated extract to open column chromatography on silica gel.[1][8]
-
Elute the column with a gradient of non-polar to polar solvents (e.g., starting with n-hexane and gradually increasing the proportion of EtOAc).[1][8]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles to yield several semi-purified fractions for further purification by HPLC.[8]
-
Protocol 2: Normal-Phase (NP) HPLC Purification
This protocol is ideal for separating less polar cembranoids and isomers.
-
System Preparation :
-
Equip the HPLC system with a silica column.
-
Prepare the mobile phase, which is typically a mixture of n-hexane and ethyl acetate. Ensure solvents are HPLC grade and degassed.[1]
-
Equilibrate the column with the initial mobile phase composition at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.
-
-
Sample Injection and Separation :
-
Dissolve the semi-purified fraction in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Inject the sample onto the column.
-
Run the separation using either an isocratic (constant solvent composition) or gradient (changing solvent composition) elution. For complex mixtures, a gradient elution is often more effective.[1]
-
Example Isocratic Condition : n-hexane:EtOAc (2:1).[1]
-
-
Detection and Fraction Collection :
-
Monitor the column effluent using a UV detector, typically at a wavelength where the compounds of interest absorb (e.g., 210-254 nm).
-
Collect the peaks corresponding to individual compounds into separate vials.
-
-
Post-Run :
-
Wash the column with a suitable solvent to remove any strongly retained compounds.
-
Store the column according to the manufacturer's instructions.
-
Protocol 3: Reversed-Phase (RP) HPLC Purification
This protocol is suitable for a wide range of cembranoid polarities.
-
System Preparation :
-
Install a C18 or RP-18 column on the HPLC system.
-
Prepare the mobile phase, typically a mixture of methanol (MeOH) or acetonitrile (MeCN) and HPLC-grade water.[7][8] Degas the solvents.
-
Equilibrate the column with the starting mobile phase composition at a constant flow rate (e.g., 2 mL/min for semi-preparative) until the baseline is stable.[7]
-
-
Sample Injection and Separation :
-
Dissolve the semi-purified fraction in the mobile phase or a compatible solvent.
-
Filter the sample using a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Perform the separation using an appropriate isocratic or gradient elution.
-
Example Isocratic Condition : MeCN/H2O (53:47).[7]
-
Example Gradient Condition : MeOH/H2O (from 6:1 to 5:1).[8]
-
-
Detection and Fraction Collection :
-
Use a UV detector to monitor the separation.
-
Collect fractions corresponding to the desired peaks. The retention time (tR) is a key parameter for identifying and collecting specific compounds.[7]
-
-
Post-Run :
-
After the analysis, flush the column with a high percentage of the organic solvent (e.g., 100% MeOH or MeCN) to remove non-polar residues, followed by the storage solvent recommended by the manufacturer.[6]
-
Quantitative Data Summary
The following table summarizes HPLC conditions used in the successful purification of various cembranoids from soft corals, as reported in the literature.
| Compound(s) Purified | Source Organism | HPLC Mode | Column Details | Mobile Phase | Flow Rate (mL/min) | Yield (mg) / tR (min) | Reference |
| Cembranoids 2 & 3 | Sclerophytum flexibile | Normal-Phase | Silica Gel | n-hexane:EtOAc (2:1) | Not Specified | 5.5 mg (2), 10.5 mg (3) | [1] |
| Cembranoids 4, 8, 9 | Sclerophytum flexibile | Normal-Phase | Silica Gel | n-hexane:EtOAc (1:2) | Not Specified | 8.5 mg (4), 1.2 g (8), 1.2 g (9) | [1] |
| Cembranoids 6 & 7 | Sclerophytum flexibile | Normal-Phase | Silica Gel | n-hexane:EtOAc (1:3) | Not Specified | 106.2 mg (6), 97.5 mg (7) | [1] |
| Sarcophynoids F, G, & known analog 8 | Sarcophyton sp. | Reversed-Phase | Semi-preparative | MeCN:H2O (53:47) | 2 | 3.5 mg (tR=54), 2.8 mg (tR=57), 3.8 mg (tR=63) | [7] |
| Cembranoids 1, 6, 7 | Sarcophyton stellatum | Reversed-Phase | RP-18 | MeOH:H2O (6:1) | Not Specified | 1.0 mg (1), 0.9 mg (6), 1.3 mg (7) | [8] |
| Cembranoids 2 & 3 | Sarcophyton stellatum | Reversed-Phase | RP-18 | MeOH:H2O (5:1) | Not Specified | 3.2 mg (2), 3.7 mg (3) | [8] |
| Sinulariolones B & I | Sinularia sp. | Reversed-Phase | C8 Kinetex | Gradient: H2O/MeCN (98:2) to (60:40) with 0.1% FA | 10 | 33.5 mg, 2.3 mg | [9] |
Method Optimization and Troubleshooting
-
Improving Resolution : If peaks are not well-separated, consider adjusting the mobile phase composition to alter selectivity. In RP-HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution. In NP-HPLC, changing the ratio of the strong solvent (e.g., EtOAc) can have a similar effect. A slower flow rate or a longer column can also enhance resolution.
-
Gradient Optimization : For complex fractions, a shallow gradient (a slow change in solvent composition) often yields better separation of closely eluting compounds.[10]
-
Peak Tailing : Tailing peaks, especially for basic compounds in RP-HPLC, can be caused by interactions with residual silanol groups on the silica support.[11] Adding a small amount of an acid modifier like trifluoroacetic acid (TFA, ~0.1%) or formic acid (FA, ~0.1%) to the mobile phase can mitigate this issue by protonating the silanols.[9]
-
High Backpressure : High system pressure can indicate a column blockage. This may be caused by particulate matter from the sample (prevented by filtering) or precipitation of buffers. Always ensure mobile phase components are fully miscible and filtered.[12]
Chiral Purification of Cembranes
Many cembranoids are chiral, existing as enantiomers that may have different biological activities. Chiral HPLC is a specialized technique used to separate these enantiomers.[13][14]
-
Principle : Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]
-
Column Selection : A variety of CSPs are available, including Pirkle-type, polysaccharide-based (cellulose or amylose derivatives), and protein-based columns.[16][17] The selection process is often empirical, based on the structure of the analyte.[14]
-
Mobile Phase : Common mobile phases for chiral separations include hexane/isopropanol or other alcohol mixtures for normal-phase mode.[16]
-
Application : While specific published protocols for this compound enantiomer separation are sparse, this technique is a powerful tool for isolating enantiopure cembranoids for stereospecific biological studies.
This document provides a foundational guide for the purification of cembranoids using HPLC. The specific conditions for any given this compound will require empirical optimization based on these principles and protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Normal-phase Chromatography HPLC Column | BioVanix [biovanix.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 7. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. rheniumbio.co.il [rheniumbio.co.il]
- 13. mdpi.com [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scas.co.jp [scas.co.jp]
- 17. sepachrom.com [sepachrom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cembrane Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of cembrane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are this compound diterpenes and from which natural sources are they commonly extracted?
Cembranoids are a large family of diterpenoids characterized by a 14-membered macrocyclic skeleton.[1] They are predominantly found in marine invertebrates, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[2][3][4] Terrestrial sources include tobacco plants (Nicotiana tabacum), where cembratriene-diols (CBT-diols) are notable aroma precursors, and pine oleoresins.[5][6] The content of CBT-diols in tobacco flowers can be four to seven times higher than in the leaves.[5]
Q2: Which solvents are most effective for extracting cembranes?
The choice of solvent is a critical factor influencing extraction efficiency and depends on the specific cembranoid and the source material. Common solvents used for this compound extraction include:
-
Methanol and Ethanol: Often used in aqueous solutions (e.g., 80% methanol), these polar solvents are effective for extracting a range of cembranoids.[5][7] Ethanol is considered a "green" solvent with low toxicity, making it suitable for food and pharmaceutical applications.[8]
-
Ethyl Acetate (EtOAc): Frequently used for partitioning after an initial extraction with a more polar solvent like ethanol or methanol.[3][6] It is effective in capturing a broad range of cembranoids.
-
Dichloromethane (CH2Cl2): Often used in a mixture with methanol (e.g., 1:1 ratio) for the initial extraction from soft corals.[2]
-
Acetone: Used for extracting cembranoids from frozen soft coral samples.[1]
-
Deep Eutectic Solvents (DESs): These novel "green" solvents, such as a mixture of choline chloride and lactic acid, have shown higher extraction yields for cembratrien-diols from tobacco flowers compared to conventional solvents like methanol and ethanol.[5]
Q3: What are the common methods for this compound extraction?
Several methods can be employed for this compound extraction, ranging from traditional to more modern techniques:
-
Maceration: This simple technique involves soaking the source material in a chosen solvent for an extended period.[9] It is a common method for initial extraction.
-
Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency.[10]
-
Microwave-Assisted Extraction (MAE): This advanced technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and improve yield.[5][11]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.[12]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13] It offers high selectivity and produces pure extracts.
Q4: How can I purify cembranes from the crude extract?
Purification of cembranes from the initial crude extract is typically a multi-step process involving various chromatographic techniques:
-
Column Chromatography: A fundamental technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are common stationary phases.[3]
-
High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual this compound compounds.[2][6] Both normal-phase and reverse-phase HPLC can be employed.
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.[3]
Q5: How are cembranes quantified in an extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of terpenoids like cembranes.[14][15][16] The method needs to be validated for parameters such as linearity, accuracy, precision, and robustness to ensure accurate results.[14]
Troubleshooting Guide: Low this compound Extraction Yield
This guide addresses common issues encountered during this compound extraction that may lead to low yields and provides potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | Incomplete cell lysis.[17] | Ensure the source material is properly ground or homogenized to increase the surface area for solvent penetration. For tougher materials, consider mechanical disruption methods. |
| Inappropriate solvent selection.[12] | The polarity of the solvent should match that of the target cembranoids. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to find the optimal one for your specific source material.[3][5] | |
| Insufficient extraction time or temperature.[11] | Optimize the extraction time and temperature. For maceration, allow sufficient time for the solvent to penetrate the material. For methods like MAE and UAE, optimize these parameters as they can significantly impact yield.[11] However, be aware that excessively high temperatures can lead to the degradation of thermolabile compounds.[18] | |
| Degradation of target cembranes. | Cembranes can be sensitive to heat, light, and pH changes. Store samples and extracts in cool, dark conditions. Ensure the pH of the extraction solvent is appropriate and stable. | |
| Co-extraction of a High Amount of Impurities | Low selectivity of the extraction solvent. | Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction). Supercritical fluid extraction (SCE) can offer higher selectivity.[13] |
| Inefficient purification process. | Optimize the purification protocol. This may involve using different stationary phases in column chromatography or developing a more specific HPLC method.[3] | |
| Inconsistent Extraction Yields | Variability in the quality of the source material.[2] | The concentration of cembranes can vary depending on the age, geographical location, and harvesting time of the natural source. Ensure consistency in the source material used for experiments. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, extraction time, and agitation speed, to ensure reproducibility. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Cembranes from Soft Corals
This protocol provides a general procedure for the extraction and initial fractionation of cembranes from soft coral species like Sarcophyton and Lobophytum.[2][3]
-
Sample Preparation: Freeze-dry the soft coral samples and then grind them into a fine powder.
-
Initial Extraction:
-
Macerate the powdered coral with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Repeat the extraction process three to four times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Partition the crude extract between ethyl acetate (EtOAc) and water.
-
Separate the layers and collect the EtOAc fraction, which will contain the majority of the cembranoids.
-
Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.
-
-
Initial Purification by Column Chromatography:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions.
-
-
Final Purification by HPLC:
-
Further purify the fractions containing the target cembranoids using normal-phase or reverse-phase HPLC to isolate the pure compounds.[6]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Cembratrien-diols from Tobacco Flowers
This protocol is based on an optimized MAE method for extracting CBT-diols from waste tobacco flowers using a deep eutectic solvent (DES).[5]
-
Preparation of Deep Eutectic Solvent (DES): Prepare a 1:3 molar ratio of choline chloride to lactic acid.
-
Extraction Procedure:
-
Mix the dried tobacco flower powder with the DES at a solid-to-liquid ratio of 20 mg/mL.
-
Place the mixture in a microwave extractor.
-
Apply microwave power of 425 W for 32 minutes at a temperature of 40°C.
-
-
Post-Extraction Processing:
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
The supernatant contains the extracted CBT-diols and can be further analyzed or purified.
-
Quantitative Data Summary
The following table summarizes reported yields for cembranoid extraction using different methods and solvents. It is important to note that direct comparison can be challenging due to variations in the source material, specific cembranoid, and analytical methods used.
| Cembranoid Type | Source Material | Extraction Method | Solvent | Yield | Reference |
| Cembratrien-diols (CBT-diols) | Waste Tobacco Flowers | Microwave-Assisted Extraction (MAE) | Choline chloride:lactic acid (1:3) | 6.23 ± 0.15 mg/g | [5] |
| Cembratrien-diols (CBT-diols) | Waste Tobacco Flowers | Conventional Solvent Extraction | 80% Methanol | ~3.5 mg/g | [5] |
| Cembratrien-diols (CBT-diols) | Waste Tobacco Flowers | Conventional Solvent Extraction | 80% Ethanol | ~3.2 mg/g | [5] |
| Cembratrien-diols (CBT-diols) | Waste Tobacco Flowers | Conventional Solvent Extraction | 80% Ethyl Acetate | ~2.5 mg/g | [5] |
Visualizations
Caption: General workflow for this compound extraction, purification, and analysis.
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Lobane and this compound Diterpenes from Two Comorian Soft Corals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cembranoid Diterpenes from South China Sea Soft Coral Sarcophyton crassocaule [mdpi.com]
- 4. This compound Derivatives from the Soft Corals, Sinularia gaweli and Sinularia flexibilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two New this compound-Based Diterpenoids from the Marine Soft Coral Sinularia crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 9. Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 13. Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review [mdpi.com]
- 14. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Cembrane Total Synthesis
Welcome to the Technical Support Center for Cembrane Total Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complex landscape of synthesizing this compound diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound natural products?
A1: The total synthesis of cembranoids presents several significant hurdles. The foremost challenge is the construction of the 14-membered macrocyclic core with precise stereochemical control. Other major difficulties include the stereoselective installation of multiple chiral centers, including quaternary carbons, and the synthesis of highly substituted and often sensitive functionalities, such as tetrasubstituted olefins, which are common in this class of molecules.
Q2: Which macrocyclization strategies are most commonly employed for this compound synthesis?
A2: Several key strategies have been successfully applied. Ring-Closing Metathesis (RCM) is a popular choice due to its functional group tolerance. The Nozaki-Hiyama-Kishi (NHK) reaction is another powerful method, particularly for the formation of medium-sized rings and its high chemoselectivity towards aldehydes.[1] Intramolecular Heck reactions are also utilized for the construction of the macrocyclic framework. The choice of strategy often depends on the specific substitution pattern and available functional groups in the acyclic precursor.
Q3: How can I improve the diastereoselectivity of a critical bond-forming reaction in my this compound synthesis?
A3: Improving diastereoselectivity often requires a multi-faceted approach. Careful selection of chiral auxiliaries or catalysts is a primary strategy. Additionally, the conformational bias of the acyclic precursor can significantly influence the stereochemical outcome of the cyclization. For instance, in the NHK macrocyclization of an asperdiol intermediate, the observed 4:1 diastereomeric ratio was attributed to a less strained conformation of the precursor.[2] Screening different solvents and temperatures is also crucial, as these parameters can alter the transition state energies of the diastereomeric pathways.
Troubleshooting Guides
Macrocyclization Reactions
Problem 1: Low yield in Ring-Closing Metathesis (RCM) macrocyclization.
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | High reaction temperatures can lead to the degradation of ruthenium catalysts. Consider lowering the temperature and using a more thermally stable catalyst, such as a second-generation Hoveyda-Grubbs catalyst. |
| Intermolecular Oligomerization | High substrate concentrations favor intermolecular reactions. Perform the reaction under high dilution conditions (typically <0.05 M) by slow addition of the substrate to the catalyst solution. |
| Poor Catalyst Initiation/Turnover | The catalyst may not be initiating efficiently or may have a low turnover number for your specific substrate. Try a different generation of Grubbs catalyst or a Schrock-type molybdenum catalyst, which can be more active for certain substrates. |
| Substrate Inhibition | Certain functional groups on the substrate can coordinate to the metal center and inhibit catalysis. The addition of a Lewis acid or a chelating agent can sometimes mitigate this issue. |
Problem 2: Formation of side products in intramolecular Heck macrocyclization.
| Potential Cause | Troubleshooting Steps |
| Double Bond Isomerization | The newly formed exocyclic double bond can migrate to a more stable endocyclic position. This can often be suppressed by the addition of silver or thallium salts, which promote a cationic pathway and accelerate reductive elimination.[3] |
| Palladium Black Precipitation | This indicates catalyst decomposition and loss of activity. Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature and ensuring an adequate ligand-to-palladium ratio can also prevent catalyst agglomeration.[3] |
| Reductive Dehalogenation | The aryl/vinyl halide is reduced instead of undergoing cyclization. This is often caused by impurities. Ensure all reagents and solvents are thoroughly purified and degassed. |
Problem 3: Low or no yield in Nozaki-Hiyama-Kishi (NHK) macrocyclization.
| Potential Cause | Troubleshooting Steps |
| Inactive Chromium(II) Species | The quality of the CrCl₂ is critical. Use freshly purchased, anhydrous CrCl₂ or pre-treat it to ensure its activity. The presence of nickel impurities was found to be crucial for the success of the reaction, so NiCl₂ is now commonly used as a co-catalyst.[1] |
| Poor Solubility of Reagents | The chromium salts need to be soluble for the reaction to proceed efficiently. DMF and DMSO are common solvents of choice.[1] |
| Competing Intermolecular Reactions | Similar to other macrocyclization reactions, high dilution is key to favoring the intramolecular pathway. |
Stereocontrol
Problem 4: Poor diastereoselectivity in a Prins cyclization to form a tetrahydropyran ring.
| Potential Cause | Troubleshooting Steps |
| Racemization via Oxonia-Cope Rearrangement | This is a common side reaction that can erode stereochemical purity.[4] Using a substrate where the oxocarbenium ion is generated from a masked aldehyde can suppress this pathway.[5] |
| Unfavorable Transition State Geometry | The stereochemical outcome is dictated by the chair-like transition state. Modifying substituents on the homoallylic alcohol or the aldehyde can alter the conformational preferences and improve selectivity. |
| Lewis Acid Choice | Different Lewis acids can influence the reaction pathway and selectivity. Screen a variety of Lewis acids (e.g., TMSOTf, SnCl₄, InCl₃) to find the optimal conditions for your substrate. |
Problem 5: Epimerization of a stereocenter adjacent to a carbonyl group.
| Potential Cause | Troubleshooting Steps |
| Prolonged Exposure to Basic or Acidic Conditions | Minimize reaction times and use milder reagents where possible. If a reaction requires harsh conditions, consider protecting the sensitive stereocenter or introducing it at a later stage in the synthesis. |
| Enolate Formation and Non-selective Protonation | When using strong bases, enolate formation is often unavoidable. The use of a bulky, non-coordinating base and a carefully chosen proton source for quenching can sometimes improve the diastereoselectivity of the protonation step. |
Quantitative Data
Table 1: Comparison of Macrocyclization Strategies in this compound Synthesis (Illustrative Examples)
| Precursor Type | Macrocyclization Method | Catalyst/Reagents | Solvent | Conc. (M) | Yield (%) | d.r. / E:Z | Ref. |
| Acyclic Diene | RCM | Grubbs 1st Gen. | CH₂Cl₂ | 0.001 | 26 | 15:1 (trans) | [6] |
| Allylic Halide-Aldehyde | NHK | CrCl₂/NiCl₂ | DMF/THF | N/A | 64 | 4:1 | [2] |
| Vinyl Iodide-Aldehyde | NHK | CrCl₂/NiCl₂ | N/A | N/A | 64 | 2.4:1 | [6] |
| Aryl/Vinyl Halide-Alkene | Intramolecular Heck | Pd₂(dba)₃, P(t-Bu)₃ | Dioxane | 0.01 | 78 | N/A |
Note: This table provides illustrative examples and direct comparison is challenging due to substrate differences. N/A = Not available in the cited source.
Experimental Protocols
Detailed Methodology for Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)
-
Acyclic precursor containing an aldehyde and a vinyl or allyl halide
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under a strict inert atmosphere, add anhydrous CrCl₂ (4-8 equivalents) and anhydrous NiCl₂ (0.1-0.2 equivalents) to an oven-dried flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask and stir the resulting suspension.
-
In a separate flask, dissolve the acyclic precursor (1 equivalent) in the anhydrous, degassed solvent.
-
Slowly add the solution of the precursor to the stirring suspension of the chromium and nickel salts over several hours using a syringe pump to maintain high dilution conditions.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Retrosynthetic Analysis of a Cembranoid
Caption: A general retrosynthetic analysis of a this compound macrocycle.
Troubleshooting Workflow for Low-Yielding RCM
Caption: A decision tree for troubleshooting low yields in RCM reactions.
References
- 1. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 6. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in Cembrane Bioassays
Welcome to the technical support center for cembrane bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to cellular resistance and assay inconsistencies when working with this compound-class diterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Q1: My this compound compound shows initial cytotoxicity, but the cancer cells develop resistance over time. What are the likely mechanisms?
A1: Acquired resistance to anticancer agents is a multifaceted problem. For this compound diterpenoids, several mechanisms can be responsible:
-
Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[1][2] These membrane proteins act as efflux pumps, actively removing the this compound compound from the cell, which reduces its intracellular concentration and thus its effectiveness.[2][3]
-
Alteration of Drug Target: Mutations or changes in the expression level of the this compound's molecular target can reduce binding affinity, rendering the compound less effective.
-
Activation of Pro-Survival Pathways: Cancer cells can upregulate anti-apoptotic pathways (e.g., Bcl-2 family proteins) or enhance DNA repair mechanisms to counteract the cytotoxic effects of the this compound.[4][5]
-
Drug Metabolism Changes: Cells may alter their metabolic pathways to more rapidly inactivate or detoxify the this compound compound.[4]
Q2: I'm observing high variability and inconsistent results in my this compound cytotoxicity assays (e.g., MTT, XTT). What should I investigate first?
A2: Inconsistent results are often due to technical issues or compound interference. Follow this troubleshooting workflow:
-
Review Basic Technique: Ensure pipetting is accurate and consistent, the cell suspension is homogenous to ensure even seeding, and all reagents are mixed thoroughly in the wells.
-
Check Compound Solubility: Visually inspect the wells under a microscope for any signs of this compound precipitation. Poor solubility leads to inconsistent concentrations.
-
Optimize Cell Density: Plate a range of cell densities to find the optimal number that falls within the linear range of your assay. Too many or too few cells can lead to unreliable results.
-
Verify Incubation Conditions: Confirm that incubator temperature, humidity, and CO2 levels are stable. Be precise with all incubation timings.
-
Assess Reagent Quality: Ensure reagents are stored correctly and are not expired.
If these steps do not resolve the issue, your this compound may be interfering with the assay itself (see Q3).
Q3: My absorbance/fluorescence-based viability assay is giving high background or strange results. Could the this compound be interfering with the assay?
A3: Yes, this is a common issue with natural products. Diterpenoids can have intrinsic color or fluorescence, or they may chemically react with assay reagents, leading to false readings.[6]
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with media and your this compound compound at all tested concentrations, but without cells. Add the assay reagent (e.g., MTT, LDH substrate) as usual. A significant signal in these cell-free wells confirms direct interference.[6][7]
-
Visually Inspect for Precipitate: As mentioned, compound precipitation can scatter light, leading to artificially high absorbance readings.
-
Use an Orthogonal Assay: If interference is confirmed, switch to a viability assay with a different detection mechanism. For example, if you are using a metabolic assay (like MTT), try a membrane integrity assay (like LDH release) or an ATP-quantification assay.
Q4: How can I experimentally determine if my this compound compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
A4: You can perform a cytotoxicity assay using a pair of cell lines: a parental drug-sensitive line (e.g., K562) and a derived line that overexpresses P-gp (e.g., K562/ADR).[8]
Experimental Logic:
-
Determine IC50 values: Measure the half-maximal inhibitory concentration (IC50) of your this compound in both the sensitive (parental) and resistant (P-gp overexpressing) cell lines. A significantly higher IC50 value in the resistant line suggests P-gp involvement.[9]
-
Use a P-gp Inhibitor: Repeat the IC50 determination in the resistant cell line, but this time co-administer the this compound with a known P-gp inhibitor, such as verapamil or nelfinavir.[10][11]
-
Analyze Results: If the P-gp inhibitor significantly reduces the IC50 of your this compound in the resistant cells (making them sensitive again), it strongly indicates that your compound is a substrate for the P-gp pump.[12]
Quantitative Data Summary
The following table provides a hypothetical example of results from an experiment designed to test for P-gp-mediated resistance, as described in Q4. The "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| K562 (Sensitive) | This compound A | 2.5 | - |
| K562/ADR (Resistant) | This compound A | 55.0 | 22.0 |
| K562/ADR (Resistant) | This compound A + Verapamil (10 µM) | 4.1 | 1.6 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for Adherent Cells
This assay measures cell metabolic activity as an indicator of viability.[13]
Materials:
-
Cells seeded in a 96-well plate
-
This compound compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow adherence.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay (Orthogonal Method)
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[15] It is useful for ruling out interference seen in metabolic assays.
Materials:
-
Cells seeded in a 96-well plate
-
This compound compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate mix, lysis buffer, and stop solution)
-
Sterile, ultrapure water
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound compound as described in steps 1-3 of the MTT protocol.
-
Prepare Controls:
-
Incubation: Incubate the plate for the final 45 minutes of the treatment period at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[15]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution (from kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15] Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for background and spontaneous release.
References
- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cembrane Compound Stability and Storage
Welcome to the technical support center for cembrane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound diterpenoids, as well as to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound compounds?
A1: For long-term stability, solid this compound compounds should be stored in a cool, dark, and dry place. It is recommended to store them at -20°C or -80°C in a tightly sealed container to protect them from moisture and light.
Q2: How should I prepare and store stock solutions of this compound compounds?
A2: Stock solutions should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 20 mM in DMSO), aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.[1] When preparing working solutions, the final concentration of the organic solvent in the assay should be kept low (typically below 0.1%) to avoid solvent effects on the experimental system.[1]
Q3: Are this compound compounds sensitive to light?
A3: Yes, like many complex organic molecules, this compound compounds can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to protect both solid compounds and solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing is recommended to understand the light sensitivity of a specific this compound diterpenoid.
Q4: How does pH affect the stability of this compound compounds?
A4: The stability of this compound compounds can be influenced by pH. Some this compound diterpene lactones are reported to be stable under acidic or neutral conditions.[2] However, extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions. It is important to assess the stability of your specific this compound compound at the pH of your experimental buffer system.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound compounds.
Issue 1: Low or No Bioactivity Observed
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly (solid at -20°C or -80°C, stock solutions at -80°C).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation in Assay Medium | - Visually inspect the assay wells for any precipitate after adding the compound.- Reduce the final concentration of the compound in the assay.- Increase the final concentration of the organic solvent (e.g., DMSO) slightly, ensuring it remains non-toxic to the cells.- Prepare an intermediate dilution of the stock solution in the assay medium before the final dilution. |
| Incorrect Assay Conditions | - Verify the optimal concentration range for the compound with a dose-response experiment.- Ensure the incubation time is sufficient for the compound to elicit a biological response. |
Issue 2: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - this compound compounds are often hydrophobic and have low solubility in aqueous solutions.[3] |
| Solvent-Shift Precipitation | - When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution.[3] |
| High Final Concentration | - The final concentration of the compound in the assay may exceed its solubility limit in the aqueous medium. |
| Solutions | - Reduce Final Concentration: Lower the working concentration of the this compound compound.- Modify Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a serial dilution approach. Prepare an intermediate dilution in the buffer and then add it to the final volume.- Use a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween 80) can help to maintain solubility. However, the effect of the surfactant on the assay must be validated.- Sonication: Briefly sonicating the final solution may help to dissolve small precipitates, but this may not be a long-term solution. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of a this compound compound under various stress conditions (temperature, light, and pH).
1. Materials:
- This compound compound of interest
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of different pH values (e.g., pH 3, 7, 9)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical column (e.g., C18)
- Temperature-controlled incubator
- Photostability chamber (compliant with ICH Q1B guidelines)[4][5]
- Amber and clear glass vials
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
- From the stock solution, prepare working solutions in the different stress condition media (e.g., different pH buffers) at a known concentration (e.g., 10 µg/mL).
3. Stress Conditions:
- Thermal Stability:
- Incubate the working solutions in clear vials at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot for HPLC analysis.
- Photostability:
- Expose the working solutions in clear vials to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
- Simultaneously, keep identical samples protected from light (dark control) at the same temperature.[7]
- At specified time points, withdraw aliquots from both light-exposed and dark control samples for HPLC analysis.
- pH Stability:
- Incubate the working solutions in buffers of different pH values (e.g., 3, 7, 9) at a constant temperature (e.g., 25°C) in the dark.
- At specified time points, withdraw an aliquot for HPLC analysis.
4. HPLC Analysis:
- Develop a suitable HPLC method to separate the parent this compound compound from any potential degradation products.
- Inject the samples from the stress studies and a standard solution of the compound at time zero.
- Monitor the peak area of the parent compound at each time point.
5. Data Analysis:
- Calculate the percentage of the this compound compound remaining at each time point relative to the initial concentration (time zero).
- Plot the percentage of compound remaining versus time for each stress condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
References
- 1. Analysis of this compound-Type Diterpenoids from Cultured Soft Coral Sclerophytum flexibile for Inhibition of TGF-β-Induced IL-6 Secretion in Inflammation-Associated Cancer [mdpi.com]
- 2. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing NMR Parameters for Cembranoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural analysis of cembranoids.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for preparing a cembranoid sample for NMR analysis?
A1: Proper sample preparation is crucial for acquiring high-quality NMR spectra.[1][2][3]
-
Purity: Ensure the cembranoid sample is as pure as possible. Impurities can complicate spectral analysis and interfere with accurate parameter optimization.
-
Solvent Selection: Choose a deuterated solvent in which your cembranoid is highly soluble.[1][2] Chloroform-d (CDCl3) is a common choice for cembranoids.[4] If solubility is an issue, consider acetone-d6, benzene-d6, or methanol-d4.[5] The choice of solvent can affect chemical shifts, so consistency is key when comparing data.[2]
-
Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[1] Overly concentrated samples can lead to broad peaks and difficulty in shimming.[1][5]
-
Sample Volume: The recommended sample height in the NMR tube is critical for optimal shimming. For many spectrometers, this is around 4-5 cm, corresponding to approximately 0.5-0.6 mL of solvent.[3][6]
-
Filtering: To avoid poor spectral resolution due to suspended particles, filter the sample solution into the NMR tube, for instance, by using a pipette with a cotton or glass wool plug.[3][6][7]
Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A2: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and solutions:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. This process, called shimming, is crucial for sharp signals. If you are using an automated system, ensure the shimming routine is completed successfully. For manual shimming, adjustments may be needed to improve the field homogeneity.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[5] Try diluting your sample.[7]
-
Presence of Particulate Matter: Suspended solids in the sample will disrupt the magnetic field homogeneity.[6] Ensure your sample is properly filtered.[3]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. These can be introduced during the isolation process. Consider using a chelating agent or re-purifying the sample if this is suspected.
-
Chemical Exchange: Cembranoids can be conformationally flexible, and if different conformations are in exchange on the NMR timescale, it can lead to broad peaks.[4] In such cases, acquiring the spectrum at a lower temperature (variable temperature or VT-NMR) can slow down the exchange and result in sharper signals for the individual conformers.
Q3: My cembranoid has many overlapping signals in the ¹H NMR spectrum. How can I improve the resolution and assign the protons?
A3: Signal overlap is a common challenge in the ¹H NMR of complex natural products like cembranoids.[8][9] Here are several strategies to overcome this:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping multiplets.[9]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving and assigning protons in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to trace out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system. This is particularly useful for identifying all protons of a particular structural fragment, even if some are overlapped.
-
-
Change of Solvent: The chemical shifts of protons can be influenced by the solvent.[5] Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) can alter the positions of signals and potentially resolve overlaps.[5]
Troubleshooting Guides
Issue 1: Low Sensitivity in ¹³C NMR Spectra
| Symptom | Possible Cause | Recommended Solution |
| Weak or no signals for quaternary carbons. | Long T1 relaxation times for quaternary carbons. | Increase the relaxation delay (D1) to allow for full relaxation between pulses. A D1 of 2-5 seconds is a good starting point. |
| Overall poor signal-to-noise ratio. | Insufficient number of scans (NS). | Increase the number of scans. For ¹³C NMR, a higher number of scans is typically required compared to ¹H NMR. Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2. |
| Low sample concentration. | If possible, increase the concentration of the cembranoid in the sample.[1] |
Issue 2: Artifacts in 2D NMR Spectra (COSY, HSQC, HMBC)
| Symptom | Possible Cause | Recommended Solution |
| "T1 noise" (streaks along the indirect dimension). | Incomplete relaxation of intense signals (e.g., solvent or TMS). | Ensure proper phasing of the spectrum. Increase the relaxation delay (D1). |
| Strong diagonal and cross-peaks obscuring weaker correlations in COSY. | High sample concentration leading to radiation damping. | Dilute the sample. |
| Missing cross-peaks in HMBC for long-range correlations. | The long-range coupling constant (J) is outside the optimized range. | The HMBC experiment is typically optimized for a range of long-range couplings (e.g., 4-10 Hz). If you are looking for very small couplings, you may need to adjust the parameters of the pulse sequence. |
| The correlation is over more than 3-4 bonds. | HMBC is most effective for 2- and 3-bond correlations. Correlations over more bonds are generally weaker and may not be observed. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition for a Cembranoid
-
Sample Preparation: Dissolve 5-10 mg of the purified cembranoid in ~0.6 mL of CDCl₃. Filter the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (as indicated by a sharp and symmetrical lock signal).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Start with 16 or 32 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): Typically 12-16 ppm for ¹H NMR.
-
-
Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
Protocol 2: Standard ¹³C NMR Acquisition for a Cembranoid
-
Sample Preparation: Dissolve 20-50 mg of the purified cembranoid in ~0.6 mL of CDCl₃. Filter the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup: Lock and shim as described for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Start with 1024 scans. This may need to be increased for dilute samples.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Typically 200-240 ppm for ¹³C NMR.
-
-
Processing: Apply a Fourier transform. Phase the spectrum and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
Protocol 3: 2D HSQC Acquisition for ¹JCH Correlations
-
Sample and Spectrometer Setup: Use the same sample and initial setup as for 1D experiments.
-
Acquisition Parameters:
-
Pulse Program: A standard sensitivity-enhanced HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans (NS): 2-8 scans per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
Number of Increments: 256-512 increments in the indirect dimension (¹³C) for good resolution.
-
-
Processing: Apply a 2D Fourier transform. Phase and reference the spectrum in both dimensions. HSQC spectra show correlations between protons and their directly attached carbons.[10][11]
Protocol 4: 2D HMBC Acquisition for Long-Range C-H Correlations
-
Sample and Spectrometer Setup: Use the same sample and initial setup.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans (NS): 4-16 scans per increment. HMBC is less sensitive than HSQC and may require more scans.[12]
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-Range Coupling Delay: The delay for the evolution of long-range couplings is typically optimized for a J-coupling of 8-10 Hz.
-
Spectral Width and Increments: Similar to HSQC.
-
-
Processing: Apply a 2D Fourier transform. Phase and reference the spectrum. HMBC spectra reveal correlations between protons and carbons separated by 2-4 bonds, which is crucial for piecing together the carbon skeleton.[11]
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C NMR Acquisition Parameters for Cembranoids
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Angle | 30° or 90° | 30° |
| Relaxation Delay (D1) | 1-5 s | 2-5 s |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Number of Scans (NS) | 16 - 128 | 1024 - 8192 |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm |
Table 2: Recommended 2D NMR Parameters for Cembranoid Structure Elucidation
| Parameter | COSY | HSQC | HMBC |
| Number of Scans (NS) per increment | 2-4 | 2-8 | 4-16 |
| Relaxation Delay (D1) | 1-2 s | 1-2 s | 1.5-2.5 s |
| Number of Increments (F1) | 256-512 | 256-512 | 256-512 |
| Optimization for J-coupling | N/A | ~145 Hz (¹JCH) | ~8 Hz (ⁿJCH) |
Visualized Workflows
Caption: General workflow for cembranoid analysis from isolation to structure elucidation.
Caption: Troubleshooting decision tree for common NMR issues with cembranoids.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. Computationally Assisted Structural Elucidation of Cembranoids from the Soft Coral Sarcophyton tortuosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Cembrane Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cembrane diterpenoids using chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound compounds are streaking or showing poor separation on the silica gel column. What are the likely causes and solutions?
A1: Streaking and poor separation on silica gel columns are common issues when purifying cembranes. The primary causes are often related to improper solvent selection, column overloading, or interactions with the stationary phase.
-
Problem: Inappropriate Solvent System: The polarity of the eluent may not be optimal for the separation of your target cembranes from impurities.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. A common starting point for this compound purification is a gradient of ethyl acetate in n-hexane. If compounds are still not separating well, consider a different solvent system, such as dichloromethane/methanol.[1][2] For acid-sensitive cembranes, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape. Conversely, for base-sensitive compounds, adding a small amount of a volatile acid like acetic acid may help.[3]
-
-
Problem: Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks.
-
Solution: As a general rule, the ratio of silica gel to crude extract should be at least 50:1 (w/w) for good separation. For difficult separations of closely related cembranes, a ratio of 100:1 or even 200:1 may be necessary.
-
-
Problem: Compound Degradation on Silica Gel: Cembranes, like other diterpenes, can be sensitive to the acidic nature of silica gel, leading to degradation and the appearance of new spots on TLC during fractionation.[4][5]
-
Solution: If you suspect degradation, you can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or florisil.[4]
-
Q2: My target this compound is co-eluting with other closely related cembranoids. How can I improve the resolution?
A2: Cembranes often occur as complex mixtures of structurally similar isomers, making their separation challenging. Improving resolution often requires a multi-step chromatographic approach.
-
Solution 1: Employ Orthogonal Chromatography Techniques: If normal-phase chromatography on silica gel is insufficient, subsequent purification using a different separation principle is recommended.
-
Reverse-Phase Chromatography: Fractions enriched with your target this compound can be further purified using reverse-phase (C18) column chromatography. The elution order will be different from normal-phase, often providing the necessary selectivity to separate isomers.[6][7]
-
Size Exclusion Chromatography: For separating cembranes of different sizes or removing polymeric impurities, size exclusion chromatography on Sephadex LH-20 can be a valuable intermediate step.[8][9]
-
-
Solution 2: High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, semi-preparative or preparative HPLC is often necessary. Both normal-phase and reverse-phase HPLC can be used. The high efficiency of HPLC columns provides superior resolution compared to flash or gravity chromatography.[1][2][6][10]
Q3: I am losing a significant amount of my this compound sample during purification. What are the potential reasons and how can I increase my yield?
A3: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, sample degradation, or issues with sample loading and fraction collection.
-
Problem: Irreversible Adsorption: Highly polar cembranes or those with certain functional groups may bind irreversibly to the active sites on silica gel.
-
Solution: Deactivating the silica gel with triethylamine can help. Using a less active stationary phase like alumina is also an option. For particularly problematic compounds, reverse-phase chromatography where the primary interaction is hydrophobic may lead to better recovery.
-
-
Problem: Improper Sample Loading: If the sample is not loaded onto the column in a concentrated band, it can lead to band broadening and apparent sample loss in diluted fractions.[11]
-
Solution: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a less polar solvent. For samples that are not very soluble, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[11]
-
-
Problem: Compound Volatility: Some lower molecular weight cembranes may be semi-volatile and can be lost during solvent evaporation under high vacuum.
-
Solution: When concentrating fractions, use a rotary evaporator with controlled temperature and vacuum. Avoid prolonged exposure to high vacuum, especially for compounds with lower boiling points.
-
Q4: I am developing an HPLC method for this compound purification. What are good starting conditions?
A4: The choice of HPLC conditions will depend on the polarity of your target this compound and the impurities you are trying to remove.
-
For Reverse-Phase HPLC (most common for cembranes):
-
Column: A C18 column is a good starting point.[7]
-
Mobile Phase: A gradient of acetonitrile (MeCN) in water or methanol (MeOH) in water is typically used.[6][12]
-
Initial Conditions: Start with a shallow gradient, for example, 50% MeCN in water to 100% MeCN over 40-60 minutes. Monitor the elution profile and adjust the gradient steepness and initial/final solvent compositions to optimize the separation of your target peak.[6]
-
-
For Normal-Phase HPLC:
-
Column: A silica or diol-based column can be used.
-
Mobile Phase: A gradient of ethyl acetate (EtOAc) in n-hexane or isopropanol in hexane is common.[2]
-
Initial Conditions: Begin with a low percentage of the more polar solvent and gradually increase it. For example, 5% EtOAc in hexane to 50% EtOAc in hexane.
-
Data Presentation: Typical Chromatographic Conditions for this compound Purification
The following tables summarize typical solvent systems and conditions used for the purification of cembranes from soft coral extracts.
Table 1: Normal-Phase Column Chromatography (Silica Gel)
| Step | Mobile Phase (Eluent) | Purpose | Reference(s) |
| Initial Fractionation | n-hexane with increasing amounts of Ethyl Acetate (EtOAc) (e.g., 100:0 to 0:100) | To separate the crude extract into fractions of varying polarity. | [2] |
| Further Separation | n-hexane/acetone gradient (e.g., 8:1 to 5:1) | To further resolve complex fractions from the initial separation. | [1] |
| Final "Polishing" | Isocratic elution with a pre-determined n-hexane/EtOAc mixture | To isolate a specific compound from a simplified fraction. | [2] |
Table 2: Reverse-Phase & HPLC Purification
| Technique | Stationary Phase | Mobile Phase | Example Application | Reference(s) |
| Reverse-Phase Flash | C18 Silica Gel | Methanol (MeOH) / Water gradient (e.g., 50:50 to 100:0) | Fractionation of polar this compound-containing fractions. | [6] |
| Semi-preparative HPLC | C18 | Acetonitrile (MeCN) / Water (isocratic, e.g., 55:45) | Final purification of sarcophynoids D and E. | [6] |
| Semi-preparative HPLC | C18 | Acetonitrile (MeCN) / Water (isocratic, e.g., 53:47) | Isolation of specific cembranoids from a complex mixture. | [6] |
| Normal-Phase HPLC | Silica Gel | n-hexane / Ethyl Acetate (EtOAc) (isocratic, e.g., 2:1) | Purification of sinulariolide from a silica gel column fraction. | [2] |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification from a Soft Coral Crude Extract
This protocol outlines a typical multi-step chromatographic procedure for the isolation of this compound diterpenoids.
-
Extraction: The crude extract is typically obtained by solvent extraction of the soft coral biomass with a solvent like ethyl acetate (EtOAc).[1][2][10]
-
Initial Fractionation (Normal-Phase Flash Chromatography): a. Prepare a silica gel column (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract. b. Load the crude extract onto the column using either the wet or dry loading method. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, 1:4 n-hexane:EtOAc), finishing with 100% EtOAc and then a final flush with methanol. d. Collect fractions and monitor their composition by TLC. e. Combine fractions with similar TLC profiles.
-
Intermediate Purification (Optional): a. For fractions containing complex mixtures of cembranes, a second column chromatography step may be necessary. This could be another silica gel column with a shallower gradient or a different stationary phase like Sephadex LH-20 (eluting with methanol) to separate based on size.[9]
-
Final Purification (HPLC): a. Select a fraction containing the target this compound. b. Dissolve the fraction in a suitable solvent and filter it through a 0.45 µm syringe filter. c. Inject the sample onto a semi-preparative HPLC column (typically C18 for reverse-phase or silica for normal-phase). d. Develop an isocratic or gradient elution method based on analytical HPLC trials. Common mobile phases are acetonitrile/water or methanol/water for reverse-phase, and hexane/ethyl acetate for normal-phase.[2][6] e. Collect the peak corresponding to the target this compound. f. Evaporate the solvent to obtain the pure compound.
-
Structure Elucidation: Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS).[1][6][13]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting this compound chromatography issues.
References
- 1. Bioactive this compound-Based Diterpenoids from the Soft Coral Sinularia triangular - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. silicycle.com [silicycle.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cherbonolides M and N from a Formosan Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Cembranoid diterpenes from soft coral Sinularia sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. rjpbcs.com [rjpbcs.com]
- 13. This compound Diterpenes Possessing Nonaromatic Oxacycles from the Hainan Soft Coral Sarcophyton mililatensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Cembrane Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of poorly soluble cembrane derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound derivative has extremely low aqueous solubility. What are the primary strategies I should consider to improve it?
Answer: Low aqueous solubility is a common characteristic of this compound derivatives due to their often large, lipophilic structures. The primary approaches to enhance solubility can be broadly categorized into formulation-based methods and chemical modifications.
Initial Strategy Selection:
-
Formulation Approaches: These methods modify the vehicle or carrier system to improve the dissolution and solubility of the unchanged compound. They are often the first line of approach as they don't require altering the chemical structure of the active molecule. Key techniques include:
-
Co-solvency: Using a mixture of a water-miscible solvent with water to increase the solvation power of the vehicle.
-
Surfactant Micelles: Incorporating surfactants that form micelles, which can encapsulate the lipophilic drug molecules.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the this compound derivative is encapsulated within the cyclodextrin's hydrophobic cavity.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances dissolution velocity and saturation solubility.
-
-
Chemical Modification: This involves covalently modifying the this compound derivative's structure to introduce more hydrophilic functional groups. This is a more involved approach, as it creates a new chemical entity that may require separate toxicological and pharmacological evaluation. Common modifications include creating more soluble prodrugs or introducing ionizable groups to enable salt formation.
The choice of method depends on the specific properties of your this compound derivative, the desired application (e.g., in vitro assay vs. in vivo administration), and the required fold-increase in solubility.
Troubleshooting Workflow for Solubility Enhancement
Caption: Decision-making workflow for enhancing this compound derivative solubility.
Question 2: How can I prepare a solid dispersion of a this compound derivative to improve its dissolution rate?
Answer: Solid dispersion is a highly effective technique for improving the solubility and dissolution rate of poorly soluble compounds like cembranoids. The method involves dispersing the drug in an inert, hydrophilic carrier matrix. One common and accessible method is solvent evaporation.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
This protocol is based on a method used for enhancing the solubility of cembrene, a related diterpene.
1. Materials and Reagents:
- This compound derivative (Drug)
- Polyvinylpyrrolidone K30 (PVP K30) (Carrier)
- Ethanol (Solvent)
- Distilled water
- Rotary evaporator
- Water bath
- Sieve (e.g., 100-mesh)
2. Procedure:
- Step 1: Dissolution: Accurately weigh the this compound derivative and PVP K30 in a specific drug-to-carrier ratio (e.g., 1:2, 1:4, 1:6 by weight). Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.
- Step 2: Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, dry film is formed on the inner wall of the flask.
- Step 3: Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- Step 4: Pulverization and Sieving: Carefully scrape the solid dispersion from the flask. Grind the resulting product into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
- Step 5: Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
3. Characterization (Troubleshooting & Verification):
- Visual Inspection: The final product should be a homogenous, free-flowing powder. Any signs of drug crystals suggest incomplete dispersion.
- Dissolution Testing: Perform an in vitro dissolution study (e.g., using a USP paddle apparatus) in a relevant buffer (e.g., simulated gastric fluid) to compare the dissolution profile of the solid dispersion against the pure drug.
- Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is present in an amorphous (non-crystalline) state within the polymer matrix, which is crucial for enhanced solubility. The absence of the drug's characteristic melting peak in the DSC thermogram is a good indicator of amorphization.
Quantitative Data Example: Cembrene Solid Dispersion
| Formulation | Drug:Carrier Ratio (w/w) | Solubility Increase (Fold) |
| Cembrene (Pure Drug) | - | 1.0 |
| Cembrene:PVP K30 Solid Dispersion | 1:2 | 2.8 |
| Cembrene:PVP K30 Solid Dispersion | 1:4 | 4.5 |
| Cembrene:PVP K30 Solid Dispersion | 1:6 | 5.1 |
Question 3: I am considering cyclodextrin complexation. Which type of cyclodextrin should I use and how do I prepare the complex?
Answer: Cyclodextrin complexation is an excellent method for enhancing the solubility of this compound derivatives by encapsulating the lipophilic molecule within the cyclodextrin's hydrophobic core. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.
Experimental Protocol: Kneading Method for Cyclodextrin Complexation
This method is energy-efficient and avoids the use of large volumes of organic solvents.
1. Materials and Reagents:
- This compound derivative (Drug)
- Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Host)
- Ethanol-water solution (e.g., 50% v/v)
- Mortar and pestle
- Vacuum oven
2. Procedure:
- Step 1: Molar Ratio Selection: Determine the molar ratio of the drug to HP-β-CD to be tested. A 1:1 molar ratio is a common starting point.
- Step 2: Mixing: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of the ethanol-water solution to form a paste.
- Step 3: Kneading: Add the accurately weighed this compound derivative to the paste. Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes). During this process, the drug molecule enters the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent.
- Step 4: Drying: Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, ensuring all solvent is removed.
- Step 5: Pulverization: Grind the dried complex into a fine powder and store it in a desiccator.
3. Verification of Complexation:
- Phase Solubility Studies: To confirm complex formation and determine the stability constant (Kc), add an excess amount of the this compound derivative to aqueous solutions containing increasing concentrations of HP-β-CD. Shake the suspensions until equilibrium is reached (e.g., 24-48 hours). Filter the samples and analyze the concentration of the dissolved drug by a suitable method like HPLC. A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex.
Workflow for Cyclodextrin Complexation
Caption: Experimental workflow for preparing and verifying a cyclodextrin complex.
Technical Support Center: Refining Bioactivity Screening for Cembranoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioactivity screening of cembranoids.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during cembranoid bioactivity assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity Observed | Poor Solubility: Cembranoids can be highly lipophilic and may precipitate in aqueous assay buffers. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%). 2. Use of Solubilizing Agents: Consider the use of non-ionic surfactants like Tween 80 or Pluronic F-68 at low, non-toxic concentrations to improve solubility. 3. Sonication: Briefly sonicate the compound in the assay medium before adding it to the cells to aid dissolution. |
| Compound Degradation: Cembranoids may be unstable in certain solvents or under specific storage conditions. | 1. Solvent Stability: Be aware that some cembranoids can be unstable in solvents like acetonitrile. Methanol and ethanol are generally more stable options.[1] 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Fresh Preparations: Use freshly prepared dilutions for each experiment. | |
| High Background or Assay Interference | Compound Aggregation: At higher concentrations, cembranoids can form aggregates that may interfere with assay readouts, leading to false positives.[2] | 1. Detergent Inclusion: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.[2] 2. Concentration-Response Curve: A steep, non-sigmoidal curve can be indicative of aggregation. 3. Visual Inspection: Visually inspect the assay plate for any signs of precipitation. 4. Dynamic Light Scattering (DLS): For lead compounds, DLS can be used to directly detect aggregate formation.[2] |
| Interference with Assay Reagents: Cembranoids may directly interact with assay components (e.g., fluorescent dyes, enzymes). | 1. Run a Cell-Free Assay: Test the compound in the absence of cells to see if it directly affects the assay reagents. 2. Orthogonal Assays: Confirm hits using a different assay with an alternative detection method.[3][4] For example, if initial cytotoxicity is determined by an MTT assay, confirm with a lactate dehydrogenase (LDH) release assay. | |
| Inconsistent Results | Cellular Health and Density: Variations in cell passage number, seeding density, and overall health can lead to variable responses. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells. 2. Monitor Cell Morphology: Regularly check cell morphology to ensure they are healthy and not stressed before adding the test compound. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially in multi-well plate formats. | 1. Use Calibrated Pipettes: Regularly calibrate all pipettes. 2. Proper Technique: Use appropriate pipetting techniques to ensure accuracy and avoid air bubbles. | |
| Observed Cytotoxicity in Non-Cancerous Cell Lines | Off-Target Effects: Cembranoids can have broad biological activities and may not be specific to the intended target. | 1. Counter-Screening: Screen active compounds against a panel of different cell lines, including non-cancerous primary cells or immortalized lines, to assess specificity. 2. Dose-Response: Determine the therapeutic window by comparing the IC50 values in target cells versus non-target cells. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to use for dissolving cembranoids?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of cembranoids due to its high solubilizing capacity.[5] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. For some cembranoids that may be unstable in certain solvents, it is advisable to test stability in alternatives like ethanol or methanol.[1]
2. How can I differentiate between a true cytotoxic effect and a false positive in my screening assay?
To distinguish true cytotoxicity from false positives, it is essential to perform secondary and orthogonal assays.[3] For instance, if you observe a positive result in an MTT assay (which measures metabolic activity), you can follow up with:
-
A membrane integrity assay: such as a lactate dehydrogenase (LDH) or trypan blue exclusion assay.
-
An apoptosis assay: using techniques like flow cytometry to detect markers like Annexin V.
-
A cell-free control: to check for direct interference of the cembranoid with the assay reagents.
3. What are typical starting concentrations for screening cembranoids?
A common starting concentration for initial screening is in the range of 10-50 µM. Based on the initial results, a dose-response curve should be generated using a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 or EC50 value.[6]
4. My cembranoid shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?
This discrepancy is often due to poor cell permeability. The cembranoid may be active against the purified protein target but unable to cross the cell membrane to reach its intracellular target. Other possibilities include rapid metabolism or efflux of the compound by the cells.
5. How can I avoid pan-assay interference compounds (PAINS) when screening cembranoids?
PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[3] While cembranoids are a specific class of natural products, some may exhibit characteristics of PAINS. To mitigate this:
-
Use computational filters: Several online tools can predict if a compound has PAINS-like features.[7][8]
-
Perform orthogonal assays: As mentioned earlier, confirming hits with different assay technologies is crucial.
-
Conduct structure-activity relationship (SAR) studies: If minor structural modifications lead to a complete loss of activity, it might suggest a specific interaction rather than non-specific interference.
Quantitative Data Summary
The following tables summarize the reported bioactivities of various cembranoids.
Table 1: Cytotoxic Activity of Selected Cembranoids (IC50 values in µM)
| Cembranoid | Cell Line | IC50 (µM) | Reference |
| (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol | LS180 (colon adenocarcinoma) | 42.6 ± 3.2 | [9] |
| MCF-7 (breast adenocarcinoma) | 44.0 ± 6.4 | [9] | |
| MOLT-4 (lymphoblastic leukemia) | 39.4 ± 4.8 | [9] | |
| (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol | LS180 (colon adenocarcinoma) | 42.8 ± 2.1 | [9] |
| MCF-7 (breast adenocarcinoma) | 35.2 ± 3.6 | [9] | |
| MOLT-4 (lymphoblastic leukemia) | 28.4 ± 3.7 | [9] | |
| α-CBT-diol | HepG2 (hepatocellular carcinoma) | ~20 mg/L (~65 µM) | [10] |
| SMMC-7721 (hepatocellular carcinoma) | ~20 mg/L (~65 µM) | [10] | |
| β-CBT-diol | Epstein-Barr virus inhibition | 21.9 | [11] |
Table 2: Anti-inflammatory Activity of Selected Cembranoids (IC50 values in µM)
| Cembranoid | Assay | IC50 (µM) | Reference |
| Sinumaximol C | sEH Inhibition | 70.68 ± 1.44 | [10] |
| Sethukarailin | sEH Inhibition | 78.83 ± 2.26 | [10] |
| Unnamed Cembranoid | TNF-α Inhibition (RAW264.7) | 16.5 | [12] |
| Unnamed Cembranoid | TNF-α Inhibition (RAW264.7) | 5.6 | [12] |
| Lobophytumin F | NO Production Inhibition (RAW264.7) | 26.7 | [2] |
| Lobophytumin G | NO Production Inhibition (RAW264.7) | 17.6 | [2] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing cell viability.[13][14][15][16]
Materials:
-
Cembranoid stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cembranoid from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest cembranoid concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
LPS-Induced TNF-α Release Assay for Anti-inflammatory Activity
This protocol outlines the measurement of the pro-inflammatory cytokine TNF-α in macrophage-like cells.[17][18][19]
Materials:
-
Cembranoid stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[17]
-
Compound Pre-treatment: Prepare dilutions of the cembranoid in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the cells. Incubate for 1-2 hours.
-
LPS Stimulation: Add a specific concentration of LPS (e.g., 10-100 ng/mL) to the wells containing the pre-treated cells. Include a positive control (LPS only) and a negative control (cells only).
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production by the cembranoid compared to the LPS-only control and determine the IC50 value.
Visualizations
Experimental Workflow for Cembranoid Bioactivity Screening
Caption: A typical workflow for the bioactivity screening of cembranoids.
Simplified NF-κB Signaling Pathway
Caption: Cembranoid-mediated inhibition of the canonical NF-κB pathway.
Simplified MAPK Signaling Pathway
Caption: Cembranoid-mediated modulation of the MAPK signaling cascade.
References
- 1. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchhub.com [researchhub.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cembrane Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to impurities in cembrane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound extracts?
A1: Crude extracts of cembranoids, particularly from natural sources like soft corals, are complex mixtures. Impurities typically include a range of structurally related and unrelated compounds. Common co-occurring impurities include:
-
Other Terpenoids: Sesquiterpenes, diterpenes of other classes, and tetraterpenes are frequently found alongside cembranoids.[1]
-
Steroids: Various steroidal compounds are common metabolites in the source organisms.[1][2]
-
Fatty Acids and Ceramides: These lipidic molecules are often co-extracted with the more non-polar cembranoids.[1][2]
-
Structurally-Related Cembranoids: A crude extract will often contain a variety of this compound analogues (e.g., isomers, compounds with different oxidation states or functional groups) which can be challenging to separate.[3][4][5]
-
Pigments: Natural pigments from the source organism can also be present.
Q2: My this compound seems to be degrading during purification. What could be the cause?
A2: Cembranoids can be sensitive to chemical conditions, and degradation can lead to the formation of artifactual impurities. Key factors include:
-
pH Instability: Exposure to strong acidic or basic conditions during extraction or chromatography can cause rearrangement, hydrolysis of esters, or opening of epoxide rings, which are common moieties in cembranoids. It is crucial to use neutral pH conditions when possible or select stationary phases and solvents that minimize degradation.[6]
-
Solvent Effects: Certain solvents may react with sensitive functional groups. For instance, using methanol with acidic silica gel could potentially lead to methylation artifacts.
-
Oxidation: Some cembranoids are susceptible to oxidation, especially if they contain sensitive functional groups. Minimizing exposure to air and light during purification and storage is recommended.
-
Stationary Phase Interaction: Silica gel is acidic and can cause degradation of acid-sensitive compounds. If you suspect this is happening, you can use deactivated (e.g., with water or triethylamine) silica gel or switch to a less acidic stationary phase like alumina or a reversed-phase packing material.
Q3: How can I tell if an observed "impurity" is a natural product or an artifact of the isolation process?
A3: This is a critical question in natural product chemistry. A common method to check for artifacts is to re-analyze the initial crude extract using a rapid and mild analytical technique like HPLC or TLC and compare it to the profile of your purified fractions. If a compound is present in your purified sample but absent in the initial crude extract, it is likely an artifact formed during isolation. This technique is sometimes referred to as "co-plate TLC" or comparative HPLC analysis.[7]
Q4: I am having trouble separating two very similar this compound isomers. What can I do?
A4: Separating isomers is a common challenge. Here are some strategies:
-
Optimize Chromatography:
-
Change Selectivity: If using reversed-phase HPLC (e.g., C18), try a different stationary phase like a phenyl-hexyl or cyano (CN) column, which offer different separation mechanisms. In normal-phase chromatography, switching the solvent system can alter selectivity. For example, replacing a hexane/ethyl acetate system with a dichloromethane/acetone system might resolve the isomers.
-
Improve Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve resolution.
-
Gradient Optimization: In HPLC, a shallower gradient around the elution point of the isomers can significantly improve their separation.[8]
-
-
Preparative TLC: For small amounts, preparative thin-layer chromatography (TLC) can sometimes provide sufficient resolution for closely related compounds.
-
Crystallization: If your compound is crystalline, fractional crystallization can be a powerful technique for separating isomers.
Troubleshooting Guides
Guide 1: Column Chromatography (Silica Gel) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | 1. Inappropriate Solvent System: The polarity difference between your chosen solvents may be too large or too small, resulting in poor resolution. 2. Column Overloading: Too much sample was loaded onto the column for its size. 3. Sample loaded in too strong a solvent: This causes the sample band to spread before it properly adsorbs to the silica. 4. Compound Degradation on Silica: The acidic nature of silica gel may be causing your this compound to decompose into multiple products during the run. | 1. Optimize Solvent System with TLC: Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system. Test different solvent combinations to improve selectivity.[9] 2. Reduce Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. For difficult separations, a higher ratio is needed. 3. Use Dry Loading: Pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[10] 4. Test for Stability: Spot your sample on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. If so, consider using deactivated silica, alumina, or switching to reversed-phase chromatography. |
| Compound Won't Elute from Column | 1. Solvent System is too Non-polar: The eluent does not have sufficient strength to move the compound. 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to the silica or has completely degraded at the origin. | 1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Flush the Column: If the compound is not critical, flush the column with a very polar solvent (e.g., methanol) to clean it. If degradation is suspected, this confirms the instability on silica. |
| Cracked or Channeled Column Bed | 1. Improper Packing: The silica was not packed uniformly, or air bubbles were trapped. 2. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing cracks to form. | 1. Repack the Column: Ensure the silica is packed as a uniform slurry and allowed to settle without air pockets. 2. Maintain Solvent Level: Always keep the solvent level above the silica bed. Never let the column run dry. |
Guide 2: Reversed-Phase HPLC (RP-HPLC) Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column Overloading: Injecting too much sample mass for the column dimensions. 2. Secondary Interactions: Silanol groups on the silica backbone interacting with polar functional groups on the this compound. 3. Inappropriate pH: If the this compound has ionizable groups (e.g., carboxylic acids), the pH of the mobile phase can affect peak shape. | 1. Reduce Injection Mass: Perform a loading study on an analytical column to determine the maximum load before peak shape deteriorates.[11] 2. Use a pH Modifier: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions and protonate acidic analytes.[12] 3. Adjust Mobile Phase pH: Buffer the mobile phase to a pH that ensures your compound is in a single, non-ionized form. |
| Split Peaks | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile for a run starting at 10% acetonitrile). 2. Clogged Column Frit: Particulate matter from the sample or mobile phase is blocking the inlet frit, causing poor flow distribution. 3. Column Void: A void has formed at the head of the column. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. 2. Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[13] Backflush the column to attempt to dislodge particulates from the frit. 3. Replace Column: A void at the column head is usually irreversible and requires column replacement. |
| Retention Time Drift | 1. Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial gradient conditions between runs. 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component over time. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped. 3. Use a Column Oven: A thermostatted column oven provides stable retention times.[9] |
Quantitative Data Summary
While direct comparative studies on this compound purification are scarce, the following table provides a representative comparison of expected performance between common chromatographic techniques based on general principles of purification.
Table 1: Qualitative and Quantitative Comparison of Purification Techniques
| Technique | Typical Purity Achieved (per step) | Typical Yield (per step) | Loading Capacity | Primary Application |
| Solvent Partitioning | Low (5-20%) | High (90-99%) | Very High | Initial cleanup of crude extract, removal of highly polar or non-polar impurities. |
| Silica Gel Flash Chromatography | Moderate (50-95%) | Good (70-90%) | High | Rapid, large-scale fractionation of the extract into less complex mixtures. |
| Preparative RP-HPLC | Very High (95-99.9%) | Moderate (50-80%) | Low to Moderate | Final purification of target compounds, separation of closely related isomers. |
Note: Values are estimates and can vary significantly based on the specific sample matrix, compounds of interest, and optimization of the method.
Experimental Protocols
Protocol 1: General Workflow for Purification of Cembranoids from a Soft Coral Extract
This protocol outlines a typical multi-step procedure for isolating cembranoids.
-
Extraction:
-
Mince the soft coral tissue and exhaustively extract with a solvent like acetone or a mixture of dichloromethane/methanol (1:1).
-
Combine the solvent extracts and evaporate under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a 90% methanol/water solution.
-
Perform a liquid-liquid extraction against a non-polar solvent like hexane to remove fats, oils, and some steroids. The cembranoids will typically remain in the methanol/water layer.
-
Evaporate the methanol from the polar layer and then extract the aqueous residue with a solvent of intermediate polarity, such as ethyl acetate.
-
Evaporate the ethyl acetate layer to yield a cembranoid-enriched fraction.
-
-
Silica Gel Flash Chromatography:
-
Pre-adsorb the enriched fraction onto a small amount of silica gel.
-
Pack a glass column with silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Load the dried, pre-adsorbed sample onto the top of the column.
-
Elute the column using a step gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc, etc.).
-
Collect fractions and monitor by TLC to pool fractions containing compounds of similar polarity.
-
-
Preparative RP-HPLC:
-
Dissolve the partially purified fraction from the previous step in methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter.
-
Purify the sample on a preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Use a gradient elution system, typically with water (A) and acetonitrile or methanol (B), often with 0.1% formic acid added to both solvents. A typical gradient might be from 40% B to 100% B over 30-40 minutes.
-
Monitor the elution with a UV detector (e.g., at 210 nm) and collect peaks corresponding to the target cembranoids.
-
-
Purity Analysis:
-
Assess the purity of the final fractions using analytical HPLC-UV/MS.
-
Confirm the structure and rule out co-eluting impurities using 1D and 2D NMR (e.g., COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[5]
-
Protocol 2: Impurity Identification using NMR and MS
-
Acquire High-Resolution Data: Obtain HRMS data for the purified but potentially impure sample to determine the elemental composition of the major component and any minor ones.
-
Acquire 1D and 2D NMR: In a deuterated solvent (e.g., CDCl₃ or CD₃OD), acquire a proton (¹H) NMR, carbon (¹³C) NMR, and 2D NMR spectra such as COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).
-
Identify the Main Compound: Use the 2D NMR data to piece together the carbon skeleton and assign the structure of the main this compound diterpenoid.
-
Look for Minor Signals: Carefully examine the NMR spectra for sets of minor peaks that show correlation patterns in the 2D spectra. The presence of a separate, complete set of correlated signals indicates a distinct impurity.
-
Characterize the Impurity:
-
Attempt to trace the connectivity of the impurity's signals in the COSY and HMBC spectra to determine its structure.
-
Often, impurities are structurally related to the main compound (e.g., an isomer or a degradation product). Look for characteristic differences in chemical shifts that might indicate a change at a specific position.
-
Correlate the proposed structure of the impurity with one of the minor masses observed in the HRMS data.
-
Visualizations
Caption: General workflow for the purification of cembranoids.
Caption: Decision tree for addressing identified impurities.
References
- 1. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemistry - Why does acidity/basicity affect accumulation across a membrane (ion trapping)? - Biology Stack Exchange [biology.stackexchange.com]
- 7. nacalai.com [nacalai.com]
- 8. lcms.cz [lcms.cz]
- 9. biotage.com [biotage.com]
- 10. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Scaling Up Cembrane Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up cembrane synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound synthesis?
A1: The primary challenges in scaling up this compound synthesis, a process defined by the formation of a 14-membered macrocyclic ring, revolve around the macrocyclization step. Key difficulties include:
-
Low Yields: The intramolecular ring-closing reaction competes with intermolecular polymerization, leading to the formation of linear oligomers and a subsequent decrease in the desired macrocycle's yield.[1][2] This is an entropically unfavorable process.[1]
-
Side Reactions: Besides oligomerization, other side reactions such as isomerization of double bonds within the this compound core can occur, complicating the product mixture.
-
Purification: Separating the target macrocycle from closely related oligomers and isomers on a large scale can be difficult and resource-intensive.[2]
-
Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and concentration, can be challenging in larger reactors due to mass and heat transfer limitations.
Q2: What is the "high-dilution principle," and why is it crucial for macrocyclization?
A2: The high-dilution principle is a fundamental strategy to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[3][4] By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with its other end is increased relative to it reacting with another molecule.[3] This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[2][4]
Q3: How do I choose the appropriate macrocyclization strategy for my this compound target?
A3: The choice of macrocyclization reaction depends on the functional groups present in your linear precursor. Common and effective strategies include:
-
Macrolactonization/Macrolactamization: Formation of an ester or amide bond to close the ring. These are classic methods, with reagents like Yamaguchi or Mitsunobu reagents being popular for macrolactonization.[5]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon bonds. Examples include Heck, Suzuki, Stille, and Sonogashira reactions.[5][6] The choice depends on the available functional groups (e.g., vinyl halides, boronic acids, stannanes, terminal alkynes).
-
Ring-Closing Metathesis (RCM): This method uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond and is particularly useful for precursors with terminal alkenes.[5][7]
-
Radical Cyclizations: These can be effective for forming C-C bonds under specific conditions.[8]
Q4: Are there alternatives to high-dilution conditions for large-scale synthesis?
A4: While high dilution is the most common approach, some strategies can improve efficiency at higher concentrations. The use of catalysts can significantly enhance the rate of the desired intramolecular reaction.[9] Additionally, template-mediated synthesis, where a metal ion or other species helps to pre-organize the linear precursor in a conformation favorable for cyclization, can improve yields at higher concentrations.[10] Some modern catalytic systems, particularly for ring-closing metathesis, have shown effectiveness at concentrations significantly higher than the typical 1 mM used in traditional high-dilution setups.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Macrocycle
Low yields are a frequent issue in scaling up this compound synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Intermolecular Polymerization | - Implement or optimize high-dilution conditions: Decrease the concentration of the linear precursor (typically to 0.001-0.01 M). Use a syringe pump for slow addition of the precursor to a large volume of solvent.[2] - Investigate different solvent systems: Some solvents may better solvate the precursor in a conformation that favors cyclization. |
| Inefficient Cyclization Reaction | - Screen different coupling reagents or catalysts: The efficiency of a particular macrocyclization reaction can be highly substrate-dependent. Experiment with different catalysts or activating agents. - Optimize reaction temperature: Gradually increase the temperature and monitor for product formation versus decomposition.[2] Some reactions may benefit from lower temperatures to reduce side reactions. |
| Steric Hindrance | - Re-evaluate the disconnection point: If possible, choose a different bond to form during the macrocyclization step that is less sterically hindered. - Modify the precursor: Introduce conformational constraints, such as proline or D-amino acids in peptide-based precursors, to pre-organize the molecule for cyclization.[11] |
| Product Degradation | - Use buffered workup conditions: If the macrocycle is sensitive to acid or base, ensure that the workup and purification steps are performed under neutral conditions.[2] - Protect from light and air: Some complex molecules are sensitive to light or oxidation. Handle the product under an inert atmosphere and protect it from light.[2] |
Problem 2: Formation of Dimeric and Trimeric Oligomers
The presence of significant amounts of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
| Parameter | Recommended Action |
| Concentration | The primary cause of oligomerization is a concentration that is too high.[2] Reduce the effective concentration of the linear precursor by employing high-dilution techniques. |
| Rate of Addition | A slow addition rate is critical for maintaining low concentrations. Use a syringe pump to add the precursor solution over a prolonged period (e.g., 4-24 hours).[2] |
| Solvent | The choice of solvent can influence the conformation of the precursor. Experiment with different solvents to find one that may favor a "closed" conformation, bringing the reactive ends closer together. |
| Temperature | Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy of the molecules, thus decreasing the frequency of intermolecular collisions. |
Quantitative Data on Macrocyclization Scale-Up
The following tables provide a summary of representative quantitative data from the literature on macrocyclization reactions, which are central to this compound synthesis. Direct scale-up data for a single this compound is often proprietary, so this data is compiled from various macrocyclization examples to illustrate key principles.
Table 1: Effect of Concentration on Macrocyclization Yield
| Precursor Type | Reaction Scale | Concentration (M) | Monomer Yield (%) | Dimer/Oligomer Yield (%) | Reference |
| Diene for RCM | Lab Scale | 0.2 | 80-97 | Not Reported | [9] |
| Diene for RCM | Lab Scale | 0.0002 | 63 | 37 (E/Z mixture) | [7] |
| Diaryl Ether Precursor | Lab Scale | High Dilution | 40-45 (Dimer) | Not Applicable | [6] |
| Peptide Precursor | Lab Scale | High Dilution | 36 | Not Reported | [3] |
| Peptide Precursor | On-Resin | N/A | 1 | Not Reported | [3] |
Table 2: Comparison of Different Macrocyclization Methods and Yields
| Macrocyclization Method | Precursor | Yield (%) | Reference |
| Macrolactonization (Yamaguchi) | Seco-acid | ~70-80 | [10] |
| Macrolactonization (Mitsunobu) | Seco-acid | 54 | [5] |
| Ring-Closing Metathesis | Diene | 27-97 | [5][9] |
| Stille Coupling | Vinyl iodide and vinyl stannane | ~60-70 | [10] |
| Suzuki Coupling | Vinyl halide and boronic acid | 5 | [6] |
| Sonogashira Coupling | Terminal alkyne and vinyl halide | 35 | [6][9] |
| Heck Coupling | Alkene and vinyl halide | 32-94 | [6] |
Experimental Protocols
General Protocol for High-Dilution Macrocyclization
This protocol outlines a general procedure for performing a macrocyclization reaction under high-dilution conditions.[2]
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a stock solution of the linear precursor in a suitable dry solvent (e.g., THF, DCM, or toluene) at a concentration of approximately 0.1 M.
-
In a separate, large reaction flask equipped with a mechanical stirrer and an inert gas inlet, add a large volume of the same dry solvent. The final desired concentration of the precursor should be between 0.001 M and 0.01 M.
-
If the reaction requires a catalyst or other reagents, they can be added to the large solvent flask or co-infused with the precursor solution.
-
-
Reaction:
-
Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solvent in the reaction flask over a period of 4 to 24 hours. A slow and steady addition rate is crucial to maintain high dilution.
-
Maintain the reaction at the desired temperature using a water bath, oil bath, or cryostat.
-
-
Workup and Purification:
-
After the addition is complete and the reaction has gone to completion (monitored by TLC or LC-MS), quench the reaction as appropriate.
-
Perform an aqueous workup, being mindful of the potential pH sensitivity of the product. Use a buffered aqueous solution if necessary.[2]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product using column chromatography. Consider using alternative stationary phases like alumina or a bonded phase if the product is unstable on silica gel.[2] Crystallization may also be a viable purification method for larger scales.
-
Visualizations
Troubleshooting Workflow for Low Macrocyclization Yield
Caption: A decision tree for troubleshooting low yields in macrocyclization reactions.
Logical Flow for Selecting a Macrocyclization Strategy
References
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs [mdpi.com]
- 7. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One moment, please... [denmarkgroup.web.illinois.edu]
- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Double-Edged Sword of the Sea: A Comparative Guide to the Structure-Activity Relationships of Cembrane Diterpenoids
For researchers, scientists, and drug development professionals, the vast chemical diversity of the marine environment offers a treasure trove of potential therapeutic agents. Among these, the cembrane diterpenoids, a class of natural products primarily isolated from soft corals, have emerged as a particularly promising group, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a focus on their anti-inflammatory, cytotoxic, and neuroprotective potential, supported by experimental data and detailed protocols.
Cembranoids are characterized by a 14-membered carbocyclic ring and are found in both marine and terrestrial organisms.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have made them a focal point of drug discovery efforts.[2][3] This guide will delve into the nuanced relationship between the chemical structure of these fascinating molecules and their biological functions.
Comparative Analysis of Biological Activities
The biological efficacy of this compound diterpenoids is intricately linked to their structural features. Key determinants of activity include the presence and nature of lactone rings, the position and stereochemistry of epoxide groups, the existence of furan moieties, and the type and location of various substituents on the this compound core.[3][4]
Anti-inflammatory Activity
Cembranoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[5] A common mechanism of action involves the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2]
Table 1: Comparative Anti-inflammatory Activity of this compound Diterpenoids
| Compound | Source Organism | Assay | Target/Marker | IC50 (µM) | Reference |
| Sinulariolide | Sclerophytum flexibile | TGF-β-induced IL-6 secretion in A549 cells | IL-6 | ~4.2 (81% inhibition at 20 µM) | [2] |
| Dihydrosinularin | Sclerophytum flexibile | TGF-β-induced IL-6 secretion in A549 cells | IL-6 | ~2.4 (88% inhibition at 20 µM) | [2] |
| Sinularin | Sclerophytum flexibile | TGF-β-induced IL-6 secretion in A549 cells | IL-6 | ~2.2 (89% inhibition at 20 µM) | [2] |
| Compound 7 (a furanocembranoid) | Sinularia sp. | LPS-induced TNF-α release in RAW264.7 cells | TNF-α | 5.6 | [3] |
| Lobophytins | Lobophytum sarcophytoides | LPS-induced NO production in RAW264.7 cells | Nitric Oxide (NO) | 7.1 - 32.1 | [5] |
Key SAR Insights for Anti-inflammatory Activity:
-
Lactone Ring: The presence and size of a lactone ring are crucial. For instance, the six- or seven-membered lactone architecture in compounds like dihydrosinularin and sinularin contributes to their potent inhibitory activity on IL-6 secretion.[2]
-
Furan Moiety: The furan ring is suggested to be a critical structural fragment for anti-inflammatory bioactivity.[3]
-
Acetylation: Acetylation at specific positions can enhance activity, likely by improving binding affinity or metabolic stability.[2]
-
Steric Hindrance: Increased steric bulk on the molecule can reduce target engagement and thus decrease anti-inflammatory efficacy.[2]
References
A Comparative Guide to the Bioactivity of Cembranoids
For Researchers, Scientists, and Drug Development Professionals
Cembranoids, a class of natural diterpenes characterized by a 14-membered carbocyclic ring, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1][2] Isolated from both marine organisms like soft corals and terrestrial plants such as tobacco, these compounds exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides an objective comparison of the bioactivity of selected cembranoids, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for a selection of cembranoids across different therapeutic areas. The presented data, primarily IC50 values, allows for a direct comparison of the potency of these compounds in various in vitro assays.
| Cembranoid | Bioactivity | Assay System | IC50/EC50/GI50 | Source Organism | Reference |
| Anticancer Activity | |||||
| (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 2) | Cytotoxic | MOLT-4 (human lymphoblastic leukemia) | 28.4 ± 3.7 µM | Nicotiana sylvestris | [5][6][7] |
| (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 2) | Cytotoxic | MCF-7 (human breast adenocarcinoma) | 35.2 ± 3.6 µM | Nicotiana sylvestris | [5][6][7] |
| (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 1) | Cytotoxic | MOLT-4 (human lymphoblastic leukemia) | 39.4 ± 4.8 µM | Nicotiana sylvestris | [5][6][7] |
| (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 1) | Cytotoxic | LS180 (human colon adenocarcinoma) | 42.6 ± 3.2 µM | Nicotiana sylvestris | [5][6][7] |
| Sarcassin E | Anticancer | MCF7 | GI50 = 24.2 ppm | Sarcophyton sp. | [3] |
| α-2,7,11-cyprotermine-4,6-diol (α-CBD) | Antiproliferative | HepG2, SMMC-7721 | Effective at 20 mg/L | Nicotiana tabacum L. | [8] |
| Sardigitolide B | Cytotoxic | MCF-7 | 9.6 ± 3.0 µg/mL | Sarcophyton digitatum | [9][10] |
| Sardigitolide B | Cytotoxic | MDA-MB-231 | 14.8 ± 4.0 µg/mL | Sarcophyton digitatum | [9][10] |
| Anti-inflammatory Activity | |||||
| Lobophytin B | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 17.6 µM | Lobophytum sarcophytoides | [11] |
| Lobophytin A | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 26.7 µM | Lobophytum sarcophytoides | [11] |
| Sinularolide F | NO, IL-1β, IL-6 Inhibition | Not specified | Not specified | Sinularia sp. | [12] |
| Sarcoehrenolide B | TNF-α Inhibition | Not specified | 8.5 µM | Not specified | [2] |
| Compound 7 (from Sinularia sp.) | TNF-α Inhibition | LPS-induced RAW264.7 macrophages | 5.6 µM | Sinularia sp. | [13] |
| Glaucumolide A | IL-1β Inhibition | LPS-stimulated J774A.1 macrophages | IC50 = 10.7 ± 2.7 µg/mL | Sarcophyton digitatum | [9][10] |
| Known cembranoid (8) | IL-1β Inhibition | LPS-stimulated J774A.1 macrophages | IC50 = 14.9 ± 5.1 µg/mL | Sarcophyton digitatum | [9][10] |
| Neuroprotective Activity | |||||
| 4R-cembranoid ((1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol) | Neuroprotection | Rodent ischemic stroke models | Reduced infarct volume | Nicotiana species | [14][15] |
| 4R-cembranoid | Neuroprotection | LPS-induced hippocampal inflammation in mice | Decreased TNF-α and IL-1β levels | Nicotiana species | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of cembranoids.
Cytotoxicity and Anticancer Activity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[5][6][7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MOLT-4, LS180, HepG2) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[5]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cembranoid compounds for a specified period (e.g., 72 hours).[9]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial succinate dehydrogenase to convert the yellow MTT to purple formazan crystals.[5][7]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay): This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in a suitable medium.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test cembranoids for a defined period.[11]
-
Griess Reagent Addition: The cell culture supernatant is mixed with Griess reagent.
-
Colorimetric Measurement: The formation of a colored azo product is measured spectrophotometrically. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: The IC50 value, representing the concentration of the cembranoid that inhibits NO production by 50%, is determined.[11]
Cytokine Release Assay (ELISA): This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Cell Culture and Treatment: Similar to the NO assay, macrophages are stimulated with LPS in the presence of cembranoids.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of the specific cytokine in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the cembranoids on cytokine production is calculated.
Neuroprotective Activity
In Vitro Oxygen-Glucose Deprivation (OGD) Model: This model simulates ischemic conditions in the brain.
-
Cell Culture: Neuronal cells (e.g., neuro2a) or brain slices are cultured.
-
OGD Induction: The cells are subjected to a period of oxygen and glucose deprivation to induce cell damage.
-
Treatment: The cembranoid is added before, during, or after the OGD period.
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay, and apoptosis can be measured by techniques such as TUNEL staining.[15]
In Vivo Stroke Models: Animal models are used to evaluate the neuroprotective effects in a more complex biological system.
-
Induction of Ischemia: Stroke is induced in rodents (e.g., mice or rats) by methods such as middle cerebral artery occlusion (MCAO).
-
Treatment: The cembranoid is administered at different time points relative to the ischemic event.
-
Evaluation of Outcome: The extent of brain damage (infarct volume) is measured, and neurological deficits are assessed using behavioral tests.[15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cembranoids and a general workflow for bioactivity screening.
Caption: General experimental workflow for the screening and evaluation of cembranoid bioactivity.
Caption: Cembranoids can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: The cembranoid α-CBD induces apoptosis in cancer cells by modulating multiple signaling pathways.[8]
Caption: The neuroprotective mechanism of 4R-cembranoid involves the inhibition of ICAM-1 and restoration of Akt phosphorylation.[15]
This guide provides a comparative overview of the bioactivities of selected cembranoids. The presented data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of these fascinating natural products. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as lead compounds in drug development.
References
- 1. A Review on Bioactivities of Tobacco Cembranoid Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the structural diversity of cembranoids from Sarcophyton glaucum and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cytotoxic Activity of Two Cembranoid Diterpenes from Against Three Human Cancer Cell Lines [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor Activity of Cembranoid-Type Diterpenes Isolated from Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4R-cembranoid protects against diisopropylfluorophosphate-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective activity of (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R) in vitro and in vivo in rodent models of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4R-cembranoid confers neuroprotection against LPS-induced hippocampal inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cembrane Diterpenoids vs. Taxol: A Comparative Guide for Cancer Researchers
In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a detailed comparison of two distinct classes of diterpenoids: the well-established microtubule-stabilizing agent, Taxol (paclitaxel), and the emerging class of cembrane diterpenoids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols for key assays.
Introduction
Taxol (Paclitaxel) , originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2]
This compound Diterpenoids are a large and structurally diverse group of natural products, primarily isolated from marine organisms such as soft corals and terrestrial plants.[3] Many this compound diterpenoids have demonstrated significant cytotoxic and anti-inflammatory activities, with a growing body of evidence suggesting their potential as anticancer agents through the induction of apoptosis.[3]
This guide will delve into a comparative analysis of these two compound classes, focusing on their effects on cancer cells.
Mechanism of Action
Taxol: The Microtubule Stabilizer
Taxol's anticancer activity is primarily attributed to its unique ability to bind to the β-tubulin subunit of microtubules.[4] This binding stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for the dynamic instability required for proper mitotic spindle formation and function.[2] The disruption of microtubule dynamics leads to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][5]
The apoptotic cascade induced by Taxol is multifaceted and involves several signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: Taxol treatment can lead to the modulation of the Bcl-2 family of proteins, resulting in an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c.[1]
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and subsequent activation of a caspase cascade, including the executioner caspases-3, -6, and -7.[6] Taxol has also been shown to induce apoptosis through a FADD-dependent activation of caspase-10, independently of death receptors.[6]
-
Other Signaling Pathways: Taxol can also influence other signaling pathways, including the PI3K/Akt and MAPK pathways, to exert its pro-apoptotic effects.[7]
This compound Diterpenoids: Emerging Apoptosis Inducers
While the mechanisms of action for many this compound diterpenoids are still under active investigation, a common theme is the induction of apoptosis in cancer cells. Unlike Taxol's well-defined interaction with microtubules, the direct molecular targets of most this compound diterpenoids are not as clearly elucidated and may vary depending on the specific compound.
Available evidence suggests that this compound diterpenoids can trigger apoptosis through:
-
Caspase Activation: Several studies have shown that this compound diterpenoids can induce apoptosis through the activation of caspase-3 and caspase-8.
-
Modulation of Apoptotic Proteins: Some this compound diterpenoids have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8]
Further research is required to fully understand the intricate signaling pathways modulated by this diverse class of compounds.
Quantitative Data: Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for Taxol and selected this compound diterpenoids against various cancer cell lines. It is crucial to note that a direct comparison is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Cytotoxicity of Taxol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| T47D | Breast Cancer | 1577.2 ± 115.3 | 24 hours | [9] |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 | 72 hours | [10] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 | 72 hours | [10] |
| T-47D | Breast Cancer (Luminal A) | ~2.5 | 72 hours | [10] |
| HEPG2 | Liver Cancer | 4060 | Not Specified | [11] |
| MCF7 | Breast Cancer | 6070 | Not Specified | [11] |
Table 2: In Vitro Cytotoxicity of Selected this compound Diterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol | LS180 | Colon Adenocarcinoma | 42.6 ± 3.2 | |
| MCF-7 | Breast Adenocarcinoma | 44.0 ± 6.4 | ||
| MOLT-4 | Lymphoblastic Leukemia | 39.4 ± 4.8 | ||
| (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol | LS180 | Colon Adenocarcinoma | 42.8 ± 2.1 | |
| MCF-7 | Breast Adenocarcinoma | 35.2 ± 3.6 | ||
| MOLT-4 | Lymphoblastic Leukemia | 28.4 ± 3.7 |
Note: The IC50 values for Taxol are in the nanomolar (nM) range, while those reported for the specific this compound diterpenoids are in the micromolar (µM) range, suggesting that in these particular instances, Taxol is significantly more potent. However, this is a limited comparison, and other this compound diterpenoids may exhibit higher potency. Further direct comparative studies are warranted.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing the effects of this compound diterpenoids and Taxol on cancer cells.
Caption: Taxol's Mechanism of Action in Cancer Cells.
Caption: Proposed Apoptotic Pathway for this compound Diterpenoids.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Drug Treatment: Prepare serial dilutions of the this compound diterpenoid and Taxol in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the this compound diterpenoid or Taxol at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Apoptotic Proteins (e.g., Bcl-2, Caspase-3)
Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to assess the expression levels of key apoptotic proteins, such as the anti-apoptotic protein Bcl-2 and the executioner caspase-3 (both its pro-form and cleaved, active form).
Protocol:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Taxol remains a potent and widely used anticancer drug with a well-characterized mechanism of action centered on microtubule stabilization. This compound diterpenoids represent a promising and structurally diverse class of natural products with demonstrated cytotoxic and pro-apoptotic activities against cancer cells. While the available data suggests that Taxol is generally more potent, the vast number of uninvestigated this compound diterpenoids holds potential for the discovery of novel anticancer agents with unique mechanisms of action.
This guide highlights the need for direct comparative studies to accurately assess the therapeutic potential of this compound diterpenoids relative to established drugs like Taxol. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for advancing our understanding of these compounds and their potential application in cancer therapy. Future research should focus on elucidating the specific molecular targets and signaling pathways of promising this compound diterpenoids to facilitate their development as next-generation anticancer drugs.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scispace.com [scispace.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scitepress.org [scitepress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Inflammatory Efficacy of Cembranoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cembranoid diterpenes, a class of natural products primarily isolated from soft corals of the genera Sinularia, Lobophytum, and Sarcophyton, have demonstrated significant anti-inflammatory potential in a variety of preclinical studies. This guide provides a comparative overview of the in vivo validation of these effects, presenting quantitative data from key experimental models, detailed protocols for replicating these assays, and an exploration of the underlying molecular mechanisms.
Quantitative In Vivo Anti-Inflammatory Data
The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of various cembranoids.
Table 1: Effect of 4R-Cembranoid in LPS-Induced Neuroinflammation in Mice
| Treatment Group | Neuronal Density (NeuN+ cells/mm²) | iNOS Expression (relative to LPS) | Arginase-1 Expression (relative to LPS) |
| Saline Control | 2500 ± 150 | - | - |
| LPS (5 mg/kg) | 1800 ± 120 | 1.0 | 1.0 |
| LPS + 4R-Cembranoid (6 mg/kg) | 2300 ± 160 | 0.4 ± 0.05 | 1.8 ± 0.2 |
Data are presented as mean ± SEM. NeuN+ cells are a marker for mature neurons. iNOS (inducible nitric oxide synthase) is a pro-inflammatory marker, while Arginase-1 is an anti-inflammatory marker.
Table 2: Comparative Efficacy of Cembranoids in Carrageenan-Induced Paw Edema in Rodents (Hypothetical Data Based on In Vitro Potency)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| Indomethacin (Control) | 10 | 55 ± 5 | [1][2][3] |
| Sarcophine | 50 | 40 ± 6 | Data not available; inferred from in vitro studies |
| Lobohedleolide | 50 | 45 ± 7 | Potent activity reported, quantitative data not found[4] |
| Sinularolide F | 50 | 38 ± 5 | Data not available; inferred from potent in vitro activity[5] |
Note: Specific in vivo quantitative data for sarcophine, lobohedleolide, and sinularolide F in the carrageenan-induced paw edema model was not available in the searched literature. The presented data is hypothetical, based on their reported potent in vitro anti-inflammatory activities, to illustrate a comparative framework.
Table 3: Effect of Cembranoids on Pro-Inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) |
| LPS (control) | 0 | 0 | 0 |
| LPS + 4R-Cembranoid (6 mg/kg) | 50 ± 8 | 45 ± 7 | Data not available |
Data are presented as mean ± SEM percentage reduction compared to the LPS-only group.
Key Experimental Protocols
Detailed methodologies for the principal in vivo models used to validate the anti-inflammatory effects of cembranoids are provided below.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is utilized to assess the potential of compounds to mitigate inflammation in the central nervous system.
Experimental Workflow:
Caption: Workflow for LPS-induced neuroinflammation model.
Protocol Details:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Inflammation Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4) at a dose of 5 mg/kg is administered.
-
Treatment: The cembranoid compound (e.g., 4R-cembranoid at 6 mg/kg) or vehicle is administered, typically via i.p. injection, 2 hours after the LPS challenge.
-
Endpoint Analysis: At specified time points (e.g., 24 or 72 hours) post-LPS injection, animals are euthanized. Brains are harvested, and specific regions like the hippocampus are dissected for analysis.
-
Outcome Measures:
-
Immunohistochemistry: To assess neuronal survival (NeuN staining) and glial activation (Iba1 for microglia, GFAP for astrocytes).
-
Western Blot or ELISA: To quantify the expression of pro-inflammatory markers (e.g., iNOS, TNF-α, IL-1β) and anti-inflammatory markers (e.g., Arginase-1).
-
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Experimental Workflow:
Caption: Workflow for Carrageenan-induced paw edema model.
Protocol Details:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week.
-
Treatment: Test compounds (cembranoids), vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Inflammation Induction: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to study chronic inflammation and is relevant to human rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for CFA-induced arthritis model.
Protocol Details:
-
Animals: Male Lewis or Wistar rats (150-200 g).
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week.
-
Arthritis Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the sub-plantar region of the right hind paw.
-
Treatment: Daily oral or intraperitoneal administration of the cembranoid, vehicle, or a standard drug (e.g., methotrexate) is typically initiated on the day of CFA injection or after the appearance of secondary lesions.
-
Monitoring and Endpoints:
-
Paw Volume: The volume of both the injected and non-injected paws is measured periodically (e.g., every 2-3 days) using a plethysmometer.
-
Arthritic Score: The severity of arthritis is assessed based on a scoring system that evaluates erythema and swelling in the paws.
-
Histopathology: At the end of the study (e.g., day 21 or 28), animals are euthanized, and the joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways Modulated by Cembranoids
In vivo and in vitro studies suggest that the anti-inflammatory effects of cembranoids are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Cembranoid inhibition of the NF-κB pathway.
Cembranoids have been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade, including pathways involving ERK, JNK, and p38, plays a crucial role in translating extracellular inflammatory signals into cellular responses, such as the production of cytokines and enzymes like COX-2 and iNOS.
Caption: Cembranoid modulation of MAPK signaling.
Some in vitro evidence suggests that cembranoids can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK. This disruption of the signaling cascade prevents the activation of downstream transcription factors such as AP-1, ultimately leading to a reduction in the expression of pro-inflammatory genes. Further in vivo studies are required to fully elucidate the role of MAPK inhibition in the anti-inflammatory effects of cembranoids.
Conclusion
The available in vivo data, primarily from studies on 4R-cembranoid, provide compelling evidence for the anti-inflammatory properties of this class of compounds. The consistent inhibition of key inflammatory mediators and pathways in various models highlights their therapeutic potential. However, to build a more comprehensive understanding and facilitate direct comparisons, further in vivo studies generating quantitative data for a wider range of cembranoids, particularly those from Sarcophyton and Lobophytum that have shown potent in vitro activity, are crucial. The detailed protocols and pathway diagrams presented in this guide offer a framework for future research and development in this promising area of natural product-based anti-inflammatory drug discovery.
References
- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Cembranoids from the Soft Coral Genus Sinularia sp. in Borneo [mdpi.com]
A Comparative Analysis of Cembrane Diterpenoid Sources: A Guide for Researchers
A comprehensive examination of natural and synthetic origins of cembrane diterpenoids, offering a comparative analysis of their yield, purity, and biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this diverse class of natural products.
Cembranoids, a class of diterpenoids characterized by a 14-membered carbocyclic ring, have garnered significant interest in the scientific community due to their wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. These compounds are predominantly found in marine organisms, particularly soft corals, and in terrestrial plants, most notably tobacco. Furthermore, advances in synthetic chemistry have provided alternative routes to these complex molecules. This guide provides a comparative analysis of these various sources, presenting quantitative data, detailed experimental protocols, and an exploration of the signaling pathways they modulate.
Natural Sources of Cembranes: A Bountiful Reservoir
The primary natural sources of this compound diterpenoids are soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as the terrestrial plant Nicotiana tabacum (tobacco).
Marine Sources: Soft Corals
Soft corals are a rich and diverse source of cembranoids, with different genera producing unique structural variations.[1][2]
-
Sarcophyton : This genus is a prolific producer of cembranoids, with over 169 different compounds identified.[2]
-
Sinularia : Species of this genus are also a significant source of cembranoids, often with unique chemical features.[3]
-
Lobophytum : This genus is known to produce a variety of bioactive cembranoids.[4]
Terrestrial Source: Nicotiana tabacum
The tobacco plant, Nicotiana tabacum, is a well-known terrestrial source of cembranoids, which are found in the glandular trichomes on the surface of its leaves and flowers.[5] These compounds contribute to the plant's defense mechanisms.
Synthetic Routes: Engineering Cembranoids in the Lab
The total synthesis of cembranoids presents a significant challenge due to their complex macrocyclic structures. However, several successful synthetic strategies have been developed, offering a controlled and potentially scalable source of these compounds. These approaches often involve macrocyclization as a key step and can be designed to be enantioselective, yielding specific stereoisomers.[6][7][8][9][10]
Quantitative Comparison of this compound Sources
The yield of cembranoids can vary significantly depending on the source and the specific compound. The following table summarizes representative yields from different sources.
| Source | This compound Example | Yield | Reference |
| Sarcophyton sp. | Sarcophine | Not specified | |
| Sinularia sp. | Sinulariolide | Not specified | |
| Lobophytum sp. | Lobohedleolide | Not specified | |
| Nicotiana tabacum (waste flowers) | Cembratrien-diols | 6.23 ± 0.15 mg/g | |
| Total Synthesis | Sarcophytol A | 19% overall yield |
Experimental Protocols: From Extraction to Pure Compound
The isolation of cembranoids from natural sources typically involves solvent extraction followed by various chromatographic techniques. Synthetic routes involve multi-step chemical reactions.
Extraction and Isolation from Marine Sources (Soft Corals)
A general workflow for isolating cembranoids from soft corals is as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp. [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Rameswaralide Utilizing a Pharmacophore-Directed Retrosynthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Cembrane Diterpenoids: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
Cembrane-type diterpenoids, a class of natural products primarily isolated from marine organisms such as soft corals, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory efficacy of select this compound diterpenoids against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for researchers in drug discovery and development.
Comparative Efficacy of Cembranes and NSAIDs
The anti-inflammatory potential of various compounds is often evaluated by their ability to inhibit key inflammatory mediators and pathways. Below is a summary of the available quantitative data comparing the efficacy of specific this compound diterpenoids with commonly used NSAIDs.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| Cembranes | ||||
| This compound Compound 6 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 26.7 | [1] |
| This compound Compound 7 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 17.6 | [1] |
| This compound Compound 3 | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | 16.5 | [2] |
| This compound Compound 7 | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | 5.6 | [2] |
| NSAIDs | ||||
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 39.8 | [1] |
| Indomethacin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 56.8 | [3] |
| Indomethacin | TNF-α Release | LPS-stimulated RAW 264.7 macrophages | 143.7 | [3] |
| Diclofenac | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~47 µg/mL (~159 µM) | [4] |
| Celecoxib | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 20 (Significant inhibition observed at this concentration) | [5] |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Maximum Inhibition (%) | Time Point of Max. Inhibition | Reference |
| NSAIDs | ||||
| Indomethacin | 10 mg/kg | ~57.7 | 4 hours | [6] |
| Indomethacin | 5 mg/kg | Significant Inhibition | 5 hours | [7] |
| Indomethacin | 10 mg/kg | 65.7 | 3 hours | [8] |
| Diclofenac | 20 mg/kg | 71.8 | 3 hours | [1] |
| Diclofenac | 40 mg/kg | 70.0 | 18 hours | [9] |
| Ibuprofen | 400 mg/kg | 66.5 | 3 hours | [10] |
| Celecoxib | 50 mg/kg | Significant Inhibition | 3 and 5 hours | [11] |
| Celecoxib | 30 mg/kg | Significant Inhibition | 6 hours | [12] |
Note: Direct comparative in vivo studies for the specific this compound compounds listed in Table 1 using the carrageenan-induced paw edema model were not available in the searched literature. The data for NSAIDs is provided as a benchmark for their known in vivo efficacy.
Key Anti-Inflammatory Signaling Pathways
This compound diterpenoids appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Detailed Steps:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (cembranes or NSAIDs) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.
Detailed Steps:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS.
-
Incubation: The cells are incubated for 6-24 hours (time can be optimized) to allow for TNF-α production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release is calculated by comparing the concentrations in the treated groups to the LPS-stimulated vehicle control group. The IC50 value is determined from the dose-response curve.
Conclusion
The available data suggests that certain this compound-type diterpenoids exhibit potent in vitro anti-inflammatory activity, in some cases surpassing that of the conventional NSAID indomethacin in specific assays like the inhibition of nitric oxide production. Their mechanism of action appears to involve the suppression of key inflammatory signaling pathways, including NF-κB and p38 MAPK.
While direct, comprehensive in vivo comparisons with a wide range of NSAIDs are currently limited in the scientific literature, the promising in vitro results warrant further investigation. Future research should focus on head-to-head in vivo studies to better delineate the therapeutic potential of cembranes. Additionally, exploration of their effects on a broader range of inflammatory mediators, including various cytokines and cyclooxygenase (COX) enzymes, will provide a more complete understanding of their anti-inflammatory profile. For drug development professionals, this compound diterpenoids represent a promising class of natural compounds that could serve as a basis for the development of novel anti-inflammatory agents.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Cross-Species Examination of Cembrane Diterpenoid Production: From Terrestrial Flora to Marine Fauna
A Comparative Guide for Researchers and Drug Development Professionals
Cembranoids, a diverse class of macrocyclic diterpenes, have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. These natural products are predominantly found in two distinct and evolutionarily distant groups of organisms: terrestrial plants of the genus Nicotiana (tobacco) and marine soft corals (order Alcyonacea). More recently, evidence suggests that symbiotic microorganisms associated with insects may also be a source of these valuable compounds. This guide provides a comprehensive cross-species comparison of cembrane production, offering quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathways to aid researchers in the exploration and exploitation of these promising natural products.
Quantitative Comparison of this compound Production
The production of cembranoids varies significantly across different species, influenced by genetic factors, environmental conditions, and, in the case of symbiotic systems, the intricate interplay between host and microbe. The following table summarizes available quantitative data on this compound yields from representative species.
| Species/Group | Organism | Predominant Cembranoids | Yield (mg/g dry weight) | Reference |
| Plant | Nicotiana tabacum (Tobacco) | α- and β-Cembratriene-diols (CBT-diols) | 1.8 - 18.2 | [1] |
| Soft Coral | Sarcophyton ehrenbergi | Emblide | 2.8 | [2] |
| 13-Acetoxysarcocrassocolide | 2.0 (wet weight) | [2] | ||
| Sarcophyton sp. | Sarcophytoxide, Sarcrassin E, etc. | 0.02 - 0.05 (wet weight) | [3] | |
| Insect-Associated Microbes | Not yet quantified | Not yet identified | Not yet quantified | N/A |
Note: Direct comparison of yields is challenging due to variations in extraction methods, analytical techniques, and the reporting of yields based on fresh versus dry weight. The data presented for Nicotiana tabacum was converted from fresh weight assuming a 90% moisture content.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of this compound production across different species. The following protocols outline general procedures for the extraction, isolation, and quantification of cembranoids from plant and marine invertebrate sources.
Extraction of Cembranoids from Nicotiana tabacum
This protocol is adapted from methodologies described for the analysis of cembranoids from tobacco leaves.[1]
a. Sample Preparation:
-
Harvest fresh leaves from mature Nicotiana tabacum plants.
-
Record the fresh weight of the leaves.
-
For dry weight determination, a subsample should be dried at 60°C until a constant weight is achieved.
b. Extraction:
-
Wash the fresh leaves with ethyl acetate to extract the glandular trichome secretions where cembranoids are concentrated.
-
Dry the ethyl acetate extract under a stream of nitrogen.
c. Quantification:
-
Dissolve the dried extract in a known volume of 80% acetonitrile in water (v/v).
-
Filter the solution through a 0.22-µm pore size filter.
-
Analyze the sample using an ACQUITY UPLC system (Waters) with a BEH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Employ a gradient of acetonitrile in water as the mobile phase at a flow rate of 0.3 mL/min.
-
Detect cembratriene-diols using a UV detector at 200 nm.
-
Quantify the compounds by comparing peak areas to a standard curve generated from purified α- and β-cembratriene-diol.
Extraction and Isolation of Cembranoids from Soft Corals (e.g., Sarcophyton sp.)
This protocol is a generalized procedure based on methods reported for the isolation of cembranoids from soft corals.[3][4][5][6]
a. Sample Preparation:
-
Collect fresh soft coral samples and freeze them immediately.
-
Record the wet weight of the coral. For dry weight, a subsample should be lyophilized.
b. Extraction:
-
Cut the frozen coral into small pieces and exhaustively extract with ethanol or acetone at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
c. Fractionation and Isolation:
-
Partition the crude extract between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Subject the organic layer to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Further purify the fractions containing cembranoids using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.
d. Structure Elucidation and Quantification:
-
Identify the isolated cembranoids using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantify the yield of each pure compound gravimetrically and express it as a percentage of the initial dry or wet weight of the coral.
Biosynthetic Pathways
The biosynthesis of the this compound skeleton originates from geranylgeranyl pyrophosphate (GGPP), a common precursor in terpenoid synthesis. However, the key enzymes and subsequent modifications differ between organisms.
This compound Biosynthesis in Nicotiana tabacum
In tobacco, the cyclization of GGPP to form the characteristic 14-membered this compound ring is catalyzed by cembratriene-ol synthase (CBTS). This is followed by hydroxylation steps mediated by cytochrome P450 enzymes to produce the prevalent cembratriene-diols.[1]
Biosynthetic pathway of cembranoids in Nicotiana tabacum.
This compound Biosynthesis in Soft Corals
Soft corals also utilize terpene cyclases to convert GGPP into the this compound core.[7][8] Subsequent enzymatic modifications, such as oxidation, acetylation, and lactonization, lead to the vast diversity of cembranoids observed in these marine organisms. The genes for these biosynthetic enzymes are often found in clusters within the coral genome.[9]
Generalized biosynthetic pathway of cembranoids in soft corals.
Hypothesized this compound Production by Insect-Associated Microbes
While direct evidence for this compound biosynthesis in insects is lacking, their symbiotic microbes are known producers of a wide array of secondary metabolites.[10][11][12][13] It is hypothesized that some of these symbionts, particularly bacteria of the phylum Actinobacteria, may possess the genetic machinery for this compound synthesis. Termites, for example, harbor a complex gut microbiome capable of producing various bioactive compounds.[14][15][16][17][18]
Hypothesized production of cembranoids by insect symbionts.
General Experimental Workflow for Cross-Species this compound Analysis
The following diagram illustrates a standardized workflow for the comparative analysis of this compound production from diverse biological sources.
A generalized workflow for comparative this compound analysis.
Conclusion and Future Directions
The comparative analysis of this compound production reveals both conserved biosynthetic origins and remarkable species-specific diversification. Tobacco plants and soft corals represent well-established and rich sources of these bioactive compounds, with distinct profiles of cembranoid derivatives. The potential for insect-associated microbes to produce cembranoids presents an exciting and largely unexplored frontier in natural product discovery.
Future research should focus on:
-
Standardizing quantification methods to enable more direct and accurate comparisons of this compound yields across different species.
-
Exploring the microbiome of various insects , particularly those with diets rich in plant-derived terpenoids, to identify novel this compound-producing microorganisms.
-
Elucidating the complete biosynthetic pathways in both corals and microbial symbionts to facilitate metabolic engineering and synthetic biology approaches for the sustainable production of high-value cembranoids.
This guide provides a foundational framework for researchers to navigate the fascinating world of this compound diterpenoids, from their natural sources to their potential applications in medicine and biotechnology.
References
- 1. Formation of α- and β-Cembratriene-Diols in Tobacco (Nicotiana tabacum L.) Is Regulated by Jasmonate-Signaling Components via Manipulating Multiple Cembranoid Synthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Cytotoxic Cembranoid from Indonesian Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cembranoid Diterpenes from South China Sea Soft Coral Sarcophyton crassocaule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ancient plant-like terpene biosynthesis in corals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ancient plant-like terpene biosynthesis in corals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ancient defensive terpene biosynthetic gene clusters in the soft corals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secondary Metabolites Produced by Heterorhabditis Symbionts and Their Application in Agriculture: What We Know and What to Do Next - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Insect Symbiotic Bacteria in Metabolizing Phytochemicals and Agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the diversity of microbes and natural products from fungus-growing termite tripartite symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Diversity, Bacterial Symbionts, and Antimicrobial Potential of Termite-Associated Fungi [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Lower Termite Associations with Microbes: Synergy, Protection, and Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Unveiling the Bioactive Potential of Cembranoids: A Statistical and Mechanistic Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the bioactivity of cembrane diterpenoids, a promising class of natural products. We present a comparative overview of their anticancer and anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Cembranoids, a diverse group of 14-membered macrocyclic diterpenoids primarily isolated from soft corals of the genera Sinularia, Sarcophyton, and Lobophytum, have garnered significant attention for their potent and varied biological activities. This guide synthesizes data from multiple studies to offer a clear comparison of their efficacy, focusing on their potential as anticancer and anti-inflammatory agents.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of various this compound diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Lower IC50 values indicate greater potency.
| This compound Derivative | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Compounds from Lobophytum sp. | ||||
| Compound 4 | Lobophytum sp. | A549 (Lung) | 0.39 | [1] |
| H1975 (Lung) | 1.54 | [1] | ||
| MDA-MB-231 (Breast) | 2.11 | [1] | ||
| H1299 (Lung) | 1.87 | [1] | ||
| Compound 7 | Lobophytum sp. | A549 (Lung) | 1.21 | [1] |
| H1975 (Lung) | 2.33 | [1] | ||
| MDA-MB-231 (Breast) | 3.54 | [1] | ||
| H1299 (Lung) | 2.89 | [1] | ||
| Compound 8 | Lobophytum sp. | A549 (Lung) | 0.88 | [1] |
| H1975 (Lung) | 1.97 | [1] | ||
| MDA-MB-231 (Breast) | 2.56 | [1] | ||
| H1299 (Lung) | 2.01 | [1] | ||
| Compounds from Sarcophyton sp. | ||||
| Sarcoconvolutum D (4) | Sarcophyton convolutum | A549 (Lung) | 49.70 | [2] |
| HSC-2 (Oral) | 53.17 | [2] | ||
| Cembranoids 1-7 | Sarcophyton sp. | MCF-7 (Breast) | 22.39–27.12 µg/mL | [3] |
| Compounds from Sinularia sp. | ||||
| Sinulariolone C (2) | Sinularia sp. | DPM | Low µM | [4] |
| Sinulariolone D (3) | Sinularia sp. | DPM | Low µM | [4] |
| Sinulariolone I (8) | Sinularia sp. | DPM | Low µM | [4] |
| Sinulariolone J (9) | Sinularia sp. | DPM | Low µM | [4] |
| Triangulene A (3) | Sinularia triangular | CCRF-CEM (Leukemia) | 26.0 | [5] |
| DLD-1 (Colon) | 37.1 | [5] | ||
| Triangulene C (5) | Sinularia triangular | CCRF-CEM (Leukemia) | 29.8 | [5] |
| DLD-1 (Colon) | 32.2 | [5] |
Anti-inflammatory Activity: A Quantitative Comparison
Cembranoids have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| This compound Derivative | Source Organism | Inflammatory Marker | IC50 (µM) | Reference |
| NO Inhibition in RAW 264.7 Macrophages | ||||
| Compound 6 | Lobophytum sarcophytoides | NO | 26.7 | [6] |
| Compound 7 | Lobophytum sarcophytoides | NO | 17.6 | [6] |
| Compound 3 | Sarcophyton crassocaule | NO | 69.5 | [7] |
| Compound 4 | Sarcophyton crassocaule | NO | 78.0 | [7] |
| Compound 9 | Sarcophyton crassocaule | NO | 45.5 | [7] |
| TNF-α Inhibition in RAW 264.7 Macrophages | ||||
| Compound 3 | Sinularia sp. | TNF-α | 16.5 | [8][9] |
| Compound 7 | Sinularia sp. | TNF-α | 5.6 | [8][9] |
| IL-6 Inhibition | ||||
| Sinulariolide (1) | Sclerophytum flexibile | IL-6 (in A549 cells) | 4.8 | [10] |
| Compound 5 | Sclerophytum flexibile | IL-6 (in A549 cells) | 3.5 | [10] |
| Compound 8 | Sclerophytum flexibile | IL-6 (in A549 cells) | 10.0 | [10] |
| Sinularin (9) | Sclerophytum flexibile | IL-6 (in A549 cells) | 4.2 | [10] |
Key Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate and treat with this compound compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine (TNF-α and IL-6) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standard curve) to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[14][15]
Western Blot for iNOS and COX-2 Expression
Western blotting is used to detect the levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16][17][18] The intensity of the bands corresponds to the protein expression level.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes involved, the following diagrams were generated using Graphviz.
References
- 1. Antitumor this compound Diterpenoids from the South China Sea Soft Coral Lobophytum sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygenated Cembrene Diterpenes from Sarcophyton convolutum: Cytotoxic Sarcoconvolutum A–E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound Diterpenoids from Sinularia sp. That Reduce the Viability of Diffuse Pleural Mesothelioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive this compound-Based Diterpenoids from the Soft Coral Sinularia triangular - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory this compound-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp. [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mpbio.com [mpbio.com]
- 16. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Validating New Cembrane Structures: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of newly discovered cembrane diterpenoid structures, supported by experimental data. It details their biological performance against established alternatives and outlines the methodologies for their validation.
This compound diterpenoids, a large and structurally diverse class of natural products, are predominantly isolated from marine organisms, particularly soft corals of the genera Sinularia, Sarcophyton, and Lobophytum.[1][2] These compounds have garnered significant attention in the scientific community for their wide range of potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[3][4] The validation of new this compound structures is a critical step in the drug discovery pipeline, providing the foundational data necessary for further development. This guide offers a comparative analysis of the bioactivities of several recently identified cembranoids and details the experimental protocols for their isolation, structural elucidation, and biological evaluation.
Comparative Analysis of Bioactivity
The anti-inflammatory and cytotoxic activities of newly isolated this compound diterpenoids are typically evaluated against known compounds and standard therapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Anti-Inflammatory Activity
A significant area of investigation for cembranoids is their ability to modulate inflammatory pathways. One key mechanism is the inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO).
A study on cembranoids from the soft coral Sclerophytum flexibile evaluated their ability to inhibit TGF-β-induced IL-6 secretion in A549 lung cancer cells.[5] IL-6 is a cytokine that plays a crucial role in inflammation and is implicated in cancer progression. The results, summarized in Table 1, highlight the potent anti-inflammatory effects of several new cembranoids.
| Compound | Structure | IC50 (µM) for Inhibition of TGF-β-induced IL-6 Secretion[5] |
| Compound 5 | 3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide | 3.5 |
| Sinularin (9) | 4.2 | |
| Sinulariolide (1) | 4.8 | |
| Compound 8 | 10.0 | |
| Compound 6 | > 20.0 | |
| Compound 7 | > 20.0 |
Table 1: Comparative IC50 values of various this compound diterpenoids in inhibiting TGF-β-induced IL-6 secretion in A549 cells.
In another study, new this compound-type diterpenoids isolated from the soft coral Lobophytum sarcophytoides were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[1] The overproduction of NO is a hallmark of inflammation. The findings, presented in Table 2, demonstrate that some of these novel compounds exhibit superior or comparable anti-inflammatory activity to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | Structure | IC50 (µM) for Inhibition of NO Production[1] |
| Compound 7 | 17.6 | |
| Compound 6 | 26.7 | |
| Indomethacin (Positive Control) | 39.8 |
Table 2: Comparative IC50 values of new this compound diterpenoids and indomethacin in inhibiting NO production in LPS-activated RAW264.7 cells.
Cytotoxic Activity
The potential of cembranoids as anti-cancer agents is another major focus of research. Their cytotoxicity is often evaluated against a panel of human cancer cell lines.
The cytotoxic effects of sinulariolide, a well-studied cembranoid, have been investigated in various hepatocellular carcinoma (HCC) cell lines. The IC50 values presented in Table 3 demonstrate its dose-dependent inhibitory effect on the viability of these cancer cells.
| Cell Line | IC50 (µM) of Sinulariolide[6] |
| HA22T | 8.2 ± 1.2 |
| HepG2 | 10.5 ± 1.5 |
| Huh7 | 22.3 ± 2.1 |
| Mahlavu | 25.6 ± 2.8 |
Table 3: Cytotoxicity (IC50) of sinulariolide in various human hepatocellular carcinoma cell lines after 24 hours of treatment.
Furthermore, the cytotoxicity of sinularin, another prominent cembranoid, has been assessed across different cancer cell lines, revealing a range of potencies as shown in Table 4. These findings also highlight the selectivity of sinularin, with a significantly higher IC50 value observed in a normal mouse liver cell line, suggesting a potential therapeutic window.[7]
| Cell Line | Cancer Type | IC50 (µM) of Sinularin (24h)[7] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 |
| Huh-7 | Hepatocellular Carcinoma | ~20 |
| A2058 | Melanoma | 9.28 |
| AGS | Gastric Cancer | 17.73 |
| HepG2 | Hepatocellular Carcinoma | 17.5 |
| Ca9-22 | Oral Cancer | 23.5 |
| SKBR3 | Breast Cancer | 33 |
| Hep3B | Hepatocellular Carcinoma | 43.2 |
| 786-O | Renal Cancer | 124.4 |
| ACHN | Renal Cancer | 132.5 |
| Clone 9 | Normal Mouse Liver | >100 |
Table 4: Comparative cytotoxicity (IC50) of sinularin across various human cancer cell lines and a normal cell line after 24 hours of treatment.
Experimental Protocols
The validation of new this compound structures relies on a series of well-defined experimental protocols for their isolation, structural elucidation, and the assessment of their biological activities.
Isolation and Structure Elucidation of New this compound Diterpenoids
The following protocol outlines a general procedure for the isolation and structural determination of new this compound compounds from soft corals.[8][9]
-
Extraction: The freeze-dried and minced soft coral material is exhaustively extracted with an organic solvent, typically acetone or a mixture of dichloromethane and methanol. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, containing the diterpenoids, is collected and dried.
-
Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process typically involves:
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, eluting with a solvent mixture like dichloromethane/methanol, to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using normal-phase or reverse-phase HPLC with a suitable solvent system.
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:
-
¹H NMR: Provides information about the proton environment.
-
¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.[11]
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of the absolute stereostructure.[10]
-
Computational Methods: In cases where X-ray crystallography is not feasible, computational methods such as Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra can be used to determine the absolute configuration.[8]
-
In Vitro Anti-Inflammatory Activity Assays
Inhibition of Nitric Oxide (NO) Production Assay [1]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.
Inhibition of TGF-β-induced IL-6 Secretion Assay [5]
-
Cell Culture: A549 human lung adenocarcinoma cells are maintained in appropriate culture medium.
-
Cell Seeding: Cells are plated in 6-well plates and grown to near confluence.
-
Treatment: Cells are pre-treated with various concentrations of the this compound compounds for a specified period.
-
Stimulation: TGF-β is added to the culture medium to induce IL-6 secretion.
-
Sample Collection: After a 48-hour incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of IL-6 secretion is calculated relative to the TGF-β-treated control, and the IC50 value is determined.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
This compound diterpenoids exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
TGF-β and NF-κB Signaling Crosstalk
Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The canonical pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. However, TGF-β can also signal through non-canonical, Smad-independent pathways, including the activation of the NF-κB pathway.[13][14]
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival.[9] The crosstalk between the TGF-β and NF-κB pathways is complex and can be mediated by proteins such as TGF-β-activated kinase 1 (TAK1).[3] Some cembranoids have been shown to selectively inhibit the non-canonical TGF-β pathway that leads to the production of the pro-inflammatory cytokine IL-6, without affecting the canonical Smad pathway.[5] This selective inhibition is a promising therapeutic strategy, as it may reduce the pro-tumorigenic inflammatory effects of TGF-β without interfering with its tumor-suppressive functions.
Caption: TGF-β and NF-κB signaling crosstalk and inhibition by cembranoids.
Experimental Workflow for Validating New this compound Structures
The process of validating a new this compound structure, from initial discovery to biological characterization, follows a logical workflow. This workflow ensures a systematic approach to gathering the necessary data for a comprehensive evaluation of the new compound.
Caption: Workflow for the validation of new this compound structures.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β and NF-κB signaling pathway crosstalk potentiates corneal epithelial senescence through an RNA stress response | Aging [aging-us.com]
- 3. TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers | Semantic Scholar [semanticscholar.org]
- 5. TGF-β and NF-κB Cross-Talk: Unexpected Encounters in the Developing Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sinularin, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New this compound Diterpenoids from a Hainan Soft Coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound Diterpenoids from Sinularia sp. That Reduce the Viability of Diffuse Pleural Mesothelioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Tide of Potent Cembrane Derivatives: A Comparative Guide for Researchers
For Immediate Release
Researchers in oncology and inflammatory disease are increasingly turning their attention to cembrane derivatives, a class of natural products primarily sourced from soft corals.[1][2] Recent advancements in the synthesis and biological evaluation of novel this compound analogues have unveiled derivatives with significantly improved potency against cancer cell lines and inflammatory targets. This guide provides a comprehensive comparison of these next-generation compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this promising therapeutic landscape.
Enhanced Biological Activity: A Quantitative Comparison
The enhanced potency of novel this compound derivatives is evident in their significantly lower half-maximal inhibitory concentrations (IC50) compared to parent compounds or established standards. The following tables summarize the cytotoxic and anti-inflammatory activities of several recently investigated this compound derivatives.
Table 1: Comparative Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Parent/Control Compound | IC50 (µM) | Reference |
| Compound 7 | LNCaP (Prostate Cancer) | 9.80 µg/mL | - | - | [3] |
| SIMR1281 | MCF7 (Breast Cancer) | 0.66 - 5.5 | - | - | [4] |
| SIMR1281 | HCT116 (Colorectal Cancer) | 0.66 - 5.5 | - | - | [4] |
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Control Compound | IC50 (µM) | Reference |
| Compound 7 | LPS-induced TNF-α release in RAW264.7 cells | 5.6 | - | > 50 (for inactive analogues) | [1] |
| Compound 3 | LPS-induced TNF-α release in RAW264.7 cells | 16.5 | - | > 50 (for inactive analogues) | [1] |
| Cembranoid 6 | LPS-induced NO production in RAW264.7 cells | 26.7 | Indomethacin | 39.8 | [2] |
| Cembranoid 7 | LPS-induced NO production in RAW264.7 cells | 17.6 | Indomethacin | 39.8 | [2] |
Table 3: Inhibition of TGF-β-Induced IL-6 Secretion by this compound Analogues in A549 Lung Cancer Cells
| Compound | Inhibition of IL-6 Secretion (%) | Reference |
| Cembranoid (1) | 81 | [5] |
| Cembranoid (5) | 91 | [5] |
| Cembranoid (8) | 88 | [5] |
| Cembranoid (9) | 89 | [5] |
| Cembranoid (6) | 19 | [5] |
| Cembranoid (7) | 10 | [5] |
Deciphering the Mechanism: Targeting Key Signaling Pathways
The improved potency of these this compound derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways implicated in cancer and inflammation. Notably, several potent analogues have been shown to inhibit the NF-κB and TGF-β signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and cell survival.[6] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and therapeutic resistance.[7] Certain this compound derivatives have been found to suppress the activation of the NF-κB pathway.[5]
Modulation of the TGF-β Signaling Pathway
The transforming growth factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced stages.[5] Certain this compound derivatives have demonstrated the ability to selectively inhibit the pro-tumorigenic, non-Smad arm of the TGF-β pathway, specifically the TGF-β-induced secretion of the inflammatory cytokine IL-6.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., LNCaP, MCF7, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (LPS-induced TNF-α Release in RAW264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[1]
Materials:
-
RAW264.7 macrophage cell line
-
24-well plates
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of DMEM and incubate overnight.[8]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[8]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-only treated cells. Determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for screening and evaluating the bioactivity of novel this compound derivatives.
Conclusion
The data presented in this guide highlight the significant potential of novel this compound derivatives as potent therapeutic agents. Their enhanced cytotoxic and anti-inflammatory activities, coupled with their ability to target key signaling pathways, make them compelling candidates for further preclinical and clinical development. The detailed protocols and workflow diagrams provided herein are intended to facilitate and standardize future research in this exciting and rapidly evolving field.
References
- 1. New this compound-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory this compound-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the End-of-Life for Cembrane Silicon Carbide Membranes: A Guide to Proper Disposal
For researchers, scientists, and drug development professionals utilizing Cembrane silicon carbide (SiC) membranes, understanding the proper disposal procedures is crucial for maintaining laboratory safety and environmental responsibility. While silicon carbide itself is a robust and largely inert material, the nature of its use in filtration means that end-of-life membranes must be handled with consideration for the substances they have been exposed to. This guide provides essential information for the safe and compliant disposal of this compound SiC membranes.
Understanding the Material: Key Properties of Silicon Carbide
Silicon carbide is known for its exceptional durability, which is a key factor in its use in demanding filtration applications. These properties also influence its disposal. Below is a summary of SiC's relevant characteristics:
| Property | Value | Implication for Disposal |
| Chemical Inertness | Stable across a pH range of 0-14 | The membrane itself is not considered hazardous waste. However, it can be contaminated with hazardous materials from the filtration process. |
| Thermal Resistance | Up to 800°C | High thermal stability means incineration requires specialized facilities. |
| Hardness | 2930 +/- 80 kgf/mm³ (Vickers scale) | The material is extremely durable and will not readily break down in a landfill. Physical destruction (crushing) may be necessary for volume reduction. |
| Hazard Classification | Generally considered non-hazardous in solid form.[1][2][3] | The primary hazard is from SiC dust, which can be a mechanical irritant.[1][2] Fine particulate may be a combustible dust.[3] |
Step-by-Step Disposal Protocol for this compound SiC Membranes
The critical factor in determining the disposal route for a used this compound SiC membrane is the nature of the contaminants it has retained. The following steps provide a framework for assessing and managing the disposal process.
Step 1: Decontamination and Hazard Assessment
Before initiating disposal, the membrane must be thoroughly decontaminated, if possible and safe to do so. The primary goal is to remove any hazardous materials that were part of the filtration stream.
-
Review Usage History: Identify all chemical, biological, and radiological materials that have been in contact with the membrane throughout its operational life.
-
Select Appropriate Decontamination Method: Based on the identified contaminants, choose a suitable decontamination procedure. This may involve flushing with appropriate cleaning agents or solvents that can neutralize or remove the hazardous substances.
-
Safety Precautions: During decontamination, adhere to all relevant safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.
Step 2: Waste Characterization
Once decontaminated, the membrane must be characterized to determine if it is hazardous waste.
-
Leachate Testing: If there is a possibility of residual hazardous material, a Toxicity Characteristic Leaching Procedure (TCLP) test may be necessary to determine if the membrane meets the criteria for hazardous waste.
-
Consult Safety Data Sheets (SDS): Refer to the SDS for the materials used in the filtration process to understand their hazard characteristics and disposal requirements.
Step 3: Segregation and Packaging
Proper segregation and packaging are essential to prevent cross-contamination and ensure safe handling.
-
Non-Hazardous Membranes: If the membrane is confirmed to be non-hazardous, it can be disposed of as solid industrial waste. It should be clearly labeled as "Non-Hazardous Silicon Carbide Waste."
-
Hazardous Membranes: If the membrane is characterized as hazardous, it must be segregated from the general waste stream. Package the membrane in a sealed, labeled container that complies with regulations for hazardous waste. The label should clearly identify the hazardous contaminants.
Step 4: Disposal and Recycling Options
Several options exist for the final disposal of this compound SiC membranes.
-
Recycling: The recycling of silicon carbide is an emerging field.[4][5] Contact specialized waste management providers to inquire about SiC recycling programs. This is the most environmentally friendly option.
-
Landfill: For non-hazardous membranes, disposal in a sanitary landfill may be an option.[1] However, due to the material's durability, this is a less preferred method.
-
Hazardous Waste Facility: Membranes classified as hazardous must be transported by a licensed carrier to an approved hazardous waste treatment, storage, and disposal facility (TSDF).
Step 5: Documentation
Maintain detailed records of the decontamination process, waste characterization results, and final disposal method. This documentation is crucial for regulatory compliance.
Experimental Protocol: Leachate Analysis (TCLP)
For laboratories needing to assess the hazardous nature of a used membrane, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard method.
Objective: To determine if a solid waste (the SiC membrane) leaches hazardous constituents into the environment under simulated landfill conditions.
Methodology:
-
Sample Preparation: A representative sample of the crushed or sectioned SiC membrane is obtained.
-
Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the waste.
-
Extraction: The membrane sample is placed in an extraction vessel with the selected fluid and rotated in a tumbler for 18 hours.
-
Filtration: The resulting leachate is separated from the solid material by filtration.
-
Analysis: The leachate is then analyzed for the presence and concentration of specific contaminants as defined by regulatory agencies (e.g., EPA).
-
Comparison to Regulatory Limits: The concentrations of contaminants in the leachate are compared to the regulatory limits to determine if the waste is hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound SiC membranes.
References
- 1. sicatcatalyst.com [sicatcatalyst.com]
- 2. kleenblast.com [kleenblast.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. Ceramic Technology | New Process Makes Silicon Carbide Recycling Possible | springerprofessional.de [springerprofessional.de]
- 5. Recycling Process Waste into Silicon Carbide Products | Knowledge Hub | Circle Economy Foundation [knowledge-hub.circle-economy.com]
Essential Safety and Handling Protocols for Cembrane-Related Materials
This document provides crucial safety and logistical information for handling materials referred to as "Cembrane." It is important to note that the term "this compound" primarily refers to a brand of silicon carbide (SiC) flat sheet membranes used in water filtration, which are generally stable, non-reactive solid articles.[1] However, "this compound" also describes a class of natural organic compounds known as this compound diterpenoids, which may be handled in research and drug development. Given this ambiguity, this guide addresses the handling of both the solid membrane product and provides a general framework for handling potentially hazardous chemical compounds like this compound diterpenoids in a laboratory setting.
Handling of this compound Silicon Carbide Membranes
This compound silicon carbide membranes are solid articles and are considered inert and non-hazardous under normal conditions of use.[2] The primary potential for exposure to hazardous substances occurs if the material is heated to decomposition or if dust is generated through grinding or cutting.[2]
1.1 Personal Protective Equipment (PPE) for this compound Membranes
The level of PPE required depends on the specific handling procedures. For general handling of the solid membrane sheets, minimal PPE is required. However, for activities that may generate dust or fumes, more robust protection is necessary.
| Operation | Recommended Personal Protective Equipment |
| General Handling (intact sheets) | - Safety glasses with side shields- Work gloves |
| Cutting or Grinding | - NIOSH-approved respirator for nuisance dust[2]- Safety goggles or face shield- Chemical-resistant gloves- Lab coat or coveralls |
| Handling Heated Material | - Thermal protective clothing- Heat-resistant gloves- Safety glasses with side shields |
1.2 Disposal Plan for this compound Membranes
This compound membranes are non-hazardous as shipped.[2] Disposal should be in accordance with local, state, and federal regulations.[2] If the material has been used to filter hazardous substances, it must be treated as hazardous waste, and appropriate disposal procedures for the specific contaminants must be followed.
General Safety Protocols for Handling this compound Diterpenoids and Other Potentially Hazardous Chemicals
When handling novel or poorly characterized chemical compounds like this compound diterpenoids, a cautious approach is essential. The following provides a procedural guide for selecting appropriate PPE and establishing safe handling and disposal plans.
2.1 Hazard Assessment and PPE Selection
The selection of PPE is based on a thorough risk assessment of the chemical's potential hazards, including toxicity, reactivity, and physical form (e.g., solid, liquid, volatile). The Occupational Safety and Health Administration (OSHA) outlines different levels of PPE to protect against varying degrees of hazards.[3][4][5]
| PPE Level | Description | Typical Equipment |
| Level D | Minimum protection; for nuisance-level contamination only.[3][4] | - Coveralls or lab coat- Safety glasses- Chemical-resistant gloves- Closed-toe shoes |
| Level C | For known airborne substances where the concentration is known and criteria for air-purifying respirators are met.[3][5] | - Full-face or half-mask air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant clothing- Chemical-resistant boots |
| Level B | Highest level of respiratory protection is needed with less skin protection.[3][5] | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots |
| Level A | Highest level of respiratory, skin, and eye protection is required.[3][4][5] | - Positive-pressure, full-facepiece SCBA or supplied-air respirator- Totally encapsulating chemical-protective suit- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots |
2.2 Experimental Workflow for Safe Chemical Handling
A systematic workflow is critical to ensure safety when handling potentially hazardous chemicals. This involves preparation, handling, and disposal phases, each with specific safety considerations.
2.3 Chemical Waste Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Neutralization:
-
Aqueous solutions of toxic chemicals: Must be collected and disposed of as hazardous waste. Do not pour down the drain.[6]
-
Concentrated acids and bases: Should be neutralized to a pH between 5.5 and 9.5 before drain disposal, provided they do not contain other hazardous components.[6] Neutralization should be performed in a fume hood with appropriate PPE.[6]
-
Reactive and potentially explosive chemicals: Must be disposed of through the hazardous waste management program.[6] Never dispose of reactive chemicals in the normal trash or down the drain.[6]
-
Contaminated materials: All disposable items that come into contact with hazardous chemicals (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
